N-Boc-2-bromopyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQSOVFFDHSOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337902 | |
| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-37-1 | |
| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-2-bromopyrrole: A Senior Application Scientist's Perspective
This guide provides a comprehensive overview of the synthesis of N-Boc-2-bromopyrrole, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's principles, the rationale behind methodological choices, and the critical parameters for success.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and materials science. The pyrrole moiety is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom at the 2-position allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce further complexity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is essential for two primary reasons: it deactivates the pyrrole ring towards unwanted polymerization and side reactions, and it enhances solubility in organic solvents, facilitating purification.
Synthetic Strategy: A Tale of Two Steps in One Pot
The direct C-H bromination of N-Boc-pyrrole can be challenging to control and may lead to mixtures of mono- and di-brominated products. A more robust and selective approach involves a two-step sequence starting from unprotected pyrrole, often performed in a single reaction vessel. This strategy hinges on the initial formation of the highly reactive and unstable 2-bromopyrrole, which is immediately "trapped" by the introduction of the Boc protecting group. This method circumvents issues with the direct lithiation of N-Boc-pyrrole, which can be complicated by the acidity of the remaining C-H protons.
The overall transformation can be visualized as follows:
Caption: Overall workflow for the one-pot synthesis of this compound.
Mechanistic Considerations: The "Why" Behind the Reagents
Understanding the role of each reagent is paramount for troubleshooting and optimization.
Caption: Simplified mechanism of the two-step synthesis.
The choice of 1,3-dibromo-5,5-dimethylhydantoin over other brominating agents like N-bromosuccinimide (NBS) is deliberate. It is a mild source of electrophilic bromine that has been shown to provide better yields and selectivity for the monobromination of pyrrole at low temperatures.[1] The reaction is performed at -78 °C to control the high reactivity of pyrrole and prevent polysubstitution and decomposition of the sensitive 2-bromopyrrole intermediate.
Following the bromination, the in situ generated 2-bromopyrrole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, activating the Boc₂O towards nucleophilic attack by the pyrrole nitrogen. This protection step is crucial for the stability and isolability of the final product.[1]
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1]
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Pyrrole | 67.09 | 4.5 g | 67.2 | Freshly distilled if necessary |
| 1,3-Dibromo-5,5-dimethylhydantoin | 285.98 | 9.6 g | 33.6 | |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.1 g | 73.8 | |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | ~100 mg | ~0.8 | Catalytic amount |
| Tetrahydrofuran (THF) | - | 180 mL + 20 mL | - | Anhydrous |
| Saturated aq. NaHCO₃ | - | 150 mL | - | |
| Brine | - | 150 mL | - | |
| Anhydrous Na₂SO₄ | - | - | - | |
| Hexane | - | - | - | For chromatography |
| Triethylamine | - | - | - | For treating silica gel |
Procedure:
-
Reaction Setup: A dry 500-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, two solid addition funnels, and a three-way stopcock connected to a nitrogen-filled balloon.
-
Initial Charge: The flask is charged with pyrrole (4.5 g, 67.2 mmol) and anhydrous tetrahydrofuran (180 mL).
-
Inert Atmosphere: The flask is evacuated and purged with nitrogen three times to ensure an inert atmosphere.
-
Cooling: The stirred solution is cooled to -78 °C using a dry ice-acetone bath. A catalytic amount of DMAP (~100 mg) is added.
-
Bromination: 1,3-Dibromo-5,5-dimethylhydantoin (9.6 g, 33.6 mmol) is added portion-wise over 10 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 20 minutes.
-
Boc Protection: A solution of di-tert-butyl dicarbonate (16.1 g, 73.8 mmol) in anhydrous THF (20 mL) is added dropwise over 10 minutes.
-
Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (150 mL).
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with water (150 mL) and brine (150 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel that has been pre-treated with 5% triethylamine in hexane. Elution with hexane yields the pure this compound as a colorless oil.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Appearance: Colorless oil.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.6 ppm. The three pyrrole ring protons will appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm).
-
¹³C NMR (CDCl₃): Key signals include those for the Boc carbonyl carbon (~149 ppm), the quaternary carbon of the tert-butyl group (~84 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the four carbons of the pyrrole ring, with the carbon bearing the bromine atom being significantly shielded.
-
-
Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
Safety and Handling
As with any chemical synthesis, a thorough risk assessment must be conducted.
-
Pyrrole: Toxic and flammable. Handle in a well-ventilated fume hood.
-
1,3-Dibromo-5,5-dimethylhydantoin: Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
Di-tert-butyl dicarbonate: Lachrymator and flammable.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.
-
Dry Ice/Acetone Bath: Use appropriate cryogenic gloves and work in a well-ventilated area.
Conclusion
The synthesis of this compound via a one-pot bromination-protection sequence is a reliable and efficient method for accessing this valuable synthetic intermediate. By understanding the underlying principles of reactivity, the rationale for reagent selection, and adhering to a well-vetted protocol, researchers can confidently prepare this compound in high yield and purity. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Chen, W., Stephenson, E. K., Cava, M. P., & Jackson, Y. A. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses Procedure. Retrieved from [Link]
Sources
An In-depth Technical Guide to N-Boc-2-bromopyrrole: Properties, Reactivity, and Applications
Introduction: The Strategic Importance of N-Boc-2-bromopyrrole in Modern Synthesis
This compound, formally known as tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, is a pivotal heterocyclic building block in contemporary organic synthesis.[] Its structure, featuring a pyrrole ring protected with a tert-butoxycarbonyl (Boc) group and activated by a bromine atom at the 2-position, offers a unique combination of stability and reactivity. The Boc protecting group enhances the compound's stability and solubility in organic solvents, while also modulating the electronic properties of the pyrrole ring.[2] The bromine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic combination of features makes this compound an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C9H12BrNO2 | [3] |
| Molecular Weight | 246.10 g/mol | [3] |
| CAS Number | 117657-37-1 | [][3][4][5] |
| Appearance | Not explicitly stated, but related N-Boc-pyrrole is a liquid. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in hexane. | [4][5] |
| Density | Not available for the pure compound. A 25% w/v solution in hexane is available. | [4][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the pyrrole nitrogen followed by regioselective bromination. A common route involves the reaction of 2-bromopyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like 4-dimethylaminopyridine (DMAP). Alternatively, N-Boc-pyrrole can be synthesized first and then subjected to bromination. The Boc protection is crucial as it deactivates the pyrrole ring towards electrophilic substitution to some extent, allowing for more controlled reactions.
Caption: General workflow for the synthesis of this compound.
Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the modular construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7][8] The Suzuki-Miyaura coupling is widely used for the formation of biaryl and vinyl-pyrrole linkages.[6] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]
-
Stille Coupling: The Stille coupling reaction pairs this compound with an organotin compound (organostannane) and is catalyzed by palladium.[9][10] This method is highly versatile, tolerating a wide range of functional groups, and the organostannane reagents are often stable to air and moisture.[9][11] However, the toxicity of organotin compounds is a significant drawback.[9][10][11]
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[12] The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12][13][14] It is a powerful tool for the synthesis of aryl- and vinyl-alkynes.[12] The reaction can often be carried out under mild conditions, including at room temperature.[12][13]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Lithiation and Subsequent Electrophilic Quench
The bromine atom in this compound can be exchanged with lithium via a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures.[15] The resulting 2-lithio-N-Boc-pyrrole is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the pyrrole ring.[16] For instance, reaction with trimethyl borate followed by hydrolysis yields N-Boc-2-pyrroleboronic acid, a key intermediate for Suzuki couplings.[17]
Experimental Protocols: A Practical Guide
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
Triphenylphosphine (PPh3) (0.08 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-arylpyrrole.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[18] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[18] It is important to avoid inhalation, ingestion, and skin contact.[18] For detailed safety information, consult the Safety Data Sheet (SDS).[4][18]
Conclusion: A Versatile and Enabling Reagent
This compound has established itself as a cornerstone reagent in modern organic synthesis. Its unique combination of a protected nitrogen and a reactive bromine atom provides chemists with a powerful and versatile platform for the construction of a diverse array of pyrrole-containing molecules. The ability to participate in a wide range of high-yielding and functional-group-tolerant reactions, particularly palladium-catalyzed cross-couplings, ensures its continued and widespread use in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.
References
-
Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. ResearchGate. Available from: [Link]
-
Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalization via Dynamic Equilibrium between C-2 and C-5 Lithio Species. Organic Letters - ACS Publications. Available from: [Link]
-
Directed lithiation of N-benzenesulfonyl-3-bromopyrrole. electrophile-controlled regioselective functionalization via dynamic equilibrium between C-2 and C-5 lithio species. PubMed. Available from: [Link]
-
Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. ACS Publications. Available from: [Link]
-
N-Boc-Pyrrole-2-Boronic Acid. ChemBK. Available from: [Link]
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available from: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]
-
Sonogashira Coupling. NROChemistry. Available from: [Link]
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Stille Coupling. NROChemistry. Available from: [Link]
-
Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. ACS Publications. Available from: [Link]
-
tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. PubChem. Available from: [Link]
-
Stille reaction. Wikipedia. Available from: [Link]
-
2-Bromopyrrole. PubChem. Available from: [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available from: [Link]
-
Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available from: [Link]
-
The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole... ResearchGate. Available from: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Progress on pyrrole analogue of OSM-S-106. GitHub. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available from: [Link]
-
Sonogashira Coupling Reaction. YouTube. Available from: [Link]
-
The Suzuki reaction. YouTube. Available from: [Link]
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An In-depth Technical Guide to the Reactivity of N-Boc-2-bromopyrrole: A Cornerstone for Chemical Innovation
For Immediate Release
[City, State] – January 12, 2026 – N-Boc-2-bromopyrrole has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique electronic properties and versatile reactivity profile make it an invaluable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its synthetic potential. We will delve into the intricacies of its participation in palladium-catalyzed cross-coupling reactions, its utility in lithiation-electrophilic quench sequences, and the strategic importance of the N-Boc protecting group.
The Strategic Importance of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen is not merely a passive spectator; it plays a crucial role in modulating the reactivity of the pyrrole ring. The electron-withdrawing nature of the Boc group deactivates the typically electron-rich pyrrole ring towards electrophilic attack and potential polymerization, thereby enhancing its stability.[1] This deactivation also facilitates regioselective functionalization, particularly at the C2 position, by directing metalation.[2] Furthermore, the Boc group can be readily removed under various mild conditions, offering a strategic advantage in multi-step syntheses.[3][4][5]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds.[6] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyrrole ring.
The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [7] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [7] |
| 3-Pyridylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 24 | 78 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a degassed mixture of dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-N-Boc-pyrrole.[7]
Stille Coupling: A Robust Alternative for C-C Bond Formation
The Stille coupling reaction provides a complementary method to the Suzuki-Miyaura coupling, utilizing organostannanes as the coupling partners.[8] This reaction is often favored for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.[9]
The mechanism of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Catalytic Cycle of the Stille Coupling Reaction.
Table 2: Representative Conditions for Stille Coupling of this compound
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 88 | [8] |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 90 | 24 | 91 | [8] |
| Tributyl(phenyl)stannane | AsPh₃ (8) | Pd₂(dba)₃ (2) | - | NMP | 100 | 12 | 84 | [11] |
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane
-
In a dry Schlenk tube, dissolve this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in anhydrous toluene.
-
Add tributyl(vinyl)stannane (1.1 equiv) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture at 110 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-vinyl-N-Boc-pyrrole.[8]
Lithiation-Electrophilic Quench: A Direct Functionalization Strategy
Halogen-metal exchange followed by quenching with an electrophile is a powerful method for the direct functionalization of this compound. This approach allows for the introduction of a diverse range of substituents at the 2-position.
The process typically involves the treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a 2-lithiated pyrrole intermediate. This highly reactive species can then be trapped with various electrophiles.[10]
Caption: Lithiation-Electrophilic Quench Workflow.
Table 3: Lithiation and Quenching of this compound with Various Electrophiles
| Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-BuLi | DMF | THF | -78 to rt | 2 | 82 | [2] |
| t-BuLi | Benzaldehyde | THF | -78 | 1 | 75 | [12] |
| n-BuLi | CO₂ | THF | -78 to rt | 3 | 90 | [12] |
Experimental Protocol: Lithiation of this compound and Quenching with DMF
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain N-Boc-2-formylpyrrole.[2]
Applications in Drug Discovery and Total Synthesis
The functionalized pyrroles derived from this compound are valuable intermediates in the synthesis of numerous biologically active molecules and natural products. For instance, substituted pyrroles are core scaffolds in various drug candidates with activities ranging from anti-inflammatory to anti-cancer.[13] The robust and predictable reactivity of this compound makes it an ideal starting material for the construction of complex pyrrole-containing natural products.[14]
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its well-defined reactivity, coupled with the versatility of modern synthetic methodologies, provides chemists with a reliable and efficient platform for the construction of a diverse array of functionalized pyrroles. The in-depth understanding of its behavior in palladium-catalyzed cross-coupling reactions and lithiation-electrophilic quench sequences, as detailed in this guide, will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond.
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Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][3][10]triazines together with spectroscopic and X-ray studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
- Rasool, N., et al. (2019). Suzuki-Miyaura Reactions of (4-bromophenyl)
- Nicolaou, K. C., & Rigol, S. (2021). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Journal of the American Chemical Society.
- Vo, C.-V., et al. (2018). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Sun, C., et al. (2006). Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. Tetrahedron Letters.
- Sebelius, S., et al. (2006). Suzuki-Miyaura cross-couplings of secondary allylic boronic esters.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)
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An In-depth Technical Guide to Denbufylline (CAS 117657-37-1): A Selective Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Denbufylline, a xanthine derivative with significant potential in various therapeutic areas. This document delves into its chemical properties, mechanism of action, synthesis, biological effects, and analytical methodologies, offering a valuable resource for professionals in the field of drug discovery and development.
Core Identity and Physicochemical Properties
Denbufylline, identified by the CAS number 117657-37-1, is a synthetic xanthine derivative. It is also known by its developmental code BRL 30892 and its chemical name, 1,3-Dibutyl-7-(2-oxopropyl)-8-(phenylamino)xanthine.
Table 1: Chemical and Physical Properties of Denbufylline
| Property | Value |
| CAS Number | 117657-37-1 |
| Molecular Formula | C₁₆H₂₄N₄O₃[1] |
| Molecular Weight | 320.39 g/mol [1] |
| IUPAC Name | 1,3-dibutyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione[2] |
| Synonyms | BRL 30892, Denbufylline[2][3] |
| Solubility | Soluble in DMSO and Methanol[4] |
| Storage | Recommended long-term storage at -20°C[4] |
Mechanism of Action: A Selective Modulator of Cyclic AMP Signaling
Denbufylline's primary mechanism of action is the selective inhibition of phosphodiesterase (PDE) enzymes, specifically a low K_m_, Ca²⁺-independent cyclic AMP (cAMP) phosphodiesterase.[5][6] This targeted inhibition leads to an increase in intracellular levels of the second messenger cAMP, which in turn modulates a wide array of cellular functions.
Denbufylline exhibits a degree of tissue selectivity in its PDE inhibition, demonstrating greater potency in erythrocytes and skeletal muscle compared to adipocytes and cardiac and smooth muscle.[7] Further studies have identified Denbufylline as an inhibitor of PDE4.[8][9] The inhibition of PDE4 is a key therapeutic target for inflammatory diseases.[10]
While many xanthine derivatives are known to be adenosine receptor antagonists, Denbufylline displays a significantly lower affinity for adenosine A1 and A2 receptors compared to its potent inhibition of cAMP phosphodiesterase.[5][6] This selectivity profile distinguishes it from non-selective xanthines like theophylline and caffeine.
Caption: Mechanism of action of Denbufylline.
Synthesis of Xanthine Derivatives: A General Overview
The synthesis of xanthine derivatives like Denbufylline typically involves the construction of the purine ring system. A common and historical approach is the Traube synthesis, which utilizes a 5,6-diaminouracil intermediate.[5] Various synthetic strategies have been developed to introduce substituents at the 1, 3, 7, and 8 positions of the xanthine core, allowing for the generation of a diverse range of analogues with distinct pharmacological properties.[5][11]
A general synthetic scheme involves the reaction of a 1,3-dialkyl-5,6-diaminouracil with a suitable reagent to form the imidazole ring. For instance, condensation with an aldehyde followed by oxidative cyclization is one reported method.[11] Another approach involves the reaction with a carboxylic acid to form an amide intermediate, which is then cyclized.[11] The specific synthesis of Denbufylline is detailed in a German patent (DE 2402908).[12]
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An In-Depth Technical Guide to N-Boc-2-bromopyrrole: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-bromopyrrole, systematically named tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, is a strategically important heterocyclic building block in modern organic synthesis. Its structure, featuring a pyrrole ring activated by a nitrogen atom yet sterically and electronically modulated by a tert-butyloxycarbonyl (Boc) protecting group, combined with a bromine atom at the C2 position, renders it a versatile precursor for the synthesis of complex molecular architectures. The pyrrole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2].
The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the Boc group serves a dual purpose: it deactivates the pyrrole ring sufficiently to prevent unwanted polymerization or over-halogenation and allows for facile deprotection under acidic conditions to reveal the N-H functionality for subsequent derivatization. This guide provides a comprehensive overview of the core physicochemical properties, a detailed protocol for its synthesis and characterization, and its application in palladium-catalyzed cross-coupling reactions.
Core Physicochemical and Spectroscopic Data
This compound is a compound whose precise handling and application are predicated on an understanding of its fundamental properties. The key data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂BrNO₂ | [3] |
| Molecular Weight | 246.10 g/mol | [3] |
| CAS Number | 117657-37-1 | [3] |
| IUPAC Name | tert-butyl 2-bromopyrrole-1-carboxylate | [3] |
| Synonyms | 1-Boc-2-bromopyrrole, N-tert-butoxycarbonyl-2-bromopyrrole | [3] |
| Appearance | Typically a colorless to yellow oil | General Observation |
Synthesis of this compound
The synthesis of this compound originates from its parent heterocycle, N-Boc-pyrrole. The pyrrole ring is highly activated towards electrophilic substitution, which can often lead to the formation of polybrominated products[4]. Therefore, a successful synthesis hinges on precise control of reaction conditions, including the choice of a mild brominating agent and low temperatures to ensure selective monobromination at the C2 position.
Causality in Experimental Design:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected over harsher reagents like molecular bromine (Br₂). NBS provides a slow, controlled release of electrophilic bromine, minimizing the risk of over-bromination[4].
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and capable of solubilizing both the substrate and the brominating agent at low temperatures.
-
Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). At this temperature, the reactivity of the system is significantly attenuated, enhancing the kinetic selectivity for C2 monobromination over other positions or multiple additions[4].
Experimental Protocol 1: Selective Monobromination of N-Boc-Pyrrole
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve N-Boc-pyrrole (1.0 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 equiv.) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 20-30 minutes. The slow addition is critical to maintain temperature and control the concentration of the electrophile.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. Subsequently, allow the mixture to warm slowly to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x volumes), and combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield this compound[4][5].
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is essential for verifying the structure and purity of the synthesized product. Below are the expected spectroscopic data based on analysis of structurally similar compounds.
| Technique | Data Description |
| ¹H NMR | (500 MHz, CDCl₃) δ: ~7.2-7.3 (m, 1H, H5), ~6.2-6.3 (m, 1H, H3), ~6.1-6.2 (m, 1H, H4), 1.55 (s, 9H, C(CH₃)₃). The bromine at C2 induces a slight downfield shift on the adjacent H5 proton compared to unsubstituted N-Boc-pyrrole. |
| ¹³C NMR | (125 MHz, CDCl₃) δ: ~149.0 (C=O), ~123.0 (C5), ~115.0 (C4), ~111.0 (C3), ~105.0 (C2-Br), ~84.0 (C(CH₃)₃), ~28.0 (C(CH₃)₃). The C2 carbon directly attached to bromine is expected to be significantly shifted upfield due to the heavy atom effect. |
| FT-IR | (neat, cm⁻¹) ν: ~2980 (C-H stretch, alkyl), ~1730 (strong, C=O stretch, Boc), ~1540 (C=C stretch, ring), ~1370 (C-N stretch), ~1250 & ~1150 (C-O stretch), ~740 (C-H out-of-plane bend). The strong carbonyl absorption around 1730 cm⁻¹ is a key diagnostic peak for the Boc-protecting group. |
| Mass Spec | (EI) m/z: Calculated for C₉H₁₂BrNO₂: 245.0051, 247.0031. Found: M⁺ showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). Major fragments would include loss of isobutylene [M-56] and subsequent loss of CO₂. |
Reactivity and Applications in Drug Development
This compound is a valuable intermediate primarily due to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the C2 position of the pyrrole and a wide variety of aryl or vinyl groups from boronic acid partners. This methodology is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds found in many kinase inhibitors and other therapeutic agents.
Causality in Suzuki Coupling Design:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential. The choice of phosphine ligands is critical to stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination)[6].
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner for the transmetalation step. The choice of base can significantly impact reaction yield and rate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to solubilize both the organic and inorganic reagents[6].
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Preparation: To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.02-0.05 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., dimethoxyethane or dioxane) and water (typically a 4:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford the 2-aryl-N-Boc-pyrrole[6].
Caption: Key steps in the Suzuki-Miyaura coupling pathway.
References
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Bellina, F., Ciucci, D., & Rossi, R. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8094-8109. Available at: [Link]
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PubChem. (n.d.). tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Davies, H. M., & Du Bois, J. (2016). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 138(49), 15937-15940. Available at: [Link]
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Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. Available at: [Link]
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Saeed, A., Larik, F. A., Channar, P. A., & Mehfooz, H. (2016). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. RSC Advances, 6(74), 70133-70151. Available at: [Link]
-
Cheeseman, M., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 11(32), 5272-5277. Available at: [Link]
-
Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 11, 2026, from [Link]
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Tutone, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112781. Available at: [Link]
-
Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of N-Boc-2-bromopyrrole: Starting Materials and Strategic Execution
Introduction: The Strategic Importance of N-Boc-2-bromopyrrole
This compound is a cornerstone heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and functional materials development.[1] Its value lies in the orthogonal reactivity of its functional groups: the N-Boc (tert-butoxycarbonyl) group serves as a robust protecting group that enhances stability and solubility, while the bromine atom at the C2 position provides a reactive handle for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki and Stille couplings.[2][3] This guide provides an in-depth analysis of the primary synthetic strategies for preparing this versatile intermediate, focusing on the selection of starting materials and the causal logic behind the preferred experimental protocols.
Two principal synthetic routes dominate the preparation of this compound, differentiated by the sequence of the N-protection and C-bromination steps:
-
Route A: N-Boc protection of pyrrole, followed by selective bromination of the resulting N-Boc-pyrrole.
-
Route B: Electrophilic bromination of pyrrole to form the labile 2-bromopyrrole, which is immediately "trapped" and stabilized by N-Boc protection.
This document will dissect both pathways, offering a comparative analysis, detailed experimental workflows, and field-proven insights to guide researchers toward an efficient and reproducible synthesis.
Part 1: Synthesis via Bromination of a Pre-formed N-Boc-pyrrole Ring (Route A)
This strategy is conceptually straightforward, involving the initial protection of the pyrrole nitrogen to temper the ring's high reactivity, followed by a regioselective bromination.
Conceptual Framework
Pyrrole is an electron-rich aromatic heterocycle, making it exceedingly reactive towards electrophilic aromatic substitution.[1][4] This high reactivity often leads to polybromination and the formation of undesired isomers when using potent brominating agents.[4] By first installing the electron-withdrawing N-Boc group, the reactivity of the pyrrole ring is attenuated, which allows for more controlled and selective monobromination at the C2 position.
Synthetic Workflow: Route A
Caption: Workflow for Route A: N-protection followed by bromination.
Step 1.1: Synthesis of N-Boc-pyrrole
The initial step involves the protection of the pyrrole nitrogen. This is a standard procedure that enhances the stability of the pyrrole ring and improves its solubility in common organic solvents.
Experimental Protocol: N-Boc Protection of Pyrrole
-
Preparation: To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Catalysis: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting N-Boc-pyrrole is often of sufficient purity for the next step, or it can be further purified by column chromatography.[5]
Step 1.2: Regioselective Bromination of N-Boc-pyrrole
With the N-Boc-pyrrole in hand, the critical step is the selective introduction of a bromine atom at the C2 position.
Causality Behind Reagent Choice: The choice of brominating agent is paramount. Molecular bromine (Br₂) is often too reactive and can lead to a mixture of polybrominated products.[4] N-Bromosuccinimide (NBS) is the reagent of choice as it is a milder, solid electrophilic bromine source that provides high regioselectivity for the C2 position, especially at low temperatures.[4][6]
Mechanism of C2-Selective Bromination
Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position because the resulting carbocation intermediate (the sigma complex) is more effectively stabilized by resonance, with the positive charge delocalized over three atoms, including the nitrogen.[1][4]
Caption: Mechanism of electrophilic bromination at the C2 position.
Experimental Protocol: Bromination with NBS
-
Preparation: Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical for controlling reactivity and maximizing selectivity.[4]
-
Reagent Addition: In a separate flask, dissolve NBS (1.0-1.05 eq) in anhydrous THF and add this solution dropwise to the cooled pyrrole solution over 20-30 minutes.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC.[4]
-
Quenching & Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, and dry over Na₂SO₄.
-
Purification: After concentrating the solvent, purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Part 2: Synthesis via Trapping of 2-Bromopyrrole (Route B & One-Pot Variation)
This alternative and highly efficient approach involves the initial bromination of unprotected pyrrole to generate 2-bromopyrrole, which is immediately protected in situ due to its inherent instability.
Conceptual Framework
The core challenge of this route is the lability of the 2-bromopyrrole intermediate.[2][7] This compound is notoriously unstable and prone to decomposition and polymerization, making its isolation difficult.[7] The validated solution, presented in sources like Organic Syntheses, is to perform a sequential one-pot reaction where the unstable 2-bromopyrrole is generated and immediately consumed in the subsequent N-Boc protection step.[2]
Synthetic Workflow: Route B (One-Pot)
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An In-depth Technical Guide to the Formation of N-Boc-2-bromopyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-bromopyrrole is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and complex organic structures. The introduction of a bromine atom at the C2 position of the pyrrole ring, while the nitrogen is protected by a tert-butoxycarbonyl (Boc) group, provides a versatile handle for further functionalization through various cross-coupling reactions. This guide delves into the core mechanistic principles governing the formation of this compound, offering insights into reaction optimization, and providing a detailed experimental protocol.
The Underlying Mechanism: Electrophilic Aromatic Substitution
The formation of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Pyrrole itself is an electron-rich aromatic heterocycle, rendering it highly susceptible to attack by electrophiles.[1] However, this high reactivity can also lead to challenges, such as polysubstitution and lack of regioselectivity.[1]
The Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group plays a crucial dual role in this reaction:
-
Deactivation of the Pyrrole Ring: The electron-withdrawing nature of the Boc group reduces the electron density of the pyrrole ring, thereby moderating its high reactivity. This deactivation is key to preventing over-bromination and the formation of di- or polybrominated byproducts.[2]
-
Directing Group: The bulky Boc group sterically hinders the approach of the electrophile to the nitrogen atom and influences the regioselectivity of the bromination.
The Brominating Agent: N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) can be used, it is highly reactive and often leads to the formation of multiple brominated products.[1] N-Bromosuccinimide (NBS) is the preferred reagent for the selective monobromination of N-Boc-pyrrole.[2][3] NBS serves as a source of an electrophilic bromine species (Br⁺), which is generated in situ at a low concentration, thereby favoring controlled monobromination.[4]
The Reaction Pathway
The generally accepted mechanism for the bromination of N-Boc-pyrrole with NBS is depicted below:
Caption: Mechanism of this compound formation.
Step 1: Generation of the Electrophile: Trace amounts of HBr, often present as an impurity or generated in situ, react with NBS to produce a low concentration of molecular bromine (Br₂). The Br₂ is then polarized by the solvent or trace acid to generate the electrophilic bromine species (Br⁺).
Step 2: Electrophilic Attack: The electron-rich π system of the N-Boc-pyrrole ring attacks the electrophilic bromine. Due to the electronic properties of the pyrrole ring, this attack preferentially occurs at the C2 (α) position, which is adjacent to the nitrogen atom.[1] This leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.
Step 3: Deprotonation and Aromatization: A base, typically the succinimide anion generated from NBS, abstracts a proton from the C2 position of the σ-complex. This restores the aromaticity of the pyrrole ring, yielding the final product, this compound.
Factors Influencing Regioselectivity
While the C2 position is electronically favored for electrophilic attack, the regioselectivity of pyrrole bromination can be influenced by several factors:
-
Steric Hindrance: The bulky N-Boc group can sterically direct the incoming electrophile to the C2 position.
-
Substituents on the Pyrrole Ring: The presence of other substituents on the pyrrole ring can significantly alter the regiochemical outcome. Electron-withdrawing groups at the C2 position generally favor substitution at the C4 position, whereas electron-donating groups favor substitution at the C5 position.[5]
-
Brominating Agent: The choice of brominating agent can also impact regioselectivity. For instance, while NBS in THF typically favors C4-bromination for pyrroles with electron-withdrawing groups at C2, using tetrabutylammonium tribromide (TBABr₃) can favor the C5-bromo product in certain cases.[5]
Experimental Protocol for the Synthesis of this compound
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| N-Boc-pyrrole | C₉H₁₃NO₂ | 167.21 | 1.0 eq |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.0 eq |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As solvent |
| Saturated aq. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | For quenching |
| Diethyl Ether or Ethyl Acetate | (C₂H₅)₂O or C₄H₈O₂ | 74.12 or 88.11 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-Boc-pyrrole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[2] Maintaining a low temperature is crucial to control the reaction rate and improve selectivity for mono-bromination.[2]
-
NBS Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled N-Boc-pyrrole solution over a period of 30-60 minutes.[2] Slow addition helps to maintain a low concentration of the brominating agent, further minimizing over-bromination.[2]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. This will consume any unreacted bromine.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.[2]
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to yield this compound.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Solution(s) |
| Formation of Polybrominated Products | - Reaction temperature is too high.- Rapid addition of NBS.- Excess NBS used. | - Maintain the reaction temperature at -78 °C.[2]- Add the NBS solution dropwise over an extended period.- Use a stoichiometric amount of NBS (1.0 eq.). |
| Low or No Reaction | - Impure or decomposed NBS.- Impurities in the solvent. | - Use freshly recrystallized NBS. Pure NBS should be a white crystalline solid.[1]- Use high-purity, anhydrous solvents. Stabilizers in some solvents can react with NBS.[1] |
| Formation of Isomeric Byproducts | - Reaction conditions not optimal for desired regioselectivity. | - For substituted pyrroles, the choice of brominating agent and solvent can be critical. Consider screening other reagents like TBABr₃.[5] |
Conclusion
The synthesis of this compound is a well-established and reliable transformation that hinges on the principles of electrophilic aromatic substitution. By carefully controlling reaction parameters such as temperature and the rate of addition of the brominating agent, and by understanding the crucial role of the N-Boc protecting group, researchers can achieve high yields of the desired monobrominated product. This versatile intermediate serves as a valuable building block for the synthesis of a diverse range of complex molecules with significant applications in medicinal chemistry and materials science.
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ACS Publications. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).[Link]
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Wikipedia. Pyrrole.[Link]
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ResearchGate. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.[Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link]
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Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[Link]
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Lookchem. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.[Link]
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-
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An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Boc-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the electrophilic substitution reactions of N-tert-butoxycarbonyl (Boc)-pyrrole. We will delve into the electronic and steric effects of the N-Boc protecting group, the resulting regioselectivity of these reactions, and provide detailed, field-proven protocols for key transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the strategic functionalization of this important heterocyclic scaffold.
Introduction: The Strategic Importance of the N-Boc Protecting Group in Pyrrole Chemistry
Pyrrole, an electron-rich aromatic heterocycle, is a fundamental building block in numerous natural products, pharmaceuticals, and functional materials. However, the high reactivity of the pyrrole ring, particularly its propensity for polymerization under acidic conditions, presents significant challenges in its selective functionalization.[1][2][3][4] The introduction of an electron-withdrawing protecting group on the nitrogen atom is a crucial strategy to modulate this reactivity, enhance stability, and direct the regiochemical outcome of electrophilic substitution reactions.[5]
Among the various N-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as one of the most versatile and widely employed. Its influence stems from a combination of electronic and steric effects that fundamentally alter the reactivity profile of the pyrrole ring. Electronically, the N-alkoxycarbonyl substituent exerts an electron-withdrawing effect, which enhances the stability of the pyrrole ring.[5] This deactivation, however, is nuanced and allows for a range of electrophilic substitution reactions to be performed under controlled conditions.
This guide will explore the core principles governing the electrophilic substitution of N-Boc-pyrrole, providing a detailed examination of the underlying mechanisms and practical considerations for achieving desired synthetic outcomes.
The Influence of the N-Boc Group on Reactivity and Regioselectivity
The reactivity of pyrrole in electrophilic substitution is significantly higher than that of benzene.[6] This is attributed to the ability of the nitrogen lone pair to participate in the aromatic system, thereby increasing the electron density of the ring and stabilizing the cationic intermediate (arenium ion) formed upon electrophilic attack.[2][7] Electrophilic attack on unsubstituted pyrrole preferentially occurs at the C2 (or C5) position, as the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 (or C4) position.[6][7][8][9]
The introduction of the N-Boc group modifies this intrinsic reactivity in two primary ways:
-
Electronic Effect: The carbonyl group of the Boc substituent is electron-withdrawing, which reduces the overall electron density of the pyrrole ring compared to the unprotected parent compound. This deactivating effect makes N-Boc-pyrrole less reactive towards electrophiles than pyrrole itself, thereby mitigating side reactions such as polymerization.[5]
-
Steric Effect: The bulky tert-butyl group of the N-Boc substituent provides significant steric hindrance around the nitrogen atom. This steric bulk can influence the regioselectivity of electrophilic attack, particularly when using bulky reagents or under conditions that favor thermodynamic control.
The interplay of these electronic and steric factors is a central theme in the synthetic chemistry of N-Boc-pyrrole.
Key Electrophilic Substitution Reactions of N-Boc-Pyrrole
This section will detail the most synthetically useful electrophilic substitution reactions of N-Boc-pyrrole, providing mechanistic insights and practical protocols.
Halogenation
Halogenated pyrroles are versatile intermediates in organic synthesis, serving as precursors for cross-coupling reactions and other functional group transformations. The halogenation of N-Boc-pyrrole can be controlled to achieve mono- or di-substitution.
Mechanism of Halogenation:
The mechanism involves the attack of the electron-rich pyrrole ring on an electrophilic halogen source, followed by deprotonation to restore aromaticity.
Caption: General mechanism of electrophilic substitution on N-Boc-pyrrole.
Protocols:
-
Monobromination: Selective monobromination at the C2 position can be achieved using milder brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) at low temperatures.[10] For pyrroles with electron-withdrawing groups at C2, NBS in THF typically favors C4-bromination.[10]
-
Dibromination: The use of stronger brominating agents or excess NBS can lead to the formation of 2,5-dibromo-N-Boc-pyrrole.
Table 1: Comparison of Brominating Agents for a C2-Substituted Pyrrole
| Entry | C2-Substituent | Brominating Agent | Solvent | C4:C5 Ratio |
| 1 | -CO₂Me | NBS | THF | >10:1 |
| 2 | -CONHMe | NBS | THF | ~1:1 |
| 3 | -CONHMe | TBABr₃ | THF | 1:4 |
| Data synthesized from information in reference[10]. |
Experimental Protocol: Selective Monobromination of N-Boc-Pyrrole using NBS
-
Preparation: Dissolve N-Boc-pyrrole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.[10]
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.[10]
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[10]
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).[10]
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired monobrominated pyrrole.[10]
Nitration
Nitropyrroles are valuable precursors for the synthesis of aminopyrroles and other nitrogen-containing heterocycles. The nitration of pyrrole itself with strong acids like a mixture of sulfuric and nitric acid often leads to polymerization.[3][4] The use of milder nitrating agents is therefore crucial. For N-Boc-pyrrole, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used reagent.[11]
Mechanism of Nitration with Acetyl Nitrate:
Caption: Nitration of N-Boc-pyrrole using acetyl nitrate.
Experimental Protocol: Nitration of N-Boc-Pyrrole
-
Preparation of Acetyl Nitrate: To a flask containing acetic anhydride, cooled in an ice bath, slowly add fuming nitric acid with stirring.
-
Nitration Reaction: Dissolve N-Boc-pyrrole in a suitable solvent (e.g., acetic anhydride) and cool the solution. Add the freshly prepared acetyl nitrate solution dropwise while maintaining the low temperature.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with ice-water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.
Acylation
Acylated pyrroles are key intermediates in the synthesis of a wide range of biologically active compounds. The Friedel-Crafts acylation of N-Boc-pyrrole can be achieved using various acylating agents and catalysts.
General Acylation Protocol using Trifluoroacetic Anhydride (TFAA): [5][12]
-
To a nitrogen-purged flask containing N-Boc-pyrrole (1.0 equiv) and a carboxylic acid (3.0 equiv) in dry dichloromethane, add trifluoroacetic anhydride (10 equiv) dropwise at ambient temperature.[5][12]
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with CH₂Cl₂ and wash with 1 M Na₂CO₃ (aq).[5][12]
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.[5][12]
-
Combine the organic solutions, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.[5][12]
General Acylation Protocol using Trifluoromethanesulfonic Anhydride (Tf₂O): [5][12]
-
To a nitrogen-purged flask containing N-Boc-pyrrole (1 equiv) and a carboxylic acid (1 equiv) in dry dichloromethane, add trifluoromethanesulfonic anhydride (10 equiv) dropwise at 0 °C.[5][12]
-
Stir the reaction without further cooling and monitor by TLC. Upon completion, dilute with CH₂Cl₂ and wash with 1 M Na₂CO₃ (aq).[5][12]
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.[5][12]
Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including N-Boc-pyrrole. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.
Experimental Workflow for Vilsmeier-Haack Formylation:
Caption: Experimental workflow for the Vilsmeier-Haack formylation of N-Boc-pyrrole.
Deprotection of the N-Boc Group
The removal of the Boc group is a critical step to liberate the free NH-pyrrole for further reactions or to obtain the final target molecule. The acid-lability of the Boc group allows for its cleavage under a variety of acidic conditions.[13]
Common Deprotection Methods:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is a standard and effective method for Boc deprotection.[13]
-
Hydrochloric Acid (HCl): HCl in an organic solvent such as dioxane, methanol, or ethyl acetate is also widely used.[13][14]
-
Milder Conditions: For substrates sensitive to strong acids, milder deprotection methods have been developed, including the use of oxalyl chloride in methanol, which offers a selective and efficient alternative.[14][15]
Experimental Protocol: Deprotection of N-Boc-Pyrrole using TFA
-
Dissolve the N-Boc-protected pyrrole in dichloromethane.
-
Add a solution of trifluoroacetic acid in dichloromethane dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and purify as needed.
Conclusion
The N-Boc protecting group plays a pivotal role in modern pyrrole chemistry, enabling the controlled and selective functionalization of this important heterocyclic system. By understanding the electronic and steric effects of the Boc group, researchers can devise rational synthetic strategies to access a wide array of substituted pyrroles. The protocols and mechanistic insights provided in this guide are intended to empower scientists in their pursuit of novel molecules with applications in drug discovery, materials science, and beyond.
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Pyrrole: Electrophilic Substitution Reactions Lecture 1 - YouTube. (2020, December 21). Retrieved from [Link]
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Heterocyclic compounds part _IV (Pyrrole) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor | Organic Chemistry Help. Retrieved from [Link]
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Why does electrophilic substitution in pyrrole occurs at carbon 2? - Quora. (2018, April 4). Retrieved from [Link]
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Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.). Retrieved from [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. (n.d.). Retrieved from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved from [Link]
-
(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers - Research portal Eindhoven University of Technology. (n.d.). Retrieved from [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Publications. (2023, September 20). Retrieved from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020, June 23). Retrieved from [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH. (2018, October 17). Retrieved from [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Retrieved from [Link]
-
Simple Synthesis of Substituted Pyrroles | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D | Journal of the American Chemical Society. (2025, July 28). Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI. (2018, October 17). Retrieved from [Link]
-
N-Boc-pyrrole, 98% | 425834-25ML | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved from [Link]
-
Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Pyrrole : Aromatic. (n.d.). Retrieved from [Link]
-
Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustraline and hyacinthacine A1. - Protocols.io. (2007, May 24). Retrieved from [Link]
-
N-acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
N-Boc-pyrrole, 98% | 425834-100ML | SIGMA-ALDRICH - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017, December 20). Retrieved from [Link]
-
Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Reactions of Pyrrole - YouTube. (2021, March 4). Retrieved from [Link]
-
Electronic Communication in Pyrrolo[3,2‐b]pyrroles Possessing Sterically Hindered Aromatic Substituents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Nitration of pyrrole with sulfuric and nitric acids - Chemistry Stack Exchange. (2015, April 22). Retrieved from [Link]
-
(PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions - ResearchGate. (2025, August 7). Retrieved from [Link]
-
pyrrole nitration - Química Organica.org. (n.d.). Retrieved from [Link]
-
Steric Effects of β-Annulated Pyrroles Trigger the Formation of Ethynylene-Bridged Hexaphyrinogen versus Ethynylene-Cumulene-Linked Aromatic[16] π Hexaphyrin. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Formation of N-Boc pyrrole 2-ethyl ester, a key intermediate in the Donohoe synthesis of omuralide. - Protocols.io. (2007, May 24). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for N-Boc-2-bromopyrrole Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Arylpyrroles
The 2-arylpyrrole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C(sp²)–C(sp²) bonds, offering a direct route to these valuable structures.[1] This guide provides an in-depth analysis of the Suzuki coupling of N-Boc-2-bromopyrrole, a key building block for accessing a diverse array of 2-aryl-N-Boc-pyrroles. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the electronic properties of the pyrrole ring and prevent unwanted side reactions during synthesis.[2] However, the stability of the Boc group under typical Suzuki coupling conditions is a critical consideration that will be addressed herein.[3][4]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[5][6] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 2-aryl-N-Boc-pyrrole and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), dioxane, toluene, DMF)
-
Deionized water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (and water, if applicable) via syringe. A common solvent system is a mixture of an organic solvent and an aqueous solution of the base (e.g., DME/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-N-Boc-pyrrole.
Optimization Workflow
Systematic optimization of reaction parameters is crucial for achieving high yields and minimizing side products. The following workflow can guide the optimization process.
Figure 2: A workflow for optimizing the Suzuki coupling of this compound.
Case Studies and Optimization Insights
The choice of reaction conditions can significantly impact the outcome of the Suzuki coupling of this compound. Below is a summary of conditions reported in the literature for similar transformations.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | High | [7] |
| Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | - | Moderate to Good | [3] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | - | Good to Excellent | [8] |
| Pd(PPh₃)₄ (1.6) | K₂CO₃ | DME | 80 | 48 | - | [9] |
Key Insights from the Field:
-
Catalyst Selection: For many Suzuki couplings of heteroaryl halides, catalysts bearing bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos), have shown high efficacy.[8] However, more traditional catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are also widely and successfully used.[3][7]
-
Base and Solvent System: The combination of a carbonate base (K₂CO₃ or Na₂CO₃) with a solvent system like DME or aqueous dioxane is a common and effective choice.[3][7] The use of an aqueous base can accelerate the transmetalation step.[10]
-
Stability of the N-Boc Group: While the N-Boc group is generally stable under many Suzuki conditions, it can be labile, especially with stronger bases, higher temperatures, or prolonged reaction times.[3][4] In cases where Boc cleavage is observed, using a milder base or lower temperature is recommended. For substrates where the Boc group proves too unstable, a more robust protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) may be considered, as it has been shown to be stable under conditions where the Boc group is partially cleaved.[3]
-
Arylboronic Acid Quality: The purity and stability of the arylboronic acid are critical. Protodeborylation, the cleavage of the C-B bond, is a common side reaction that can be exacerbated by impurities or prolonged reaction times. Using fresh, high-quality boronic acids or more stable derivatives like boronate esters is advisable.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Low reaction temperature- Poor quality of reagents | - Use a fresh batch of catalyst and ensure proper inert atmosphere handling.- Thoroughly degas the solvent by sparging with an inert gas or using freeze-pump-thaw cycles.- Increase the reaction temperature in increments.- Use freshly purified starting materials. |
| Significant Side Products (e.g., Homocoupling, Protodeborylation) | - High catalyst loading- Prolonged reaction time- Impure boronic acid | - Reduce the catalyst loading.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a fresh, high-purity boronic acid or a more stable boronate ester. |
| Cleavage of N-Boc Group | - Strong base- High temperature- Extended reaction time | - Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or Na₂CO₃).- Lower the reaction temperature.- Optimize the reaction time to be as short as possible.- Consider using a more robust protecting group like SEM.[3] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 2-aryl-N-Boc-pyrroles. A thorough understanding of the reaction mechanism and careful optimization of the catalyst, base, solvent, and temperature are essential for achieving high yields and purity. By leveraging the protocols and insights provided in this guide, researchers can effectively navigate the challenges associated with this transformation and accelerate their drug discovery and materials science programs.
References
- Alešković, M., Basarić, N., & Mlinarić‐Majerski, K. (2011). Optimization of the Suzuki coupling reaction in the synthesis of 2‐[(2‐substituted)phenyl]pyrrole derivatives. Journal of Heterocyclic Chemistry, 48(6), 1329–1335.
- Sci-Hub. (n.d.). Optimization of the Suzuki coupling reaction in the synthesis of 2‐[(2‐substituted)phenyl]pyrrole derivatives.
- Alešković, M., Basarić, N., & Mlinarić‐Majerski, K. (2011). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives.
- Biczy, A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Zhang, D., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
- Zhang, D., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. Semantic Scholar.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- MDPI. (n.d.). Facile Synthesis of NH-Free 5-(Hetero)
- ResearchGate. (n.d.). Synthesis of 2-Arylpyrroles by Suzuki-Miyaura Cross-Coupling Reaction.
- MDPI. (2023). Preformed Pd(II)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides....
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. (n.d.).
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Royal Society of Chemistry. (n.d.). A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions.
- ResearchGate. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
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- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Boc-2-bromopyrrole in the Synthesis of Bioactive Natural Products
Introduction: The Strategic Importance of the Pyrrole Scaffold and N-Boc-2-bromopyrrole
The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products with profound biological activities.[1][2] Many of these compounds, particularly those isolated from marine sponges, exhibit potent anticancer, antimicrobial, and anti-biofilm properties.[3][4][5] The synthesis of these complex molecules presents a significant challenge, demanding robust and versatile building blocks. This compound has emerged as a cornerstone reagent in this field due to a confluence of strategic advantages.
The tert-butoxycarbonyl (Boc) protecting group offers crucial stability under a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry.[6] Furthermore, it can be readily removed under mild acidic conditions, allowing for late-stage functionalization. The bromine atom at the 2-position provides a reliable handle for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions.[7] This combination of a stable protecting group and a reactive handle makes this compound an ideal starting material for the modular synthesis of complex pyrrole-containing natural products.
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, supported by detailed protocols and mechanistic insights. We will examine its application in the synthesis of notable natural product families, such as the Tambjamines and marine bromopyrrole alkaloids.[3][8][9]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the this compound core.[10][11] The electron-rich nature of the pyrrole ring, modulated by the Boc group, makes the C-Br bond at the 2-position highly susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle.[12][13] The two most prevalent and impactful of these methods are the Suzuki-Miyaura and Stille couplings.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of its organoboron reagents.[14][15] In the context of this compound, it is frequently used to couple another pyrrole ring or a different aryl/heteroaryl moiety, forming biaryl structures that are common in natural products.[9][16]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound. A critical subsequent step is the activation of the boronic acid (or its ester derivative) by a base.[14] This forms a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[13]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Application Case Study: Synthesis of Tambjamine Analogs
Tambjamines are a class of marine alkaloids known for their potent antifungal and antimalarial activities. A common synthetic strategy involves the Suzuki coupling of a 5-bromo-pyrrole-2-carboxaldehyde derivative with an N-Boc-2-pyrroleboronic acid.[9] This key step efficiently constructs the core bipyrrole aldehyde scaffold.
Representative Protocol: Suzuki-Miyaura Coupling for Bipyrrole Synthesis
This protocol is adapted from methodologies used in the synthesis of Tambjamine precursors.[9]
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent, typically a mixture of dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-N-Boc-pyrrole.
| Parameter | Condition | Rationale / Expert Insight |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice, but ligands like dppf can improve yields for challenging substrates.[17] |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid. K₃PO₄ is often effective for less reactive partners.[14] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A small amount of water is often necessary to facilitate the dissolution of the base and aid the catalytic cycle.[13] |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |
Stille Coupling: Orthogonal Reactivity
The Stille coupling involves the reaction of an organohalide with an organotin reagent (stannane), also catalyzed by palladium.[18][19] While organotin compounds are toxic and require careful handling, the Stille reaction offers unique advantages. Stannanes are often stable to air and moisture and are tolerant of a wide array of functional groups, providing an orthogonal approach to the Suzuki coupling.[20]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[20][21] A key difference is the transmetalation step, where the organic group is transferred from the tin atom to the palladium center. This step is often the rate-determining step and can be accelerated by the use of additives or specific ligands.
Catalytic Cycle of the Stille Coupling
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Representative Protocol: Stille Coupling of this compound
This protocol provides a general method for coupling this compound with various organostannanes.[22]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or toluene).
-
Catalyst and Additive Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). In many cases, an additive like copper(I) iodide (CuI, 0.1-0.2 eq) or lithium chloride (LiCl, 3.0 eq) is beneficial to facilitate the transmetalation step.[20]
-
Reaction Execution: Heat the mixture, typically between 60-100 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction and dilute with a suitable organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can be removed by filtration through Celite.[20]
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Expert Insights & Troubleshooting:
-
Toxicity of Stannanes: Always handle organotin reagents in a well-ventilated fume hood with appropriate personal protective equipment. Tin byproducts are notoriously difficult to remove; the aqueous KF wash is a critical purification step.
-
Homocoupling: A potential side reaction is the homocoupling of the organostannane.[20] This can often be minimized by carefully controlling the reaction temperature and using the correct stoichiometry of reagents.
-
Ligand Choice: For less reactive substrates, using more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic protecting group and functional group placement in synthetic chemistry. Its utility, primarily through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings, has enabled the synthesis of a vast array of complex and biologically significant natural products.[3][4][8] The continued development of more efficient and selective catalytic systems will further expand the applications of this versatile building block. Future efforts will likely focus on C-H activation and functionalization methodologies, which could bypass the need for halogenation altogether, representing the next frontier in the efficient synthesis of pyrrole-containing therapeutics.[6]
References
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Bhatt, P., & Gacche, R. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current Topics in Medicinal Chemistry, 14(2), 253-268. [Link]
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Rane, R., et al. (2013). Synthesis and evaluation of novel marine bromopyrrole alkaloid-based hybrids as anticancer agents. European Journal of Medicinal Chemistry, 69, 534-546. [Link]
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Organic Reactions. (n.d.). Stille Coupling. Name Reactions in Organic Chemistry. [Link]
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Rane, R., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. ResearchGate. [Link]
-
Rane, R., et al. (2013). Synthesis and evaluation of novel marine bromopyrrole alkaloid-based hybrids as anticancer agents. ResearchGate. [Link]
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Li, W., & Li, J. (2015). Biomimetic Synthesis of Marine Pyrrole‐2‐Aminoimidazole and Guanidinium Alkaloids. The Chemical Record, 15(4), 763-781. [Link]
-
He, L.-Y. (2015). Chemoselective Cross-Coupling Reactions as Tools in Synthesis and Applications for Polymer Chemistry. University of Kiel. [Link]
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Chen, D. Y.-K., & Youn, S. W. (2012). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Chemistry–An Asian Journal, 7(5), 842-855. [Link]
-
Butschke, B., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16428-16433. [Link]
-
Lian, Y., & Davies, H. M. L. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(42), 13624-13627. [Link]
-
Al-Zoubi, R. M. (Ed.). (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Li, J., & Li, W. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(3), 732-745. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Gao, F., et al. (2020). Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions. Chemical Science, 11(26), 6825-6831. [Link]
-
Young, I. S., Thornton, P. D., & Thompson, A. (2010). Synthesis of natural products containing the pyrrolic ring. Natural Product Reports, 27(12), 1801-1839. [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Tabassum, S., et al. (2021). Cross-coupling reactions towards the synthesis of natural products. Molecular Diversity, 25(3), 1765-1798. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Sharma, G., et al. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers, 8(9), 2056-2091. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ros-Pardo, D., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(34), 6213-6218. [Link]
-
Kancharla, P., et al. (2024). Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. ACS Infectious Diseases, 10(1), 195-203. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Application Note & Protocol: Stille Cross-Coupling of N-Boc-2-bromopyrrole
Abstract
This document provides a comprehensive guide for performing the Stille cross-coupling reaction with N-Boc-2-bromopyrrole, a critical transformation for the synthesis of functionalized pyrrole derivatives used in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into optimizing reaction conditions and troubleshooting common issues. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for C-C bond formation on the pyrrole scaffold.
Introduction: The Strategic Importance of Stille Coupling
The Palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] Developed by John Kenneth Stille, the reaction facilitates the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[2][3] Its prominence in organic synthesis is due to several key advantages:
-
Functional Group Tolerance: The reaction conditions are mild and compatible with a wide array of sensitive functional groups, such as esters, amides, ketones, and nitro groups, minimizing the need for protecting group strategies.[4][5]
-
Stable Reagents: Organostannanes are generally stable to air and moisture, making them easier to handle, store, and work with compared to other reactive organometallic reagents.[1][2][5]
-
Broad Scope: A vast range of sp² and sp hybridized coupling partners can be effectively utilized.[4]
This compound is a valuable building block in medicinal chemistry. The Stille coupling provides a direct route to introduce diverse substituents at the 2-position, enabling the synthesis of complex molecules and libraries of compounds for drug discovery.[2] However, the high toxicity of organotin reagents and their byproducts necessitates careful handling, meticulous purification, and robust waste disposal protocols.[1][5][6]
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle.[1][2] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7]
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[7] This step forms a 16-electron square planar Pd(II) complex. The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[8]
-
Transmetalation: This is often the rate-determining step of the cycle.[2][9] The organostannane reagent exchanges its organic group (R²) with the halide on the palladium center, forming a new Pd(II) intermediate and a trialkyltin halide byproduct.[1] The reactivity order for the transfer of groups from tin is typically: alkynyl > alkenyl > aryl > allyl > alkyl.[9]
-
Reductive Elimination: The two organic groups (the pyrrole and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product.[1][4][7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2] For this to occur, the Pd(II) complex must be in a cis-conformation.[10]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Stille coupling of this compound with a generic organostannane. Reagent quantities should be calculated based on the specific molecular weights of the coupling partners.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier |
| This compound | Electrophile | >97% | Commercial |
| Organostannane (e.g., vinyltributyltin) | Nucleophile | >95% | Commercial |
| Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Catalyst Precursor | >98% | Commercial |
| Triphenylarsine (AsPh₃) or P(t-Bu)₃ | Ligand (if needed) | >98% | Commercial |
| Anhydrous Dioxane, Toluene, or DMF | Solvent | Dri-Solv® or equivalent | Commercial |
| Copper(I) Iodide (CuI) | Additive (Co-catalyst) | >99% | Commercial |
| Lithium Chloride (LiCl) | Additive | Anhydrous, >99% | Commercial |
| Saturated aq. Potassium Fluoride (KF) | Work-up Reagent | Reagent Grade | In-house prep |
| Diethyl Ether / Ethyl Acetate | Extraction Solvent | ACS Grade | Commercial |
| Brine / Anhydrous Na₂SO₄ or MgSO₄ | Drying Agents | ACS Grade | Commercial |
| Silica Gel | Chromatography | 230-400 mesh | Commercial |
| Argon or Nitrogen Gas | Inert Atmosphere | High Purity | Gas Supplier |
Step-by-Step Procedure
CAUTION: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the palladium catalyst. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) with a suitable phosphine ligand (e.g., triphenylarsine, 4-8 mol%).[5][11]
-
Scientist's Note: Pd(PPh₃)₄ is often used directly. If using a Pd(0) source like Pd₂(dba)₃, an external ligand is required to stabilize the catalyst and facilitate the reaction. Sterically hindered, electron-rich ligands can accelerate the coupling.[9]
-
-
Inert Atmosphere & Solvent Addition:
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane, ~0.1-0.2 M concentration relative to the limiting reagent) via syringe.[3] Degassing the solvent by bubbling with inert gas for 30-45 minutes prior to use is critical to prevent catalyst oxidation.[7]
-
-
Addition of Reagents:
-
If the chosen protocol requires it, add additives such as Copper(I) Iodide (CuI, 5-10 mol%) or anhydrous Lithium Chloride (LiCl, 2-3 eq).[7]
-
Scientist's Note: CuI can act as a co-catalyst, scavenging phosphine ligands and accelerating the transmetalation step, sometimes increasing the reaction rate by over 100-fold.[9] LiCl can also enhance the rate of transmetalation by increasing solvent polarity and facilitating halide exchange.
-
Via syringe, add the organostannane reagent (1.1-1.3 eq) to the stirring mixture.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) using an oil bath.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-24 hours).
-
-
Work-up and Tin Removal:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Crucially, to remove the toxic tributyltin bromide byproduct, wash the organic layer vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. [12] This causes the precipitation of insoluble fluorostannates, which can be removed by filtration.[7][12]
-
Filter the entire mixture through a pad of Celite® to remove the precipitate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, solvent, and additives can significantly impact yield and reaction time. The following table summarizes common conditions used in Stille couplings.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Remarks |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | Pd(PPh₃)₄ is a reliable, all-in-one Pd(0) source. Pd₂(dba)₃ allows for ligand customization. Pd(II) sources like PdCl₂(PPh₃)₂ can be used as they are reduced in situ to the active Pd(0) species.[13] |
| Ligand | N/A | AsPh₃ (8 mol%) | P(t-Bu)₃ (10 mol%) | Ligands stabilize the Pd(0) center. Electron-rich, bulky phosphines often accelerate reductive elimination.[9][14] |
| Solvent | Toluene | DMF | 1,4-Dioxane | Choice of solvent depends on substrate solubility and desired reaction temperature. DMF is a polar aprotic solvent that can accelerate the reaction.[3] |
| Additive(s) | None | CuI (10 mol%) | LiCl (3 eq) | Additives can dramatically accelerate the rate-limiting transmetalation step.[9][15] |
| Temperature | 110 °C | 80 °C | 100 °C | Higher temperatures are often required but should be optimized to prevent side reactions or decomposition. |
| Typical Yield | Moderate to High | High | Moderate to High | Yield is highly substrate-dependent. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality or unreactive organostannane. | 1. Ensure rigorous exclusion of oxygen via proper degassing of solvent and use of inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Use freshly purchased or purified organostannane; verify its integrity. |
| Stannane Homocoupling | A common side reaction where two organostannane molecules couple together (R²-R²).[1][7] | 1. Use a slight excess (1.1 eq) of the stannane, but avoid large excesses.2. Add the stannane slowly to the reaction mixture.3. The addition of CuI can sometimes suppress this pathway. |
| Product Decomposition | The product or starting material is unstable at the reaction temperature. | Lower the reaction temperature and accept a longer reaction time. Screen different solvents. |
| Difficult Purification | Residual tin byproducts co-elute with the product. | Repeat the KF wash during work-up, ensuring vigorous stirring for an extended period.[12] Alternatively, use a DBU/I₂ treatment or chromatography on silica gel mixed with 10% K₂CO₃.[12] |
References
-
Stille reaction. In: Wikipedia. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Shen, W. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications. [Link]
-
Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Stille Coupling. NROChemistry. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Pérez-Temprano, M. H., et al. The Stille Reaction, 38 Years Later. ACS Catalysis. [Link]
-
The Stille Reaction. Chem 115 Myers Group Meeting. [Link]
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The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. LinkedIn. [Link]
-
Zhang, Z., et al. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Felpin, F.-X., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
-
Al-Amin, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Novaes, L. F. T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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The Versatile Role of N-Boc-2-bromopyrrole in Modern Medicinal Chemistry: A Guide to Synthetic Applications and Protocols
Introduction: The Strategic Importance of the Pyrrole Scaffold and the Utility of N-Boc-2-bromopyrrole
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding interactions make it a critical pharmacophore in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The strategic functionalization of the pyrrole ring is therefore a cornerstone of modern drug discovery.
This compound has emerged as a key building block for the synthesis of complex pyrrole-containing molecules. The tert-butoxycarbonyl (Boc) protecting group offers several advantages: it activates the pyrrole ring for certain transformations, enhances solubility in organic solvents, and can be readily removed under mild acidic conditions. The bromine atom at the 2-position provides a versatile handle for a multitude of cross-coupling and functionalization reactions, allowing for the controlled and predictable introduction of diverse substituents. This guide provides an in-depth exploration of the synthetic utility of this compound in medicinal chemistry, offering detailed protocols and mechanistic insights for key transformations.
Key Synthetic Transformations of this compound
This compound is a versatile substrate for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the protocols and rationale behind its most important applications in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[5][6] In the context of this compound, this reaction is instrumental in the synthesis of 2-arylpyrroles, a common motif in kinase inhibitors and other bioactive molecules.[7]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are the active catalysts. Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used. The choice of ligand is crucial for catalytic activity, with bulky, electron-rich phosphines often enhancing reaction rates and yields.[5]
-
Base: A base is required to activate the boronic acid or its ester, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] Aqueous solutions of bases like Na₂CO₃ or K₂CO₃ are frequently employed.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[1]
Experimental Protocol: Synthesis of a 2-Aryl-N-Boc-pyrrole Derivative
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Dioxane
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-N-Boc-pyrrole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-Boc-pyrrole | 88 |
| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-N-Boc-pyrrole | 75 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization:
Caption: Suzuki-Miyaura Coupling Workflow.
Stille Cross-Coupling: An Alternative for C-C Bond Construction
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[8][9] This reaction couples this compound with an organostannane reagent.
Causality Behind Experimental Choices:
-
Organostannane Reagents: Organostannanes are generally stable to air and moisture and are compatible with a wide range of functional groups.[10] However, they are toxic, and the tin byproducts can be challenging to remove.
-
Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Ligands such as triphenylphosphine or more specialized phosphines are used to modulate the catalyst's activity and stability.[11]
-
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction outcomes.[11]
Experimental Protocol: Synthesis of a 2-Vinyl-N-Boc-pyrrole Derivative
-
Materials:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)tin (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by tributyl(vinyl)tin.
-
Heat the reaction mixture to 80-90 °C and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture and dilute with diethyl ether.
-
Wash the organic solution with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Mandatory Visualization:
Caption: Catalytic Cycle of the Stille Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting this compound with terminal alkynes.[12][13] This reaction is invaluable for synthesizing pyrroles bearing alkynyl substituents, which are important precursors for further transformations and are found in various bioactive molecules.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[14] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to deprotonate the terminal alkyne and to neutralize the hydrogen bromide formed during the reaction.[15]
-
Solvent: Anhydrous and deoxygenated solvents like THF or DMF are crucial to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Synthesis of a 2-Alkynyl-N-Boc-pyrrole
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[3][16] This reaction allows for the introduction of a wide range of nitrogen-containing functional groups at the 2-position of the N-Boc-pyrrole ring.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often required to promote the reductive elimination step and prevent catalyst decomposition.[17]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.
Experimental Protocol: Synthesis of a 2-Amino-N-Boc-pyrrole Derivative
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound and the amine.
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization:
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Lithiation and Electrophilic Quench: Direct Functionalization
Directed ortho-metalation, specifically lithiation, provides a powerful method for the regioselective functionalization of the pyrrole ring. In the case of this compound, treatment with a strong base can lead to either bromine-lithium exchange or deprotonation at the 5-position, depending on the reaction conditions and the base used. Subsequent quenching with an electrophile introduces a new substituent.[18]
Causality Behind Experimental Choices:
-
Organolithium Reagent: The choice of organolithium reagent is critical. n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used for bromine-lithium exchange at low temperatures. For deprotonation, a less nucleophilic base like lithium diisopropylamide (LDA) is often preferred to avoid unwanted side reactions.[19]
-
Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent decomposition.
-
Electrophile: A wide variety of electrophiles can be used to quench the lithiated intermediate, including aldehydes, ketones, esters, and alkyl halides, allowing for the introduction of diverse functional groups.[20]
Experimental Protocol: Bromine-Lithium Exchange and Quenching with an Aldehyde
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Aldehyde (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked flask under argon, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Applications in Medicinal Chemistry: Case Studies
The synthetic methodologies described above have been instrumental in the synthesis of numerous biologically active molecules.
Case Study 1: Synthesis of Tambjamine Analogs
Tambjamines are a class of marine alkaloids with a range of biological activities, including potent antimalarial and antifungal properties. The synthesis of various Tambjamine analogs often utilizes a Suzuki-Miyaura coupling of a functionalized 5-bromo-pyrrole-2-carboxaldehyde with N-Boc-2-pyrroleboronic acid to construct the core bipyrrole scaffold.[18] This highlights the importance of N-Boc-2-functionalized pyrroles as key building blocks in natural product synthesis and medicinal chemistry.
Case Study 2: Development of Kinase Inhibitors
The 2-substituted pyrrole motif is a common feature in many kinase inhibitors, which are a critical class of anticancer drugs.[9][21] For example, the synthesis of various pyrrolopyrazole-based kinase inhibitors involves the strategic functionalization of a pyrrole ring.[6] The ability to introduce diverse aryl and heteroaryl substituents at the 2-position of the pyrrole ring using reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings with this compound is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies and optimizing their potency and selectivity.[22]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a protecting group and a reactive handle enables a wide array of synthetic transformations, providing access to a diverse range of functionalized pyrrole derivatives. The robust and well-established protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, as well as lithiation-electrophilic quench reactions, empower medicinal chemists to design and synthesize novel bioactive molecules with precision and efficiency. As the demand for new therapeutics continues to grow, the importance of such versatile synthetic intermediates will undoubtedly continue to expand.
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Stille Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. ACS Publications. (2025, December 11). Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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The Sonogashira Coupling. (n.d.). Retrieved January 12, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 12, 2026, from [Link]
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Stille Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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Stille reaction. Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025, April 3). Retrieved January 12, 2026, from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (n.d.). Retrieved January 12, 2026, from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
N-Boc-pyrrole. Pipzine Chemicals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC. (2022, June 19). Retrieved January 12, 2026, from [Link]
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. (2012, March 21). Retrieved January 12, 2026, from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. (2021, October 21). Retrieved January 12, 2026, from [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. (2018, September 19). Retrieved January 12, 2026, from [Link]
-
Identification of Novel Pyrrolopyrazoles as Protein Kinase C β II Inhibitors. PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. (2017, December 20). Retrieved January 12, 2026, from [Link]
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nucleophiles and Electrophiles. Master Organic Chemistry. (2012, June 5). Retrieved January 12, 2026, from [Link]
-
[Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. (2021, November 5). Retrieved January 12, 2026, from [Link]
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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- 7. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
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Application Notes and Protocols: Palladium-Catalyzed Reactions of N-Boc-2-bromopyrrole
<Senior Application Scientist Submission
Introduction: The Strategic Importance of N-Boc-2-bromopyrrole in Modern Synthesis
This compound, or tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, stands as a pivotal building block for synthetic chemists, particularly those in pharmaceutical and materials science research. The pyrrole motif is a ubiquitous feature in a vast array of biologically active natural products and designed therapeutic agents. The strategic placement of a bromine atom at the 2-position provides a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.
The tert-butoxycarbonyl (Boc) protecting group plays a crucial dual role. Firstly, it enhances the stability of the pyrrole ring and modulates its electronic properties, often leading to cleaner reactions and higher yields.[1][2] Secondly, its lability under acidic conditions provides a straightforward deprotection strategy post-coupling, revealing the N-H pyrrole for further functionalization. This guide provides an in-depth exploration of key palladium-catalyzed reactions involving this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The versatility of this reagent is highlighted by its use in the synthesis of complex molecules like Tambjamines, which are being investigated as next-generation antifungals.[3]
Core Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations.[4][5] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. This guide will delve into the practical application of several named reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6][7] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[8]
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]
Sources
Application Notes and Protocols: N-Boc Deprotection of 2-Bromopyrrole Derivatives
Introduction: Navigating the Deprotection of a Sensitive Scaffold
N-Boc protected 2-bromopyrroles are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, including natural products and pharmaceuticals. The tert-butyloxycarbonyl (Boc) group provides a robust shield for the pyrrole nitrogen, enabling selective functionalization at other positions of the heterocyclic core. However, the subsequent removal of the Boc group presents a significant chemical challenge. The electron-rich nature of the pyrrole ring makes it inherently susceptible to polymerization under acidic conditions, a common requisite for Boc deprotection.[1] Furthermore, the presence of the bromo-substituent adds another layer of complexity, demanding methodologies that are mild enough to preserve the sensitive C-Br bond while ensuring complete removal of the protecting group.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective N-Boc deprotection strategies for 2-bromopyrrole derivatives. We will delve into the mechanistic underpinnings of various methods, offer detailed, field-proven protocols, and discuss the critical parameters that govern the success of these transformations.
The Challenge: Pyrrole Ring Instability
The core challenge in the N-Boc deprotection of 2-bromopyrroles lies in the inherent reactivity of the pyrrole nucleus in acidic media. Protonation of the pyrrole ring disrupts its aromaticity, rendering it highly susceptible to electrophilic attack by another pyrrole molecule, initiating a rapid and often uncontrollable polymerization cascade.[1] This typically manifests as the formation of insoluble, dark-colored materials, leading to significant yield loss and purification difficulties.[1] Therefore, the ideal deprotection method must either minimize the concentration of free acid, employ alternative non-acidic cleavage mechanisms, or be performed under conditions that kinetically favor deprotection over polymerization.
Comparative Analysis of Deprotection Methodologies
A variety of methods have been developed for N-Boc deprotection, each with its own set of advantages and limitations. The choice of the optimal method is highly dependent on the overall substitution pattern of the 2-bromopyrrole derivative and the presence of other acid- or heat-sensitive functional groups.
| Method Category | Key Reagents | Advantages | Disadvantages | Suitability for 2-Bromopyrroles |
| Acidic Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), p-Toluenesulfonic acid (pTSA) | Fast reaction times, readily available reagents.[2][3][4][5] | High risk of pyrrole polymerization and potential for debromination.[1] | High risk, requires careful optimization of concentration, temperature, and reaction time. |
| Thermal Deprotection | Heat, often in solvents like water, TFE, or HFIP. | Avoids the use of strong acids, potentially "greener".[6][7][8] | Requires high temperatures which can degrade sensitive substrates.[8] | Promising, especially for substrates that can withstand elevated temperatures. |
| Lewis Acid Catalysis | Iron(III) chloride (FeCl₃), Zinc bromide (ZnBr₂) | Milder than Brønsted acids, can offer higher selectivity.[4][9][10] | May require anhydrous conditions, potential for metal coordination with other functional groups. | A good alternative to strong acids, worth exploring for sensitive substrates. |
| Alternative Methods | NaBH₄ in EtOH (for activated systems), Microwave-assisted methods | Can be highly selective and rapid.[11][12][13][14][15] | Substrate scope can be limited, requires specialized equipment (microwave). | Method selection is highly substrate-dependent. |
Experimental Protocols
The following protocols are designed to provide a starting point for the N-Boc deprotection of 2-bromopyrrole derivatives. It is crucial to perform small-scale test reactions to determine the optimal conditions for each specific substrate.
Protocol 1: Optimized Acidic Deprotection with Trifluoroacetic Acid (TFA)
This protocol aims to mitigate the risk of polymerization by using a controlled amount of TFA at low temperatures.
Rationale: By keeping the temperature low and the concentration of the acid controlled, the rate of the desired deprotection can be favored over the competing polymerization pathway. Dichloromethane (DCM) is a common solvent for this reaction.[3][16]
Workflow Diagram:
Caption: Workflow for Optimized Acidic Deprotection.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 20% v/v) dropwise to the stirred solution. The total amount of TFA can range from 2 to 10 equivalents. It is recommended to start with a lower amount.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality: The slow addition of TFA at low temperatures is critical to maintain a low concentration of the protonated, reactive pyrrole species at any given time, thus minimizing polymerization. The immediate basic work-up neutralizes the acid and prevents further degradation of the product.
Protocol 2: Thermal Deprotection in a Protic Solvent
This method offers an acid-free alternative suitable for thermally stable substrates.
Rationale: At elevated temperatures, the Boc group can undergo thermolytic cleavage. Protic solvents like 2,2,2-trifluoroethanol (TFE) can facilitate this process.[6][17] This approach completely avoids the use of strong acids, thereby preventing acid-catalyzed polymerization.
Mechanism Diagram:
Caption: Proposed Mechanism for Thermal N-Boc Deprotection.
Materials:
-
This compound derivative
-
2,2,2-Trifluoroethanol (TFE) or another suitable high-boiling solvent (e.g., water, dioxane-water mixture)[18][19]
-
Reaction vessel suitable for heating (e.g., sealed tube or microwave vial)
-
Heating source (oil bath or microwave reactor)
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in TFE (approx. 0.1 M solution) in a vessel that can be securely sealed.
-
Heat the reaction mixture to a temperature between 100-150 °C. If using a microwave reactor, start with a temperature of 120 °C for 15-30 minutes.[18]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[8][18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography.
Self-Validation and Causality: The success of this method relies on the thermal stability of the 2-bromopyrrole derivative. The byproducts, isobutylene and carbon dioxide, are volatile and are easily removed from the reaction mixture. The absence of acid ensures the integrity of the pyrrole ring.
Protocol 3: Lewis Acid-Catalyzed Deprotection
This protocol uses a milder acidic catalyst, which can be beneficial for sensitive substrates.
Rationale: Lewis acids like iron(III) chloride can catalyze the cleavage of the Boc group under conditions that are often milder than those required with strong Brønsted acids.[9][10]
Materials:
-
This compound derivative
-
Anhydrous iron(III) chloride (FeCl₃) or another suitable Lewis acid
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Quenching solution (e.g., saturated aqueous NaHCO₃ or a mild chelating agent solution)
Procedure:
-
To a solution of the this compound derivative (1.0 equiv) in an anhydrous solvent, add the Lewis acid (catalytic to stoichiometric amounts, start with 0.2 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction by adding a suitable aqueous solution.
-
Perform a standard aqueous work-up and extraction.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Self-Validation and Causality: The catalytic nature of this reaction minimizes the amount of acidic species present, reducing the likelihood of polymerization. The choice of Lewis acid and solvent may need to be optimized for different substrates.
Conclusion and Recommendations
The deprotection of this compound derivatives requires a careful and considered approach. While traditional strong acid methods pose a significant risk of polymerization, they can be successful if reaction parameters are meticulously controlled. For many substrates, thermal deprotection offers a more reliable and milder alternative, provided the molecule is thermally stable. Lewis acid catalysis presents a valuable middle ground.
For a previously untested 2-bromopyrrole derivative, it is recommended to first attempt Protocol 2 (Thermal Deprotection) due to its acid-free nature. If the substrate proves to be thermally sensitive, a carefully optimized Protocol 1 (Optimized Acidic Deprotection) or Protocol 3 (Lewis Acid-Catalyzed Deprotection) should be investigated. Small-scale trials and diligent reaction monitoring are paramount to achieving high yields and purity in these challenging yet crucial synthetic transformations.
References
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids in a Catch-Release Manner. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
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Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Retrieved from [Link]
-
Singh, P. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(105), 86553-86557. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Regan, C., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 23(9), 3464-3469. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
RSC Publishing. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Yasir, M., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33815-33841. [Link]
-
Cravotto, G., & Orio, L. (2011). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 2(8), 777-791. [Link]
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Application Notes & Protocols: The Strategic Role of N-Boc-2-bromopyrrole in Modern Heterocyclic Synthesis
Abstract
N-Boc-2-bromopyrrole has emerged as a cornerstone building block in contemporary organic synthesis, particularly for the construction of complex heterocyclic architectures. The strategic placement of a bromine atom at the C2 position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, while the N-tert-butyloxycarbonyl (Boc) protecting group serves a multifaceted role: it deactivates the otherwise highly reactive pyrrole ring towards undesired side reactions, enhances solubility in organic solvents, and directs lithiation, yet can be readily removed under mild acidic conditions. This guide provides an in-depth exploration of the utility of this compound, detailing field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions and its role in the synthesis of medicinally relevant compounds.[1][2]
Introduction: The Unique Utility of a Protected Bromopyrrole
The pyrrole nucleus is a privileged scaffold found in a vast array of natural products and pharmaceuticals, including the atorvastatin (Lipitor®) and ketorolac (Toradol®).[2] However, the intrinsic electron-rich nature of the pyrrole ring makes it prone to polymerization and uncontrolled electrophilic substitution, complicating its direct functionalization. The introduction of the Boc protecting group on the nitrogen atom is a critical strategic decision that fundamentally alters its reactivity profile.
Key Advantages of the N-Boc Group:
-
Electronic Attenuation: The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the pyrrole ring, preventing unwanted side reactions and stabilizing the molecule.
-
Enhanced Solubility: The bulky tert-butyl group significantly improves solubility in common organic solvents used for cross-coupling reactions.
-
Directed Metalation: The Boc group can direct ortho-lithiation if other positions are blocked, although the C2-bromine atom is primarily exploited for cross-coupling.
-
Labile Protection: The Boc group is easily cleaved under standard acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), unmasking the N-H bond for subsequent synthetic transformations.[3][4][5]
The C2-bromine atom serves as the primary reactive site for palladium-catalyzed reactions, making this compound a versatile precursor for 2-substituted pyrroles, which are key components of bioactive molecules like the prodigiosin family of pigments known for their anticancer and immunosuppressive activities.[6][7]
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations provide reliable and modular access to a diverse range of 2-substituted pyrroles.
General Experimental Workflow
A typical cross-coupling reaction involves careful setup under an inert atmosphere to protect the catalyst from oxygen. The workflow below illustrates a standard procedure.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Core Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting and optimizing reactions. Most palladium-catalyzed couplings involving aryl halides proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its boronic acid and ester coupling partners.[8] It is exceptionally effective for coupling this compound with a variety of aryl and heteroaryl boronic acids.[9]
Causality Behind Component Choices:
-
Palladium Source: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands; the Pd(II) is reduced in situ to the active Pd(0) catalyst.[10]
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates, specialized biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step and improve yields.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step.[8] Aqueous bases are commonly used.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical to dissolve both the organic substrates and the inorganic base.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 equiv), Phenylboronic Acid (1.2-1.5 equiv) | Excess boronic acid drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Reliable Pd(0) source, effective for many substrates. |
| Base | K₂CO₃ (2.0-3.0 equiv) | Common, effective base for activating the boronic acid. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | Aprotic organic solvent with water to dissolve the base. |
| Temperature | 80-100 °C | Thermal energy is needed to drive the catalytic cycle efficiently. |
| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS for consumption of starting material. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-2-phenylpyrrole.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling utilizes organostannane (tin) reagents. While the toxicity of tin compounds is a significant drawback, the reaction is highly valued for its mild conditions and exceptional tolerance of a wide range of functional groups, as organostannanes are stable to air and moisture.[11][12][13]
Causality Behind Component Choices:
-
Organostannane: Tributylstannyl derivatives are common. The rate of group transfer to palladium is typically Alkynyl > Alkenyl > Aryl > Alkyl.
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.
-
Additive: A chloride source, such as lithium chloride (LiCl), is often added. It is believed to accelerate transmetalation by displacing other ligands from palladium, making the metal center more accessible to the organostannane.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 equiv), Tributyl(vinyl)stannane (1.1-1.2 equiv) | A slight excess of the tin reagent is used. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Standard, effective catalyst. |
| Additive | LiCl (2.0-3.0 equiv) | Accelerates the rate-limiting transmetalation step. |
| Solvent | Anhydrous Toluene or DMF | Aprotic solvent to prevent side reactions. |
| Temperature | 90-110 °C | Higher temperatures are often required compared to Suzuki coupling. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask, dissolve this compound and LiCl in anhydrous toluene.
-
Degas the solution by bubbling argon through it for 20-30 minutes.
-
Add tributyl(vinyl)stannane via syringe.
-
Add Pd(PPh₃)₄ to the flask under a counterflow of argon.
-
Heat the mixture to 100 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to yield N-Boc-2-vinylpyrrole.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating rigid molecular scaffolds and introducing a versatile functional group that can undergo further transformations (e.g., cycloadditions, reductions). The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[14]
Causality Behind Component Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a common choice.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex much more rapidly than the alkyne itself.[16]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.
-
Solvent: Often, the amine base itself can serve as the solvent, or a co-solvent like THF or DMF is used.
Protocol 3: Sonogashira Coupling with Phenylacetylene
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 equiv), Phenylacetylene (1.2 equiv) | Excess alkyne is used. |
| Catalyst System | PdCl₂(PPh₃)₂ (2-3 mol%), CuI (4-6 mol%) | The classic dual-catalyst system. |
| Base/Solvent | Triethylamine (TEA) | Acts as both base and solvent. Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature to 60 °C | Reaction is often mild but may require gentle heating. |
| Reaction Time | 2-8 hours | Typically faster than Suzuki or Stille couplings. |
Step-by-Step Methodology:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask under an argon atmosphere.
-
Add anhydrous, degassed triethylamine, followed by phenylacetylene via syringe.
-
Stir the mixture at room temperature or heat gently to 50 °C.
-
Monitor the reaction by TLC. A precipitate of triethylammonium bromide will form.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford N-Boc-2-(phenylethynyl)pyrrole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming aryl C-N bonds, a transformation that is otherwise challenging.[17][18] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[19]
Causality Behind Component Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are not the active catalysts but are converted to Pd(0) in situ.
-
Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or biaryl phosphines (e.g., RuPhos, BrettPhos) are critical for facilitating both the oxidative addition and the final C-N reductive elimination step.[17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common. They deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 equiv), Morpholine (1.2 equiv) | Slight excess of the amine coupling partner. |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%), Xantphos (3-5 mol%) | A robust catalyst/ligand system for C-N coupling. |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | Strong, hindered base required to deprotonate the amine. |
| Solvent | Anhydrous Toluene | High-boiling, aprotic solvent. |
| Temperature | 100-110 °C | High temperature is needed to drive the reaction. |
| Reaction Time | 8-24 hours | Reaction progress is monitored by LC-MS. |
Step-by-Step Methodology:
-
To a glovebox or a flame-dried Schlenk tube, add NaOtBu, the ligand (Xantphos), and the palladium source (Pd₂(dba)₃).
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture to 110 °C with stirring.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography to obtain the desired N-Boc-2-(morpholino)pyrrole.
Post-Coupling Strategy: N-Boc Deprotection
A crucial final step in many synthetic sequences is the removal of the Boc group to liberate the pyrrole N-H. This is typically achieved under acidic conditions. The choice of acid and solvent can be tuned to accommodate other functional groups in the molecule.
Protocol 5: Standard N-Boc Deprotection
Step-by-Step Methodology:
-
Dissolve the N-Boc protected pyrrole derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction generates tert-butyl cation and isobutylene gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected pyrrole.
Note: For substrates sensitive to strong acid, milder conditions such as 4M HCl in dioxane can be used, often at 0 °C to room temperature.[5]
Conclusion
This compound is a masterful synthetic tool, offering a reliable and versatile entry point into the world of functionalized pyrroles. Its true power lies in the predictable reactivity of the C-Br bond in a range of palladium-catalyzed cross-coupling reactions, complemented by the stabilizing and solubilizing effects of the N-Boc group. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage this key building block in the creation of novel heterocyclic compounds with significant potential in medicine and materials science.
References
- Mo, S., et al. (2008). Chemoenzymatic synthesis of prodigiosin analogues--exploring the substrate specificity of PigC.
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- Williamson, N. R., et al. (2006).
- Stankovic, N., et al. (2014). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers in Microbiology.
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suryawanshi, H. W., et al. (2012). Biosynthesis of Prodigiosin and Its Applications. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Gogoi, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Gogoi, N., et al. (2020). Mild deprotection of the N -tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Hudson, K. L., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2015). Vers la synthèse d'analogues de la Prodigiosine. Synthèse de 2,2'-bipyrroles dissymétriques. ResearchGate. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia Contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
-
ResearchGate. (2022). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. ResearchGate. [Link]
-
Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Winter, A., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]
-
Le, T. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
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Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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Organic Chemistry Portal. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
R Discovery. (2016). Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. R Discovery. [Link]
-
Mondal, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Gribble, G. W., et al. (2009). Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Davies, H. M. L., et al. (2016). Asymmetric C–H Functionalization of N‑Boc‑2,5‑dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
-
NROChemistry. Stille Coupling. NROChemistry. [Link]
-
Banwell, M. G., et al. (2006). Palladium-catalysed cross-coupling and related reactions involving pyrroles. Dalton Transactions. [Link]
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Gribble, G. W., et al. (2009). Palladium-catalyzed 2-arylation of pyrroles. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia Contributors. (2024). Stille reaction. Wikipedia. [Link]
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- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application of N-Boc-2-bromopyrrole in Materials Science: A Guide to Synthesis and Characterization of Conjugated Polymers
Introduction: The Strategic Role of N-Boc-2-bromopyrrole in Advanced Materials
This compound has emerged as a pivotal building block in the rational design of functional organic materials. Its unique trifecta of properties—a readily polymerizable pyrrole core, a versatile bromine handle for cross-coupling reactions, and a thermally or chemically labile N-Boc protecting group—offers chemists and materials scientists an unparalleled level of control over the synthesis of π-conjugated polymers. These polymers are the cornerstone of next-generation organic electronics, including organic field-effect transistors (OFETs), sensors, and electrochromic devices.[1][2][3]
The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Firstly, it enhances the solubility of the monomer and the resulting polymer in common organic solvents, facilitating solution-based processing techniques that are crucial for device fabrication.[3] Secondly, it provides a strategic avenue for tuning the final properties of the material. The bulky Boc group can influence the polymer's morphology in the solid state, and its subsequent removal can unmask the N-H functionality of the pyrrole ring, enabling hydrogen bonding and altering the polymer's electronic and optical characteristics.[4][5][6] The bromine atom at the 2-position is the key to regioselective polymerization, allowing for the construction of well-defined, linear polymer chains through established cross-coupling methodologies like Stille and Suzuki-Miyaura reactions.[7]
This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in the synthesis of conjugated polymers for materials science applications. We will delve into the mechanistic underpinnings of polymerization, provide detailed, field-proven protocols, and discuss the characterization of the resulting materials.
Part 1: Synthesis of Poly(N-Boc-2,5-pyrrolylene) via Stille Coupling
The Stille cross-coupling reaction is a powerful and versatile method for the synthesis of conjugated polymers, known for its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds between sp2-hybridized centers.[8][9] In this section, we detail the synthesis of poly(N-Boc-2,5-pyrrolylene) using this compound and a distannylated comonomer.
Reaction Principle and Causality
The catalytic cycle of the Stille coupling, mediated by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is critical for achieving high molecular weight and defect-free polymers. For instance, the use of a phosphine ligand like triphenylphosphine (PPh3) stabilizes the palladium catalyst and facilitates the catalytic cycle.[8]
Caption: Workflow for the synthesis and characterization of Poly(N-Boc-pyrrole).
Experimental Protocol: Stille Polymerization
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene (or other suitable distannyl comonomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and 2,5-bis(trimethylstannyl)thiophene (1 equivalent) in anhydrous toluene.
-
Catalyst Addition: To the stirred monomer solution, add tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification:
-
Filter the crude polymer and wash thoroughly with methanol.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The desired polymer is then extracted with a good solvent like chloroform or tetrahydrofuran.
-
Precipitate the purified polymer from the extraction solvent into methanol, filter, and dry under vacuum.
-
| Parameter | Condition | Rationale |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents degradation of the palladium catalyst and organostannane reagent. |
| Solvent | Anhydrous Toluene | A high-boiling, non-polar solvent that effectively dissolves the monomers and polymer. |
| Catalyst Loading | 1-2 mol% | Sufficient to catalyze the reaction efficiently without excessive contamination of the final product. |
| Reaction Time | 24-48 hours | Allows for the formation of high molecular weight polymer chains. |
| Purification | Soxhlet Extraction | Crucial for removing impurities that can negatively impact the material's electronic properties. |
Part 2: Synthesis of Alternating Copolymers via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction offers an alternative route to conjugated polymers, often with milder reaction conditions and using more environmentally benign organoboron reagents.[7][10][11][12] This method is particularly useful for creating well-defined alternating copolymers.
Reaction Principle and Causality
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base.[7] The base is essential for the activation of the organoboron species. The choice of base and solvent system can significantly influence the reaction rate and yield.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Polymerization
Materials:
-
This compound
-
Aromatic diboronic acid or diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid)
-
Palladium(II) acetate [Pd(OAc)2]
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or cesium fluoride (CsF)
-
Toluene/water or dioxane/water solvent mixture
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the diboronic acid/ester comonomer (1 equivalent), the base (e.g., K2CO3, 3 equivalents), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1).
-
Polymerization: Heat the mixture to 80-100 °C with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Work-up and Purification:
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
-
Further purification can be performed by column chromatography or Soxhlet extraction as described for the Stille polymerization.
-
| Parameter | Condition | Rationale |
| Base | K2CO3 or CsF | Activates the boronic acid for transmetalation. The choice of base can influence reaction kinetics. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Solvent System | Biphasic (e.g., Toluene/Water) | Facilitates the dissolution of both organic and inorganic reagents. |
| Reaction Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions. |
Part 3: Deprotection of the N-Boc Group
The removal of the N-Boc protecting group is a critical step to access the final polypyrrole material with its inherent N-H functionality. This deprotection can significantly alter the polymer's properties, including its conductivity, solubility, and intermolecular interactions.
Methods for N-Boc Deprotection
Several methods can be employed for the deprotection of the N-Boc group, with the choice depending on the stability of the polymer backbone and other functional groups present.[4][5][6][13]
-
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and efficient method.[14] However, care must be taken as prolonged exposure to strong acids can lead to degradation of the polymer backbone.
-
Thermal Deprotection: Heating the polymer in a high-boiling solvent can lead to the thermolytic cleavage of the Boc group.[4][13] This method is advantageous as it avoids the use of corrosive acids.
Experimental Protocol: Acid-Mediated Deprotection
Materials:
-
Poly(N-Boc-pyrrole)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolution: Dissolve the Poly(N-Boc-pyrrole) in DCM.
-
Acid Addition: Slowly add TFA (typically 20-50% v/v) to the stirred polymer solution at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours. The progress of the deprotection can be monitored by the disappearance of the Boc signal in the 1H NMR spectrum.
-
Precipitation and Neutralization: Precipitate the deprotected polymer by adding the reaction mixture to methanol. The resulting polymer may be in its protonated form. To obtain the neutral polymer, wash the precipitate with a dilute solution of a weak base (e.g., ammonium hydroxide) followed by water and methanol.
-
Drying: Dry the final polypyrrole under vacuum.
Part 4: Application in Organic Field-Effect Transistors (OFETs)
The synthesized polypyrrole derivatives can be utilized as the active semiconductor layer in OFETs.[1][2] The performance of these devices is highly dependent on the purity of the material, its molecular weight, and the morphology of the thin film.
OFET Fabrication Workflow
Caption: General workflow for the fabrication of a top-contact, bottom-gate OFET.
Protocol: OFET Fabrication and Characterization
Materials:
-
Purified polypyrrole derivative
-
Chlorobenzene or other suitable solvent
-
Heavily doped silicon wafers with a thermally grown SiO2 dielectric layer (Si/SiO2 substrates)
-
Gold (Au) for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO2 substrates by sonication in a series of solvents (acetone, isopropanol) and treat with an oxygen plasma or piranha solution to create a hydrophilic surface. Optionally, treat the surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology.
-
Thin Film Deposition: Prepare a solution of the polypyrrole derivative in a suitable solvent (e.g., chlorobenzene) and deposit a thin film onto the prepared substrate using spin-coating.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) onto the polymer film through a shadow mask using thermal evaporation.
-
Electrical Characterization: Measure the transfer and output characteristics of the OFET device using a semiconductor parameter analyzer in a controlled environment (e.g., a glovebox). From these characteristics, key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.[15]
Conclusion
This compound stands as a versatile and indispensable tool for the materials scientist. Its strategic design allows for the synthesis of a wide array of well-defined conjugated polymers with tunable properties. The protocols outlined in this application note provide a robust foundation for researchers to explore the synthesis of novel polypyrrole-based materials and to investigate their potential in cutting-edge applications within the field of organic electronics. The careful control over polymerization, purification, and processing is paramount to achieving high-performance materials and devices.
References
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
Synthesis of Linearly Fused Benzodipyrrole Based Organic Materials. Molecules. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. ACS Infectious Diseases. [Link]
-
Organic semiconductors for organic field-effect transistors. Journal of Materials Chemistry. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
-
A Conjugated Microporous Polymer for Palladium-Free, Visible Light-Promoted Photocatalytic Stille-Type Coupling Reactions. Advanced Science. [Link]
-
Model Stille coupling reactions using different catalyst systems. ResearchGate. [Link]
-
Synthesis of conjugated polymer by the Stille coupling reaction. OSTI.GOV. [Link]
-
Polypyrrole-based conducting polymers and interactions with biological tissues. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Organic field-effect transistor-based sensors: recent progress, challenges and future outlook. Journal of Materials Chemistry C. [Link]
-
Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current Topics in Medicinal Chemistry. [Link]
-
Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Materials. [Link]
-
π-Conjugated stannole copolymers synthesised by a tin-selective Stille cross-coupling reaction. Materials Advances. [Link]
-
Synthesis and Characterization of a New Conducting Polymer Based on 4-(2,5-di-2-thiophen-2-yl-pyrrol-1-yl)-phthalonitrile. Journal of Applied Polymer Science. [Link]
-
High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules. Scientific Reports. [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. Polymers. [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]
-
Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application. Polymers. [Link]
-
Literature. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ResearchGate. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
-
Recent advances of polypyrrole conducting polymer film for biomedical application: Toward a viable platform for cell-microbial interactions. Advances in Colloid and Interface Science. [Link]
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Troubleshooting & Optimization
Technical Support Center: N-Boc-2-bromopyrrole Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving N-Boc-2-bromopyrrole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the common challenges and their solutions, ensuring your path to a successful coupling is as efficient as possible.
Troubleshooting Guide: From Low Yields to Reaction Failure
This section addresses the most common issues encountered during the Suzuki coupling of this compound. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how do I fix it?
Low conversion is the most frequent issue and can stem from several sources, often related to catalyst activity or substrate stability.
Potential Cause 1: Ineffective Catalyst System
The this compound substrate can be challenging. The pyrrole nitrogen can coordinate with the palladium center, potentially inhibiting catalysis.[1] Furthermore, standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1]
-
Solution: Employ a High-Activity Catalyst System.
-
Ligands: Use bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands stabilize the palladium catalyst, promote the crucial oxidative addition step, and accelerate the final reductive elimination.
-
Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective when paired with an appropriate ligand.[1] Alternatively, using pre-formed palladium-ligand complexes (precatalysts) can ensure the formation of the active catalytic species and lead to more reproducible results.[2]
-
Potential Cause 2: Inappropriate Base or Solvent
The choice of base and solvent is critical and interdependent. A suboptimal combination can lead to poor solubility, catalyst deactivation, or unwanted side reactions.
-
Solution: Systematic Optimization.
-
Base: Start with moderately strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for heteroaryl couplings.[1][3] Strong bases like NaOH or NaOt-Bu can aggressively promote side reactions, particularly protodeboronation.
-
Solvent: A mixture of an organic solvent and water is typically required. Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[4][5] The organic solvent solubilizes the substrates and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.
-
Potential Cause 3: Poor Quality or Degradation of Reagents
The stability of the boronic acid coupling partner is a major concern.
-
Solution: Verify Reagent Quality and Consider Alternatives.
-
Boronic Acid Stability: Five-membered heteroaryl boronic acids are notoriously prone to decomposition via protodeboronation.[2][6] If your boronic acid is old or has been stored improperly, its quality may be compromised. Consider using a fresh batch or a more stable derivative.
-
Boronic Esters: Switching from a boronic acid to a more robust boronic ester, such as a pinacol ester or an MIDA boronate, is a highly effective strategy.[3][6] These derivatives are more stable and provide a "slow release" of the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[7][8]
-
Q2: I'm observing a significant amount of the de-borylated arene byproduct. What is causing this protodeboronation and how can I prevent it?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and it is a very common side reaction in Suzuki couplings, especially with electron-rich or heteroaromatic boronic acids.[6][9]
Primary Cause: Instability of the Boronic Acid Under Basic Conditions
The reaction mechanism for protodeboronation is often base-catalyzed and accelerated by the presence of water and elevated temperatures.[7] This process directly competes with the desired transmetalation step in the catalytic cycle.
-
Troubleshooting Steps:
-
Modify the Boron Source: This is the most impactful change. Replace the boronic acid with a more stable derivative like a pinacol boronate ester, MIDA boronate, or an aryltrifluoroborate salt.[3][10] These reagents are less susceptible to premature hydrolysis and protodeboronation.[11]
-
Optimize the Base: Use a weaker base. Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]
-
Control Water Content: While some water is often necessary, excess water can accelerate protodeboronation. Use anhydrous solvents and add a minimal, controlled amount of degassed water if required by the reaction conditions.
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of protodeboronation relative to the cross-coupling.[3]
-
Increase Catalyst Turnover Rate: Employing a more active catalyst system (see Q1) can accelerate the productive cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2]
-
Q3: My starting material, this compound, is being consumed, but I am isolating N-Boc-pyrrole (debromination). Why is this happening?
Debromination (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen atom.[4]
Primary Cause: Generation of a Palladium-Hydride Species
This side reaction can occur when a palladium-hydride species is formed in the catalytic cycle. This species can then undergo reductive elimination with the organic group to produce the dehalogenated product.[4] The source of the hydride can be trace impurities, certain solvents (like alcohols), or the decomposition of other reagents.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are of high purity and free from contaminants that could act as hydride sources.
-
Avoid Amine Bases: While not typical for Suzuki reactions, if you are using an amine base for any reason, it can be a source of hydrides. Stick to inorganic carbonate or phosphate bases.[4]
-
Solvent Choice: Use high-purity, well-degassed aprotic solvents like dioxane, toluene, or DMF.
-
Rigorous Inert Atmosphere: Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative pathways that can lead to catalyst decomposition and alternative side reactions.
-
Frequently Asked Questions (FAQs)
Q4: How do I select the optimal catalyst and ligand for my specific substrates?
For the this compound system, a screening approach is often best. However, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.
| Catalyst System Component | Examples | Rationale & Use Case |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, cost-effective sources of palladium that are reduced in situ to the active Pd(0) species. |
| Pd(PPh₃)₄ | An air-stable Pd(0) source. May lack the reactivity needed for challenging substrates.[1] | |
| Buchwald Precatalysts (e.g., SPhos-Pd-G3) | Air-stable, well-defined precatalysts that rapidly generate the active L-Pd(0) species, leading to highly reproducible results.[2] | |
| Ligand | PPh₃ (Triphenylphosphine) | A standard, traditional ligand. Often not active enough for electron-rich or sterically hindered heteroaryl halides. |
| Buchwald Ligands (SPhos, XPhos, RuPhos) | The gold standard for challenging couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[1] | |
| NHC Ligands (e.g., IPr, SIMes) | N-Heterocyclic Carbenes are strong sigma-donors that form very stable and highly active palladium complexes. Excellent for coupling of unreactive partners.[10] |
Q5: Should I use a boronic acid, a pinacol ester, or a trifluoroborate salt?
The choice of boron reagent is a critical parameter for success, especially when dealing with unstable heteroaryl systems.
-
Boronic Acids: The most common and readily available. However, they are often prone to protodeboronation and homocoupling.[6] Use only if known to be stable or if other options are unavailable.
-
Pinacol Boronic Esters (Bpin): Generally more stable to storage and reaction conditions than boronic acids.[4] They are less prone to protodeboronation and are an excellent first choice for problematic substrates.[3]
-
Potassium Organotrifluoroborates (BF₃K): Highly stable, crystalline solids that are easy to handle and purify. They are robust and resistant to protodeboronation, releasing the active boronic acid slowly under basic, aqueous conditions.[10][11]
-
MIDA Boronates: Exceptionally stable derivatives that are compatible with a wide range of reaction conditions, including chromatography. They undergo slow hydrolysis under Suzuki conditions to release the boronic acid, minimizing side reactions.[6][10]
Recommendation: For this compound couplings, starting with the pinacol ester or trifluoroborate salt of your coupling partner is highly recommended to mitigate the risk of protodeboronation.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be required for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid derivative (e.g., pinacol ester) (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid derivative, the palladium precatalyst, and the base under an inert atmosphere (Argon or Nitrogen).
-
Degassing: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Wikipedia. Protodeboronation. [Online] Available at: [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 82(18), 9549-9560. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]
-
Ganley, J. M., Joe, C. L., & Simmons, E. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14836–14849. Available at: [Link]
-
Joe, C. L., & Ganley, J. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441. Available at: [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Online] Available at: [Link]
-
Csekei, M., et al. (2008). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. ResearchGate. [Online] Available at: [Link]
-
Chemistry Desk. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Online] Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Online] Available at: [Link]
-
Handy, S. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules, 22(4), 624. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4890-4893. Available at: [Link]
-
Various Authors. (2021). base free suzuki coupling ? Reddit. [Online] Available at: [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in N-Boc-2-bromopyrrole Cross-Coupling Reactions
Welcome to the Technical Support Center for N-Boc-2-bromopyrrole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during Suzuki-Miyaura, Stille, and Sonogashira couplings of this important heterocyclic building block.
Troubleshooting Guide: Common Side Reactions
This section provides detailed troubleshooting advice for the most frequently observed side reactions. Each subsection is dedicated to a specific unwanted transformation and offers diagnostic guidance and practical solutions.
Dehalogenation (Hydrodehalogenation)
Issue: The bromine atom on the pyrrole ring is replaced by a hydrogen atom, leading to the formation of N-Boc-pyrrole and a significant reduction in the yield of the desired coupled product. This is a particularly common issue with electron-rich heterocyclic halides.[1] For N-H containing heterocycles like pyrrole, deprotonation by the base can increase the electron density of the ring, influencing the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for dehalogenation.
Q&A and Optimization Strategies
Q1: My primary byproduct is N-Boc-pyrrole. What is the most likely cause?
A1: The formation of N-Boc-pyrrole points towards dehalogenation, a common side reaction where the bromine atom is replaced by hydrogen. The likely culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from reactions with the base, solvent (especially alcohols), or trace water.[1]
Q2: How can I minimize dehalogenation by altering my catalyst system?
A2: The choice of palladium source and ligand is critical.
-
Use a Pre-catalyst: Employing a well-defined pre-catalyst that readily forms the active Pd(0) species can be beneficial.
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired cross-coupling pathway over the competing reduction. For challenging substrates, consider ligands like SPhos.[1]
Q3: What is the role of the base in causing dehalogenation, and how can I choose a better one?
A3: The base plays a crucial role and its choice can significantly impact the extent of dehalogenation.
-
Base Strength: Very strong bases can sometimes promote the formation of Pd-H species. Conversely, a base that is too weak may lead to a sluggish reaction, allowing more time for dehalogenation to occur.
-
Recommended Bases: For Suzuki couplings of N-protected bromopyrroles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger organic bases.[1] The choice of base can be critical in preventing N-Boc deprotection as well.[2]
Q4: Can my choice of solvent contribute to dehalogenation?
A4: Yes, the solvent can be a source of hydride.
-
Avoid Protic Solvents: Protic solvents like alcohols can be a direct source of hydride species. It's generally advisable to use anhydrous aprotic solvents such as toluene, dioxane, or THF.
-
Solvent Purity: Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen, which can affect catalyst stability and potentially contribute to side reactions.
Table 1: Recommended Starting Conditions to Minimize Dehalogenation in Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Promotes efficient cross-coupling, potentially outcompeting dehalogenation.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder inorganic bases are less likely to generate excessive Pd-H species.[1] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are not a source of hydride. |
| Temperature | 80-100 °C | Use the lowest temperature that allows for a reasonable reaction rate. |
Homocoupling of the Boronic Acid/Ester (Suzuki Coupling)
Issue: Two molecules of the boronic acid or ester couple to form a symmetrical biaryl byproduct. This consumes the boronic acid reagent and reduces the yield of the desired N-Boc-2-arylpyrrole.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for boronic acid homocoupling.
Q&A and Optimization Strategies
Q1: I am observing a significant amount of biaryl byproduct derived from my boronic acid. What is causing this?
A1: This side reaction, known as homocoupling, is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[3] It can also occur through other mechanisms not involving oxygen.[4]
Q2: How can I prevent homocoupling by modifying my experimental setup?
A2: Rigorous exclusion of oxygen is crucial.
-
Degassing: Thoroughly degas all solvents and the reaction mixture itself. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Q3: Does the choice of palladium catalyst influence the extent of homocoupling?
A3: Yes, the oxidation state of the active catalyst is important.
-
Pd(0) vs. Pd(II): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced to Pd(0) to enter the catalytic cycle for cross-coupling. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0) can be advantageous.
Q4: Are there any other reaction parameters I should consider?
A4: Temperature and stoichiometry can play a role.
-
Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Try running the reaction at a lower temperature if possible.
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the probability of homocoupling. Use a stoichiometry of around 1.1-1.5 equivalents of the boronic acid.
N-Boc Deprotection
Issue: The Boc (tert-butyloxycarbonyl) protecting group on the pyrrole nitrogen is cleaved during the reaction, leading to the formation of the unprotected 2-arylpyrrole or other subsequent side reactions.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for N-Boc deprotection.
Q&A and Optimization Strategies
Q1: I am isolating the deprotected 2-arylpyrrole. Why is the Boc group being removed?
A1: While the N-Boc group is generally stable under many basic Suzuki conditions, it can be cleaved under certain circumstances, such as with stronger bases, elevated temperatures, or prolonged reaction times.[2] Some Suzuki coupling conditions have been reported to remove the Boc group.[5][6]
Q2: How can I choose a base that is less likely to cause deprotection?
A2: The choice of base is critical for preserving the N-Boc group.
-
Milder Bases: Opt for milder inorganic bases like K₂CO₃ or Cs₂CO₃. Avoid stronger bases like NaOH or K₃PO₄, especially at high temperatures, if deprotection is an issue.[2]
-
Non-Nucleophilic Bases: Use non-nucleophilic bases to avoid cleavage of the carbamate.
Q3: Will lowering the reaction temperature help?
A3: Yes, temperature is a key factor.
-
Thermal Lability: The N-Boc group can be thermally labile. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can prevent its cleavage.
-
Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to heat and basic conditions.
Table 2: Base and Temperature Considerations for N-Boc Stability
| Base | Typical Temperature Range (°C) | N-Boc Stability |
| K₂CO₃ | 80-100 | Generally stable |
| Cs₂CO₃ | 80-110 | Generally stable |
| K₃PO₄ | 80-120 | Potential for cleavage at higher temperatures |
| NaOH | 60-100 | Higher risk of cleavage |
Side Reactions in Stille and Sonogashira Couplings
Stille Coupling: Homocoupling of the Organostannane
Issue: Similar to Suzuki coupling, the organostannane reagent can undergo homocoupling to form an R₂-R₂ dimer.[7] This is a major side reaction in Stille couplings.[8]
Troubleshooting:
-
Catalyst Choice: The choice of palladium source and ligands can influence this side reaction.
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the desired cross-coupling and suppress homocoupling.[9]
-
Reaction Conditions: Ensure anhydrous and anaerobic conditions, as oxygen can promote homocoupling.
Sonogashira Coupling: Homocoupling of the Terminal Alkyne (Glaser Coupling)
Issue: The terminal alkyne can undergo oxidative homocoupling to form a diacetylene byproduct. This is a common side reaction, especially in the presence of oxygen.[10]
Troubleshooting:
-
Inert Atmosphere: Rigorous exclusion of oxygen is paramount. Use thoroughly degassed solvents and maintain a positive pressure of an inert gas.
-
Copper(I) Source: The copper(I) co-catalyst is essential for the Sonogashira reaction but can also promote Glaser coupling. Use the minimum effective amount of the copper salt (e.g., CuI).
-
Amine Base: The amine base is also crucial. Diisopropylamine or triethylamine are commonly used.[11]
Frequently Asked Questions (FAQs)
Q1: My overall yield is low, but I don't see any major byproducts. What could be the issue?
A1: A low yield without significant byproduct formation could point to several issues:
-
Poor Reagent Quality: Ensure your this compound and coupling partner are pure. Impurities can inhibit the catalyst.
-
Catalyst Inactivity: The palladium catalyst may not be active. Ensure you are using a reliable source or a freshly prepared catalyst.
-
Suboptimal Reaction Conditions: The reaction may not be going to completion. Try optimizing the temperature, reaction time, or concentration.
-
Product Insolubility: The desired product might be precipitating out of the reaction mixture, leading to an incomplete reaction.
Q2: Is this compound a particularly challenging substrate for cross-coupling?
A2: this compound can be considered a moderately challenging substrate. The electron-rich nature of the pyrrole ring can make oxidative addition slower compared to electron-poor aryl halides. The N-Boc group is generally helpful in preventing dehalogenation, but its own lability under certain conditions adds a layer of complexity to reaction optimization.[1][5][6]
Q3: For a Suzuki coupling, should I use a boronic acid or a boronic ester?
A3: Both can be effective, and the choice may depend on the specific aryl or heteroaryl group you are coupling. Boronic esters are sometimes more stable and less prone to protodeboronation than their corresponding boronic acids. If you are having issues with protodeboronation, switching to a pinacol boronate ester is a good strategy to try.
Q4: How do I effectively remove the tin byproducts from my Stille reaction?
A4: Organotin byproducts can be challenging to remove due to their low polarity. Common purification methods include:
-
Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.
-
Chromatography: Flash chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent, can be effective.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (0.01 equiv., 1 mol%)
-
SPhos (0.022 equiv., 2.2 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Toluene (to make a 0.1 M solution)
-
Water (10% of toluene volume)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is adapted from a general procedure known to minimize dehalogenation.[1]
General Protocol for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv.)
-
CuI (0.025 equiv.)
-
Diisopropylamine (7.0 equiv.)
-
Anhydrous, degassed THF
-
Inert atmosphere
Procedure:
-
To a solution of this compound in THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction at room temperature for 3-6 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel.
This is a general experimental procedure for Sonogashira coupling.[11]
References
-
NROChemistry. Sonogashira Coupling. [Link]
-
RTI. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. [Link]
- Handy, S. T., et al. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of Organic Chemistry, 77(9), 4485-4491.
-
Catalysis Science & Technology. Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. [Link]
-
ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. [Link]
-
NROChemistry. Stille Coupling. [Link]
- Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114.
-
Green Chemistry. Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. [Link]
-
National Institutes of Health. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. [Link]
-
ResearchGate. Plausible mechanism for the homocoupling of arylboronic acid. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. [Link]
-
National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Reddit. BOC deprotection under basic conditions in anion-exchange HPLC?. [Link]
-
Royal Society of Chemistry. Boiling water-catalyzed neutral and selective N-Boc deprotection. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Semantic Scholar. Deprotection of a primary Boc group under basic conditions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
ResearchGate. Mechanistic investigations of the unusual side reactions. [Link]
-
PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
MDPI. Editorial: Special Issue “Molecules from Side Reactions II”. [Link]
-
National Institutes of Health. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
MDPI. Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. [Link]
-
PubMed. 2-Nitropyrrole Cross-Coupling Enables a Second Generation Synthesis of the Heronapyrrole Antibiotic Natural Product Family. [Link]
-
National Institutes of Health. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. [Link]
-
National Institutes of Health. Late-stage functionalization of BN-heterocycles. [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
ResearchGate. Visible Light‐Induced Photoredox and Copper‐Catalyzed C−N Cross‐Coupling: A Mechanistic Perspective. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
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Technical Support Center: Purification of N-Boc-2-bromopyrrole Reaction Products
Welcome to the technical support center for the purification of N-Boc-2-bromopyrrole and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this versatile building block. The inherent sensitivity of the N-Boc protecting group, coupled with the reactivity of the pyrrole ring, can present unique purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical transformations.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound reaction products, offering insights into potential causes and effective solutions in a user-friendly question-and-answer format.
Question 1: I'm observing significant N-Boc deprotection during silica gel column chromatography. How can I prevent this?
Root Cause Analysis: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[1] Standard silica gel possesses an acidic surface due to the presence of silanol groups (Si-OH), which can catalyze the cleavage of the Boc group, leading to the formation of the free amine as an impurity and consequently lowering the yield of your desired product.
Mitigation Strategies:
-
Neutralization of Silica Gel: The most effective strategy is to neutralize the acidic sites on the silica gel before use. This can be achieved by pre-treating the silica gel with a basic solution. A common and effective practice is to use a mobile phase containing a small percentage (typically 0.1-1%) of triethylamine (Et₃N) to maintain a neutral to slightly basic environment on the column.[1][2]
-
Alternative Stationary Phases: If Boc deprotection remains a persistent issue, consider using a less acidic stationary phase. Neutral alumina can be a suitable alternative for the purification of acid-sensitive compounds.[1]
Experimental Protocol: Neutralization of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column.
-
Add Neutralizing Agent: Prepare your initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Add triethylamine to this eluent to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Create a slurry of the silica gel in the triethylamine-containing eluent. Pack your column with this slurry as you normally would.
-
Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the triethylamine-containing eluent to ensure the entire stationary phase is neutralized.
-
Elute: Proceed with your gradient elution, ensuring that triethylamine is present in the mobile phase throughout the purification process.
Question 2: My desired product and a key impurity are co-eluting during column chromatography. How can I improve the separation?
Root Cause Analysis: Poor separation on a column, despite promising results on a Thin Layer Chromatography (TLC) plate, can be due to several factors including an improperly chosen solvent system, column overloading, or poor packing technique.
Optimization Strategies:
-
Solvent System Re-evaluation: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[3] If your Rf is too high, the compound will elute too quickly with poor separation. Conversely, a very low Rf can lead to band broadening and a long elution time.
-
To decrease the Rf (for fast-moving compounds): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexane/ethyl acetate system).[1]
-
To increase the Rf (for slow-moving compounds): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[1]
-
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of closely eluting compounds.
-
Column Parameters: The resolution of a separation is directly related to the length of the column and inversely related to its diameter.[4] For difficult separations, using a longer, narrower column can enhance resolution.
-
Sample Loading: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1 for challenging separations.
Data Presentation: Common Solvent Systems for this compound Derivatives
| Solvent System (v/v) | Typical Application | Polarity |
| Hexane/Ethyl Acetate | General purpose, good for a wide range of polarities. | Adjustable |
| Dichloromethane/Hexane | For less polar compounds. | Low to Medium |
| Dichloromethane/Methanol | For more polar compounds. | High |
Question 3: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?
Root Cause Analysis: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice.[1] This phenomenon is often a result of the solution being too supersaturated or cooling too rapidly. The melting point of the solute in the impure state might also be below the temperature of the solution.
Troubleshooting Steps:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent until the solution is clear. This will reduce the level of supersaturation.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing the flask in an ice bath prematurely, should be avoided.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Solvent System Modification: If the problem persists, consider using a different recrystallization solvent or a co-solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in an this compound synthesis?
Common impurities can include unreacted N-Boc-pyrrole, over-brominated species such as N-Boc-2,5-dibromopyrrole, and the deprotected 2-bromopyrrole if acidic conditions were not carefully controlled. The relative amounts of these will depend on the specific reaction conditions used.
Q2: How should I store purified this compound?
This compound is more stable than its unprotected counterpart, 2-bromopyrrole. However, for long-term storage, it is best kept as a 20-25% solution in hexane at -10°C.[2] Under these conditions, it shows no signs of decomposition after several months.[2]
Q3: Can I use distillation to purify this compound?
While distillation can be used for purification, thermal deprotection of the Boc group can occur at elevated temperatures.[5][6] Kugelrohr distillation at reduced pressure is a viable option and has been reported for the purification of related compounds.[2] It is crucial to carefully control the temperature to minimize decomposition.
Q4: My TLC plate shows streaking for my amine-containing product. What can I do?
Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silanol groups. Adding a small amount of triethylamine (0.5-1%) to the TLC developing solvent will typically resolve this issue and result in well-defined spots.[3]
Q5: During a liquid-liquid extraction workup, I'm getting a persistent emulsion. How can I break it?
Emulsion formation is common, especially when using basic aqueous solutions. To break an emulsion, you can try the following:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[1]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Allow it to Stand: Let the mixture stand for a period to allow the layers to separate on their own.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can be effective.[1]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of an this compound reaction product.
Caption: A decision-making workflow for the purification of this compound products.
References
- BenchChem. Technical Support Center: Purification of N-Boc-2-bromo-1-propanamine.
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Available from: [Link]
-
Organic Syntheses. (R)-2-(N-Boc-AMINO)-5-PHENYL-1-PENTENE. Available from: [Link]
-
University of California, Los Angeles. Column chromatography. Available from: [Link]
- BenchChem. Technical Support Center: A Troubleshooting Guide for N-Boc-2-bromo-1-propanamine Reactions.
- BenchChem. Technical Support Center: Purification of N-Boc-pyrrol-2(5H)-one by Flash Chromatography.
-
Organic Syntheses. PURIFICATION OF LINALOOL BY FLASH COLUMN CHROMATOGRAPHY. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available from: [Link]
-
VanVeller Lab Resources. Department of Chemistry, Iowa State University. Available from: [Link]
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry. Available from: [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]
Sources
Technical Support Center: Troubleshooting N-Boc Deprotection in Sensitive Substrates
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but often tricky transformation, especially when working with sensitive substrates. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemistry, helping you to diagnose problems and rationally design solutions for your specific system.
The Challenge of N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its facile removal with acid.[1] However, the very conditions used for its removal—typically strong acids like trifluoroacetic acid (TFA)—can be a double-edged sword.[2][3] The generation of a reactive tert-butyl cation intermediate can lead to a host of side reactions, particularly with substrates bearing other acid-sensitive functional groups or nucleophilic residues.[4] This guide will address the most common issues encountered during N-Boc deprotection and provide a range of troubleshooting strategies and alternative protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My N-Boc deprotection is incomplete or has stalled. What are the common causes and how can I fix it?
Incomplete deprotection is a frequent issue that can often be resolved by systematically evaluating the reaction conditions.
Common Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[5]
-
Troubleshooting:
-
Increase Acid Concentration: For TFA in dichloromethane (DCM), a typical concentration ranges from 20% to 50% (v/v).[2] If the reaction is sluggish, consider increasing the proportion of TFA. For some substrates, neat TFA may be necessary.[6]
-
Switch to a Stronger Acid System: If TFA/DCM is ineffective, a solution of HCl in an organic solvent like dioxane or methanol can be more potent.[3][7]
-
Verify Reagent Quality: TFA is hygroscopic; absorbed water can diminish its effectiveness.[8] Use a fresh bottle of high-purity TFA.
-
-
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[5][8]
-
Troubleshooting:
-
Prolong Reaction Time: Continue to monitor the reaction by TLC or LC-MS, allowing it to proceed for a longer duration.
-
Increase Reaction Temperature: Gentle heating can sometimes overcome the activation barrier. However, this should be done cautiously, as it can also promote side reactions.[9]
-
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.[5]
-
Troubleshooting:
-
Solvent Optimization: Choose a solvent system in which your substrate is fully soluble. While DCM is common, other solvents like ethers (e.g., THF, 2-MeTHF) or even more polar solvents may be required, depending on the substrate.[10]
-
-
Q2: The reaction is complete, but I'm observing significant side product formation. How can I improve selectivity?
The primary culprit for side product formation is the electrophilic tert-butyl cation generated during the deprotection.[9] This cation can alkylate any nucleophilic sites on your substrate.
Common Side Reactions & Prevention:
-
tert-Butylation of Nucleophilic Residues: Electron-rich aromatic rings (like tryptophan and tyrosine) and sulfur-containing residues (like methionine and cysteine) are particularly susceptible to alkylation.[9]
-
Solution: Employ Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[9] The choice of scavenger is critical and depends on the nature of the sensitive functional groups.
-
| Sensitive Residue | Common Scavengers | Typical Concentration |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Thioanisole | 5-10% (v/v) |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | 5-10% (v/v) |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thioanisole | 2-5% (v/v) |
| Tyrosine (Tyr) | Anisole, Phenol | 5-10% (v/v) |
-
Degradation of Other Acid-Labile Groups: Protecting groups such as tert-butyl esters, acetals, and trityl groups can also be cleaved under standard Boc deprotection conditions.
-
Solution: Milder Deprotection Methods: If your substrate contains other acid-sensitive functionalities, a move to milder deprotection conditions is warranted. See the "Alternative Protocols for Sensitive Substrates" section below.
-
Q3: How do I choose the right work-up procedure to isolate my product and remove reagents?
An appropriate work-up is crucial for obtaining a pure product. The choice of work-up depends on the properties of your deprotected amine.
Work-up Strategies:
-
For Non-Water-Soluble Amines:
-
Remove the bulk of the TFA and solvent in vacuo.
-
Redissolve the residue in an organic solvent (e.g., DCM or ethyl acetate).
-
Perform a basic aqueous wash with saturated sodium bicarbonate (NaHCO₃) or a mild base to neutralize the TFA salt and extract the free amine into the organic layer.[11]
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
For Water-Soluble Amines:
-
Direct Precipitation: After removing the TFA and solvent, it is sometimes possible to precipitate the TFA or HCl salt of the amine by adding a non-polar solvent like diethyl ether.[7]
-
Ion-Exchange Chromatography: For highly polar or zwitterionic compounds, ion-exchange chromatography can be an effective purification method.[12]
-
Solid-Phase Extraction (SPE): Using a resin like Amberlyst A21 can be an effective way to capture the acidic byproduct and isolate the free amine.[11]
-
Alternative Protocols for Sensitive Substrates
When standard TFA conditions are too harsh, several milder alternatives can be employed.
Protocol 1: Deprotection with Trimethylsilyl Iodide (TMSI)
TMSI offers a mild, non-hydrolytic method for Boc deprotection, particularly useful for substrates sensitive to strong protic acids.[13][14] The mechanism involves silylation of the carbonyl oxygen, followed by elimination of tert-butyl iodide and subsequent decarboxylation.[13]
Step-by-Step Methodology:
-
Dissolve the Boc-protected amine (1 equivalent) in an anhydrous solvent such as chloroform or acetonitrile under an inert atmosphere.[14]
-
Cool the solution to 0 °C.
-
Add TMSI (1.25-1.5 equivalents) dropwise.[15]
-
Allow the reaction to warm to room temperature and stir until completion (typically 30 minutes to a few hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction can often be directly concentrated to yield the product, or a specific work-up may be required depending on the substrate.[15]
Protocol 2: Deprotection with Zinc Bromide (ZnBr₂)
The Lewis acid zinc bromide can selectively remove the Boc group, often in the presence of other acid-sensitive groups.[16][17]
Step-by-Step Methodology:
-
To a solution of the Boc-protected amine (1 equivalent) in DCM, add anhydrous ZnBr₂ (2 equivalents).[17][18]
-
Stir the reaction at room temperature under an inert atmosphere. The reaction is typically complete within a few hours.[17]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an aqueous solution of Na₂CO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[18]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method provides a very mild and selective deprotection for a wide range of substrates.[19][20]
Step-by-Step Methodology:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in methanol.[5]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution.
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.[19][20]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as the hydrochloride salt.[5]
Frequently Asked Questions (FAQs)
Q: Can I use thermal conditions for N-Boc deprotection? A: Yes, thermolytic deprotection is possible, often in solvents like water or fluorinated alcohols at elevated temperatures.[21][22][23] This can be a "green" alternative, avoiding the use of strong acids.[23]
Q: Are there any catalytic methods for N-Boc deprotection? A: Several catalytic methods have been developed using Lewis acids such as iron(III) salts, which can offer a more sustainable and selective approach.[24][25]
Q: How can I monitor the progress of my deprotection reaction? A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[26] On TLC, the deprotected amine will have a different Rf value than the starting material. Staining the TLC plate with ninhydrin is very effective for visualizing the newly formed amine.[26]
Q: What is the mechanism of acid-catalyzed N-Boc deprotection? A: The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Visualizing the Process
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision workflow for troubleshooting incomplete Boc deprotection.
Mechanism of Side Product Prevention with Scavengers
Caption: Mechanism of side reaction prevention using scavengers.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Li, B., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Letters. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Chemistry Faculty Publications. [Link]
-
Common Organic Chemistry. Zinc Bromide. [Link]
-
López-Soria, J. M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. RSC Advances. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. ACS Publications. [Link]
-
Nigam, S. C., et al. (1988). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Tetrahedron Letters. [Link]
-
López-Soria, J. M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing. [Link]
-
MDPI. A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
Common Organic Chemistry. Boc Deprotection - ZnBr2. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
Reddit. Boc De-protection. [Link]
-
Jia, W., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry. [Link]
-
Reddit. Removal of Boc protecting group as workup?. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
-
Righi, P. C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Jia, W., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Rawal, V. H., & Cava, M. P. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
Jamieson, C., et al. (2020). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. [Link]
-
Arcadi, A., et al. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. [Link]
-
ResearchGate. (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal.... [Link]
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- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in N-Boc-2-bromopyrrole Reactions
Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: managing steric hindrance in reactions involving N-Boc-2-bromopyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explain the 'why' behind the experimental choices, offering a framework for rational problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding steric hindrance with this compound.
Q1: Why is steric hindrance a significant issue with this compound?
A: The issue arises from the combination of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the substitution at the adjacent C2 position. This arrangement creates a sterically congested environment around the reactive C-Br bond. When this substrate is reacted with equally bulky coupling partners (e.g., ortho-substituted arylboronic acids or bulky secondary amines), the steric clash can severely impede the approach of reagents to the catalytic center, slowing down or completely inhibiting key steps in the catalytic cycle like oxidative addition and transmetalation.
Q2: What are the most common reactions where this steric hindrance becomes problematic?
A: The most frequently affected transformations are palladium-catalyzed cross-coupling reactions. Specifically:
-
Suzuki-Miyaura Coupling: Coupling with di-ortho-substituted arylboronic acids is notoriously difficult.
-
Buchwald-Hartwig Amination: Reactions with bulky secondary amines or sterically demanding anilines often result in low yields.
-
Lithiation and Borylation: While the C5 proton is acidic, subsequent reactions with bulky electrophiles after lithiation can be challenging due to the steric shield of the N-Boc group.
Q3: Are there alternatives to the N-Boc protecting group that are less sterically demanding?
A: Yes. While the Boc group is popular due to its straightforward removal under acidic conditions, other protecting groups can offer advantages.[1][2][3] Sulfonyl groups, like tosyl (Ts) or 2,4-dinitrobenzenesulfonyl, are more electron-withdrawing and less sterically bulky.[3] This can alter the pyrrole's reactivity and, in some cases, facilitate reactions.[1][3] However, their removal requires different, often harsher, conditions (e.g., reductive cleavage or strong nucleophiles), which must be compatible with the overall molecular structure.[3][4]
Q4: Can I simply increase the temperature or reaction time to overcome low yields?
A: While extending reaction times or increasing temperature can sometimes improve conversion, it is often a suboptimal strategy. For sterically hindered couplings, these conditions can lead to catalyst decomposition, debromination of the starting material, or the formation of unwanted side products. A more effective approach involves the rational selection of catalyst, ligand, and base to specifically address the steric challenge.
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section adopts a problem-and-solution format to address specific experimental failures.
Problem 1: My Suzuki-Miyaura coupling between this compound and a di-ortho-substituted boronic acid is failing (low or no yield).
Probable Cause: The primary issue is the steric clash between the N-Boc group, the pyrrole ring, the palladium catalyst's ligands, and the two ortho substituents on the boronic acid. This congestion prevents the efficient formation of the key intermediates in the catalytic cycle.
Solution Strategy:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must employ ligands specifically designed for sterically demanding couplings.[5][6]
-
Bulky, Electron-Rich Monophosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[6] Their bulk promotes the formation of a monoligated, highly active Pd(0) species, which is crucial for oxidative addition to the hindered C-Br bond.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent alternatives.[7][8] They are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can withstand higher temperatures and are highly active for coupling hindered substrates.[7][8]
-
-
Optimize the Base and Solvent:
-
Base: A strong, non-nucleophilic base is often required to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are generally superior to weaker bases like Na₂CO₃ for these challenging reactions. In some cases, stronger bases like K OtBu may be necessary, but care must be taken to avoid side reactions.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are standard. The choice can influence catalyst solubility and activity.
-
Visualizing the Problem:
Caption: Steric clash inhibiting catalyst approach in Suzuki coupling.
Problem 2: My lithiation of this compound followed by quenching with a bulky ketone gives poor yield of the desired tertiary alcohol.
Probable Cause: While lithiation at C5 with bases like n-BuLi or LDA is usually efficient, the resulting lithiated pyrrole is a bulky nucleophile. Its reaction with a sterically hindered electrophile (like a di-isopropyl ketone) is slow. Competing side reactions, such as the decomposition of the lithiated intermediate or reversion, can dominate.[9]
Solution Strategy:
-
Use a More Reactive Boron-Based Intermediate: Instead of direct reaction with the ketone, consider a lithiation-borylation sequence.
-
Step A: Lithiation: Deprotonate the C5 position with s-BuLi in the presence of TMEDA at -78 °C.
-
Step B: Borylation: Quench the lithiated species with a boronic ester, such as isopropyl pinacol boronate (iPr-Bpin). This forms a C5-borylated pyrrole intermediate. This reaction is often more efficient than direct alkylation with a hindered electrophile.
-
Step C: Oxidation/Coupling: The resulting boronic ester is a versatile intermediate. It can be oxidized (e.g., with NaOH/H₂O₂) to a hydroxyl group or used in a subsequent Suzuki coupling to form a C-C bond, bypassing the direct, sterically challenging ketone addition.
-
Workflow for Lithiation-Borylation:
Caption: Lithiation-borylation workflow for functionalizing the C5 position.
Section 3: Optimized Protocols for Key Reactions
These protocols are starting points and should be optimized for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid
This protocol is adapted for coupling this compound with 2,6-dimethylphenylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available Pd(0) or Pd(II) sources that form the active catalyst in situ. |
| Ligand | SPhos or XPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂) | Bulky biaryl phosphines that promote oxidative addition and reductive elimination for hindered substrates.[6] |
| Base | K₃PO₄ (3.0 eq.) | A strong, non-nucleophilic base effective in promoting transmetalation without degrading substrates. |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | Aprotic solvents that are excellent for Suzuki couplings. Ensure they are anhydrous. |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation barrier for hindered couplings. |
| Time | 12-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), 2,6-dimethylphenylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Add the palladium precatalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Bulky Secondary Amine
This protocol is a starting point for coupling this compound with a bulky amine like di-cyclohexylamine.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | BrettPhos or RuPhos (2.5-5 mol%) | Specifically designed for C-N bond formation, particularly with challenging, bulky amines. |
| Base | NaOtBu or LHMDS (1.5 eq.) | A very strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or DME (0.1 M) | Anhydrous, non-protic solvents are crucial. |
| Temperature | 100-110 °C | C-N couplings with hindered partners typically require elevated temperatures. |
| Time | 16-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and NaOtBu (1.5 eq.) to an oven-dried vial.
-
Add this compound (1.0 eq.) and anhydrous solvent.
-
Add the di-cyclohexylamine (1.2 eq.).
-
Seal the vial and heat with stirring for the specified time.
-
After cooling, proceed with a standard aqueous workup and purification as described in the Suzuki protocol.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Li, G., et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. [Link]
-
Levin, M. D., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(7), 679-691. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 233-236. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672. [Link]
-
Otsuka, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(2), 589-595. [Link]
-
Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
-
Blair, D. J., et al. (2015). Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol. Chemical Science, 6(4), 2445-2450. [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. [Link]
-
Bowers, A. A., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(15), 7678-7683. [Link]
-
ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]
-
SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Mercado, B. Q., et al. (2022). Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation. Journal of the American Chemical Society, 144(3), 1464-1472. [Link]
-
Pulis, A. P., et al. (2014). Construction of Multiple, Contiguous Quaternary Stereocenters in Acyclic Molecules by Lithiation-Borylation. Organic Letters, 16(23), 6196-6199. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of N-Boc-2-bromopyrrole
Welcome to the technical support center for navigating the chemistry of N-Boc-2-bromopyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic, helping you to troubleshoot common issues and optimize your reaction conditions. The choice of solvent is often a critical, yet underestimated, parameter that can dictate the success or failure of a reaction. Here, we will explore its profound impact on the reactivity of this compound in several key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling of this compound is giving low yields and significant debromination. How can solvent choice address this?
Answer: This is a classic and frequently encountered issue. Low yields and competitive hydrodebromination in Suzuki-Miyaura reactions involving electron-rich heteroaryl halides like this compound are often linked to solvent and base selection. The solvent's role is multifaceted, influencing catalyst stability, reagent solubility, and the rates of competing reaction pathways.
Causality & Explanation:
-
Solvent Polarity and Coordination: The polarity of the solvent can influence the stability of the palladium catalyst and the various intermediates in the catalytic cycle.[1][2] Aprotic polar solvents like DMF or acetonitrile can sometimes stabilize anionic palladium complexes, which may alter the selectivity of oxidative addition.[2] However, for this substrate, non-polar aromatic solvents or ethereal solvents are often preferred.
-
Ethereal Solvents (THF, Dioxane, DME): These are often the solvents of choice.
-
1,4-Dioxane: Its higher boiling point (101 °C) allows for reactions to be run at elevated temperatures, which is often necessary to drive the catalytic cycle forward, especially with less reactive boronic acids.
-
Toluene: A common non-polar choice that works well, particularly with robust catalysts.[3][4] However, if your boronic acid or base has poor solubility, you may encounter issues.[5]
-
Toluene/Ethanol or DMF/Water Mixtures: Mixed solvent systems can be highly effective.[4][6] The addition of a protic co-solvent like ethanol or water can aid in the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the crucial transmetalation step by promoting the formation of the active boronate species.[6]
-
Troubleshooting Steps & Recommendations:
-
Switch to a Higher-Boiling Ethereal Solvent: If you are using THF, consider switching to 1,4-dioxane to allow for higher reaction temperatures.
-
Introduce a Protic Co-solvent: If using toluene or dioxane with an inorganic base like K₂CO₃, add a small amount of water or ethanol (e.g., a 10:1 or 5:1 ratio of organic solvent to water/ethanol). This can dramatically improve base solubility and reaction rate.[6]
-
Degas Rigorously: Oxygen can degrade both the phosphine ligands and the palladium catalyst, leading to catalyst death and side reactions. Ensure your solvent is thoroughly degassed via sparging with argon or nitrogen, or by using the freeze-pump-thaw method.
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for Suzuki coupling issues.
Question 2: I am attempting a lithiation-borylation of this compound, but I'm seeing either no reaction or a complex mixture. What is the critical role of the solvent here?
Answer: Solvent choice is paramount in lithiation reactions. The solvent not only needs to be completely anhydrous and aprotic but its coordinating ability directly influences the reactivity of the organolithium species formed. For this compound, metal-halogen exchange with an alkyllithium reagent (like n-BuLi or s-BuLi) is a common strategy, and the solvent dictates the stability and reactivity of the resulting 2-lithiopyrrole.
Causality & Explanation:
-
Ethereal Solvents are Essential: Solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are required. Their lone pairs on oxygen coordinate to the lithium cation, breaking up the aggregation of the alkyllithium reagent and increasing its reactivity.[7][8] This coordination also stabilizes the resulting 2-lithiopyrrole intermediate.
-
Et₂O vs. THF:
-
Diethyl Ether (Et₂O): Tends to form "contact ion pairs," where the lithium cation and the carbanion are closely associated.[7][8] This can sometimes be beneficial for selectivity.
-
Tetrahydrofuran (THF): As a better coordinating solvent, THF can create more "solvent-separated ion pairs," making the carbanion more 'naked' and nucleophilic.[7][8] However, this increased reactivity can also lead to side reactions if not properly controlled, such as decomposition or reaction with the solvent itself, especially at temperatures above -78 °C.
-
-
The Danger of Non-Coordinating Solvents: Attempting this reaction in a non-coordinating solvent like hexanes or toluene will likely fail. The alkyllithium reagent will be heavily aggregated and poorly reactive, and the resulting lithiated pyrrole (if it forms) will be highly unstable.
-
Solvent Purity: The absolute requirement is for anhydrous solvent. Any trace of water will instantly quench the organolithium species, halting the reaction. Solvents should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
Troubleshooting Steps & Recommendations:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Use freshly dried and degassed solvent.
-
Start with Diethyl Ether: Et₂O is often a good starting point due to its lower coordinating ability and ease of handling.
-
Low Temperature is Critical: Perform the lithiation at -78 °C (dry ice/acetone bath). This temperature minimizes side reactions, including potential decomposition of the lithiated intermediate or reaction with THF.
-
Consider Solvent Exchange for Borylation: In some cases, after the lithiation is complete, a solvent exchange to a non-coordinating solvent like chloroform can promote the subsequent 1,2-migration in the borylation step if it proves to be sluggish.[9][10]
Caption: Role of THF in activating n-BuLi and stabilizing the lithiated intermediate.
Question 3: Can I use polar aprotic solvents like DMF or DMSO for a Buchwald-Hartwig amination with this compound? My amine starting material is not soluble in toluene or dioxane.
Answer: This is a common challenge when dealing with polar substrates. While toluene and 1,4-dioxane are the most common and generally reliable solvents for Buchwald-Hartwig aminations, using more polar solvents like DMF is possible but requires careful consideration.[5][11]
Causality & Explanation:
-
Traditional Solvents (Toluene, Dioxane): These are favored because they are relatively inert and do not coordinate too strongly to the palladium center, allowing the catalytic cycle to proceed efficiently.[11][12] They are suitable for a wide range of amines.
-
Polar Aprotic Solvents (DMF, NMP):
-
Solubility Advantage: Their primary benefit is the ability to dissolve highly polar or salt-like amine starting materials, which is a prerequisite for reaction.[5]
-
Potential Pitfalls: DMF can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity. More importantly, at the high temperatures often required for Buchwald-Hartwig reactions, DMF can decompose, particularly in the presence of a strong base, to generate dimethylamine. This can then act as a competing nucleophile, leading to the formation of undesired dimethylaminopyrrole byproducts.
-
-
Base Compatibility: The choice of base is intimately linked to the solvent. Strong bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₂CO₃ are sometimes used, especially when functional group tolerance is a concern.[3] The solubility of these bases is highly solvent-dependent.
Troubleshooting Steps & Recommendations:
-
Screen Solvents: If solubility is the primary issue, screen a few solvents. Start with dioxane, as it has a higher polarity than toluene. A mixture like Toluene/t-BuOH can also be effective.
-
Use DMF Judiciously: If you must use DMF, try to run the reaction at the lowest possible temperature that affords a reasonable rate (e.g., 80-100 °C).
-
Choose the Right Base: When using DMF, a weaker base like Cs₂CO₃ may be a better choice to minimize solvent decomposition.[5]
-
Consider a Biphasic System: In some cases, a biphasic toluene/water system with a phase-transfer catalyst can be an effective strategy for reactions with amine hydrochloride salts, allowing the reaction to occur at the interface.
Data Summary Table: Solvent Effects in Cross-Coupling (Note: Yields are illustrative and highly dependent on the specific substrate, catalyst, and ligand)
| Reaction | Solvent | Typical Base | Temperature (°C) | Common Outcome/Observation |
| Suzuki-Miyaura | Toluene | K₂CO₃ | 90-110 | Good for many substrates, but base solubility can be an issue.[4] |
| Dioxane/H₂O (10:1) | Cs₂CO₃ | 100 | Excellent for dissolving base; often accelerates reaction. | |
| DMF | K₂CO₃ | 90 | Can improve substrate solubility but risks side reactions.[6] | |
| Buchwald-Hartwig | Toluene | NaOtBu | 100 | The standard, generally reliable choice.[3][11] |
| 1,4-Dioxane | NaOtBu | 100 | Good alternative to toluene, slightly more polar.[12] | |
| DMF | Cs₂CO₃ | 90-100 | Use with caution; primarily for polar amines. Risk of solvent decomposition.[5] |
Experimental Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid, emphasizing the critical handling of the solvent system.
Objective: To synthesize N-Boc-2-(4-methoxyphenyl)pyrrole.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is oven-dried and cooled under a stream of nitrogen or argon.
-
Reagent Addition: To the reaction flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ under an inert atmosphere.
-
Solvent Preparation & Addition:
-
Prepare a 10:1 (v/v) mixture of anhydrous 1,4-dioxane and water.
-
Crucial Step: Degas this solvent mixture thoroughly by sparging with argon for at least 30 minutes. This removes dissolved oxygen which can deactivate the palladium catalyst.
-
Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
-
Reaction Execution:
-
Fit the flask with a condenser under a nitrogen/argon atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Rationale for Key Steps: The use of a dioxane/water mixture ensures the solubility of the inorganic base, facilitating the reaction.[6] Rigorous degassing is essential to preserve the integrity of the Pd(0) catalyst, preventing oxidative degradation and ensuring a high-yielding transformation.[13]
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with... (n.d.). ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]
-
Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. (2012). Molecules. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]
-
Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
Buchwald-Hartwig Amination Solvent Choice. (2017). Reddit. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol. (2015). Chemical Science. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. [Link]
-
Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2019). Chemistry – A European Journal. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]
-
Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. (2012). Dalton Transactions. [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. [Link]
-
Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. (2012). ResearchGate. [Link]
Sources
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- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
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- 9. Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Strategic Advantage of N-Boc-2-bromopyrrole in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, brominated pyrroles serve as indispensable building blocks for the synthesis of a myriad of biologically active molecules and advanced organic materials. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, allows for the facile construction of complex molecular architectures. Among the various brominated pyrroles, N-Boc-2-bromopyrrole has emerged as a particularly strategic reagent. This guide provides an in-depth technical comparison of this compound with other common brominated pyrroles, supported by experimental data, to elucidate its unique advantages in chemical synthesis.
The Critical Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen is not merely a placeholder; it fundamentally alters the chemical properties and reactivity of the pyrrole ring. This strategic modification offers several distinct advantages over its unprotected or alternatively protected counterparts.
The electron-withdrawing nature of the N-alkoxycarbonyl substituent enhances the stability of the pyrrole ring.[1] Unprotected pyrroles are often susceptible to polymerization or degradation under acidic or oxidative conditions, a problem mitigated by the presence of the Boc group.[2] This increased stability translates to easier handling, purification, and more reliable reaction outcomes.
Furthermore, the Boc group plays a crucial role in directing the regioselectivity of reactions and can prevent undesirable side reactions. In the case of Suzuki-Miyaura cross-coupling, unprotected pyrroles can lead to significant amounts of reduced byproducts from the organometallic intermediate.[3] The presence of a protecting group on the nitrogen, such as the Boc group, has been shown to significantly improve yields in these transformations, often in the 70-80% range.[3]
From a practical standpoint, the Boc group offers the advantage of being readily cleavable under mild acidic conditions, allowing for the facile deprotection of the pyrrole nitrogen post-coupling, a crucial step in many multi-step syntheses.[4]
Comparative Performance in Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in key chemical transformations. Here, we compare the reactivity of this compound with other common brominated pyrroles in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: A Tale of Enhanced Yields
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of brominated pyrroles in this reaction is a critical benchmark.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High (exact % not specified) | [5] |
| 2-Bromopyrrole (N-unsubstituted) | Arylboronic Acid | Not specified | Not specified | Not specified | Problematic, reduction is a side reaction | [3] |
| N-Methyl-2-bromopyrrole | Not specified | Not specified | Not specified | Not specified | No direct comparative data found | |
| 3-Bromopyrrole | Not specified | Not specified | Not specified | Not specified | No direct comparative data found | |
| 2,5-Dibromopyrrole (N-protected) | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good (selective mono-arylation) | [6] |
As the table illustrates, N-protected pyrroles, including this compound, generally exhibit superior performance in Suzuki-Miyaura couplings compared to their unprotected counterparts. The Boc group enhances stability and prevents side reactions, leading to cleaner reactions and higher yields.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Versatility in C-C Bond Formation
The Stille reaction offers a complementary approach to the Suzuki-Miyaura coupling, utilizing organotin reagents. While highly versatile, a significant drawback is the toxicity of the tin byproducts.[7]
| Substrate | Coupling Partner | Catalyst System | Additives | Solvent | Yield (%) | Reference |
| This compound | Organostannane | Pd catalyst | Cu(I) salts may enhance rate | THF | Good (specific data lacking) | [8] |
| 2-Bromopyrrole | Organostannane | Pd catalyst | Cu(I) salts may enhance rate | THF | Moderate to Good | [8] |
| N-Methyl-2-bromopyrrole | Organostannane | Pd catalyst | Cu(I) salts may enhance rate | THF | No direct comparative data found | |
| 3-Bromopyrrole | Organostannane | Pd catalyst | Cu(I) salts may enhance rate | THF | No direct comparative data found |
Direct comparative studies between this compound and other brominated pyrroles in Stille couplings are less common in the literature. However, the same principles of stability and prevention of side reactions conferred by the N-Boc group are expected to be advantageous. One study comparing Stille and Suzuki couplings for the functionalization of diazocines found that Stille coupling can be less sensitive to steric hindrance.[9]
Diagram: Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the synthesis of alkynylated heterocycles, which are important motifs in medicinal chemistry and materials science. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base | Various | Good (specific data lacking) | [11] |
| 2-Bromopyrrole | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base | Various | Moderate to Good | [11] |
| N-Methyl-2-bromopyrrole | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base | Various | No direct comparative data found | |
| 3-Bromopyrrole | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base | Various | No direct comparative data found |
Similar to the other cross-coupling reactions, the N-Boc group in this compound is anticipated to offer advantages in terms of stability and reaction efficiency in Sonogashira couplings.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocols
To provide a practical context, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a brominated pyrrole is outlined below.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Pyrrole:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated pyrrole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: The Strategic Choice
While various brominated pyrroles have their place in organic synthesis, this compound offers a compelling combination of stability, reactivity, and versatility. The presence of the N-Boc group consistently leads to cleaner reactions and higher yields in palladium-catalyzed cross-coupling reactions by preventing common side reactions and stabilizing the pyrrole ring. For researchers and drug development professionals seeking a reliable and efficient building block for the synthesis of complex pyrrole-containing molecules, this compound represents a strategically sound choice. Its predictable reactivity and the ease of subsequent deprotection make it an invaluable tool in the synthetic chemist's arsenal.
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Kamal, A., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. ACS Omega, 2(4), 1486-1498. [Link]
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Scherer, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16353. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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El-Fakih, H., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(21), 738. [Link]
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Asghar, M. N., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2962. [Link]
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Asghar, M. N., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(1), 163. [Link]
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Szilvási, T., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 10(11), 2212. [Link]
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Kalmár, J., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4983. [Link]
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Ishizuka, T., et al. (2007). Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. Chemical & Pharmaceutical Bulletin, 55(3), 491-493. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 235-246. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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A Senior Application Scientist's Guide to NMR Validation of N-Boc-2-bromopyrrole Reaction Products
For researchers at the forefront of organic synthesis, particularly in pharmaceutical and materials science, N-Boc-2-bromopyrrole is a cornerstone building block. Its protected nitrogen and activated C2 position make it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, the success of any synthesis is contingent upon the rigorous and unambiguous validation of its products.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for validating the products of common this compound reactions. We will move beyond simple data reporting to explain the causal relationships between structural changes and their NMR spectral manifestations, offering field-proven insights into experimental design and data interpretation.
The Primacy of NMR in Structural Elucidation
While techniques like mass spectrometry (MS) confirm molecular weight and liquid chromatography (LC) assesses purity, NMR spectroscopy provides an unparalleled, high-resolution map of the molecule's entire C-H framework.[1] It allows for the direct observation of bond formation through predictable changes in the chemical environment of specific nuclei, making it the gold standard for structural validation in synthetic chemistry.
Part 1: Establishing the Baseline — NMR Signature of this compound
A self-validating protocol begins with a confirmed, pure starting material. Any ambiguity in the starting material's spectrum will invariably propagate to the product analysis. This compound has a distinct and predictable NMR signature.
Causality Behind the Spectrum: The electron-withdrawing nature of both the nitrogen-linked Boc group and the C2-bromine atom deshields the pyrrole ring protons, shifting them downfield.[2] The bromine atom's significant inductive effect is most pronounced at the adjacent C2 and C3 positions.
Expected ¹H and ¹³C NMR Spectral Data for this compound:
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Rationale |
| ¹H | H3 | ~6.25 | dd | Coupled to H4 and H5. |
| ¹H | H4 | ~6.20 | t-like (dd) | Coupled to H3 and H5 with similar J-values. |
| ¹H | H5 | ~7.20 | dd | Significantly downfield due to anisotropy of the N-Boc group. |
| ¹H | Boc (CH₃) | ~1.60 | s | 9 equivalent protons. |
| ¹³C | C2 | ~112.5 | s | Directly attached to electronegative bromine. |
| ¹³C | C3 | ~111.0 | s | |
| ¹³C | C4 | ~112.0 | s | |
| ¹³C | C5 | ~123.0 | s | Adjacent to the nitrogen atom. |
| ¹³C | Boc (Cq) | ~84.5 | s | Quaternary carbon of the Boc group. |
| ¹³C | Boc (CH₃) | ~28.0 | s | Methyl carbons of the Boc group. |
Standard Protocol for NMR Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of the dried, purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent.[2]
-
Solvent Choice: Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing properties for these types of compounds.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz). Typical acquisition parameters may need slight optimization based on the specific instrument and sample concentration.[2]
Part 2: Validation of Suzuki-Miyaura C-C Coupling Products
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically by coupling this compound with an aryl or vinyl boronic acid.[3][4] The validation process hinges on identifying the disappearance of the C-Br bond and the appearance of the new C-C bond.
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions of N-Boc-2-bromopyrrole
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrrole nucleus, a privileged structure in numerous biologically active compounds, presents unique challenges and opportunities. This guide provides an in-depth comparative study of palladium-catalyzed cross-coupling reactions for a key building block: N-Boc-2-bromopyrrole. We will delve into the practical and mechanistic nuances of Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, offering field-proven insights and actionable experimental data to empower your synthetic endeavors.
The Strategic Importance of this compound
This compound serves as a versatile and strategically important intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers several advantages: it enhances the stability of the pyrrole ring, improves solubility in organic solvents, and can be readily removed under mild acidic conditions. The bromine atom at the 2-position provides a reactive handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Catalytic Systems Under the Microscope: A Comparative Analysis
The choice of catalytic system is paramount to the success of any cross-coupling reaction. The interplay between the palladium source, the phosphine or N-heterocyclic carbene (NHC) ligand, the base, and the solvent dictates the reaction's efficiency, scope, and functional group tolerance. Here, we compare the performance of common catalytic systems for the three most prevalent cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry due to the stability and low toxicity of the boronic acid reagents.[1]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium(0) active species.[2]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Catalysts for Suzuki-Miyaura Coupling of this compound
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with arylboronic acids. The data is compiled from literature reports on similar substrates where direct data for this compound was not available, and serves as a strong predictive guide.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | [3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 100 | 12 | High | [4] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | [3] |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄: A classic, reliable catalyst, though it may require longer reaction times and higher temperatures.[3]
-
Pd(OAc)₂/SPhos: The use of a bulky, electron-rich phosphine ligand like SPhos often leads to higher yields and faster reactions by promoting both oxidative addition and reductive elimination.[3]
-
PdCl₂(dppf): This catalyst is known for its versatility and robustness, particularly with challenging substrates.[4]
-
PEPPSI-IPr: N-heterocyclic carbene (NHC) ligands like IPr often provide highly active and stable catalysts, allowing for lower catalyst loadings and shorter reaction times.[3]
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation
The Stille reaction offers a powerful alternative for C-C bond formation, employing organostannane reagents.[5] While organotins are toxic, they are often highly effective and tolerate a wide range of functional groups.[6]
Mechanism of the Stille Coupling
The catalytic cycle for the Stille reaction shares similarities with the Suzuki coupling, with the key difference being the transmetalation step involving the organostannane.[7]
Catalytic cycle of the Stille cross-coupling reaction.
Comparative Performance of Catalysts for Stille Coupling of this compound
The following table provides a comparison of catalytic systems for the Stille coupling of this compound. This data is based on general trends and findings for similar heterocyclic systems.
| Catalyst System | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | CuI | DMF | 80-100 | 8-16 | Good | [8] |
| PdCl₂(dppf) | dppf | LiCl | DMF | 40 | 60 | 87 | [7] |
| Pd₂(dba)₃ | P(2-furyl)₃ | - | NMP | 60 | 10 | ~74 | [9] |
| Pd(OAc)₂ | DABCO | - | DMF | 100 | 12 | Good | [10] |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄/CuI: The addition of a copper(I) co-catalyst can significantly accelerate the transmetalation step, leading to improved yields and milder reaction conditions.[8]
-
PdCl₂(dppf): A robust catalyst that often provides good results, although it may require longer reaction times.[7]
-
Pd₂(dba)₃/P(2-furyl)₃: The use of electron-rich and less sterically demanding phosphine ligands like tri(2-furyl)phosphine can enhance the rate of the Stille coupling.[9]
-
Pd(OAc)₂/DABCO: This system offers a cost-effective and operationally simple approach to Stille couplings.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[5]
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Performance of Catalysts for Buchwald-Hartwig Amination of this compound
The choice of ligand is particularly critical in the Buchwald-Hartwig amination. The following table compares different catalytic systems for the amination of this compound, with data extrapolated from studies on similar brominated heterocycles.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90 | 2 | 26-89 | [11] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | High | [12] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | Good | [13] |
| Pd(I) Dimer | JohnPhos | NaOtBu | Dioxane | 100 | 1 | High | [7] |
Analysis of Catalyst Performance:
-
Pd₂(dba)₃/XPhos: XPhos is a highly effective, bulky, and electron-rich biarylphosphine ligand that promotes efficient C-N bond formation with a broad range of amines.[11]
-
[Pd(allyl)Cl]₂/t-BuXPhos: This pre-catalyst system is also highly active and versatile for Buchwald-Hartwig aminations.[12]
-
Pd(OAc)₂/BINAP: While effective, this system may require longer reaction times compared to more modern ligand systems.[13]
-
Pd(I) Dimer/JohnPhos: These newer generation pre-catalysts can offer very high activity, allowing for rapid reactions at lower temperatures.[7]
Experimental Protocols
The following protocols are provided as a detailed guide for performing the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions with this compound.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)tin
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)tin (1.1 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(dppf), and lithium chloride.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add tributyl(phenyl)tin via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of functionalized pyrroles. The choice between Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination will depend on the desired final product, the availability of starting materials, and the required functional group tolerance.
-
Suzuki-Miyaura coupling is often the first choice due to the low toxicity and stability of boronic acids.
-
Stille coupling provides a robust alternative, particularly when the corresponding boronic acid is unstable or difficult to access.
-
Buchwald-Hartwig amination is the premier method for the direct introduction of nitrogen-based functionalities.
The continuous development of new and more active catalysts, particularly those based on bulky, electron-rich phosphine and NHC ligands, continues to expand the scope and utility of these reactions. As our understanding of the underlying mechanisms deepens, we can expect the development of even more efficient and selective catalytic systems, further empowering the synthesis of complex molecules for a wide range of applications.
References
-
NROChemistry. Stille Coupling. [Link]
-
Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. National Conference on Undergraduate Research (NCUR). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. 2021-12-03. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). ResearchGate. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025-03-29. [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. PMC. 2022-08-11. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. 2024-05-03. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4-bromoanisole with Pd-NHC-MIL-101(Cr) and Pd-MIL-101(Cr) as catalyst. ResearchGate. [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Stille-type cross coupling reactions with tetraalkynyl stannanes. ResearchGate. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. 2025-08-10. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Boc-2-bromopyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pyrrole Chemistry
N-Boc-2-bromopyrrole is a cornerstone building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an invaluable precursor for constructing complex heterocyclic scaffolds found in numerous biologically active molecules and pharmaceuticals.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage, enhancing the stability of the otherwise reactive pyrrole ring and improving solubility in common organic solvents. However, the success of these subsequent high-value synthetic steps is critically dependent on the purity of the this compound starting material. The presence of even minor impurities can lead to unpredictable reaction outcomes, the formation of complex side-product mixtures, and significant challenges in downstream purification.
This guide provides a comparative analysis of the most effective analytical techniques for assessing the purity of synthesized this compound. As a senior application scientist, my aim is not merely to present protocols but to delve into the causality behind methodological choices, enabling you to design a robust, self-validating quality control strategy tailored to your specific research and development needs. We will explore the strengths and limitations of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by field-proven insights and detailed experimental workflows.
Anticipating the Enemy: Common Impurities in this compound Synthesis
A robust analytical strategy begins with a clear understanding of what you are looking for. The synthesis of this compound typically proceeds via the bromination of N-Boc-pyrrole. This process, while effective, can generate a predictable profile of impurities that must be identified and quantified.
-
Unreacted Starting Material: Residual N-Boc-pyrrole is a common impurity.
-
Over-brominated Species: The pyrrole ring can undergo further bromination, leading to the formation of di- and tri-brominated species such as N-Boc-2,5-dibromopyrrole.[3]
-
Isomeric Byproducts: Although bromination is generally regioselective for the 2-position, trace amounts of N-Boc-3-bromopyrrole may form.
-
Deprotection Products: The Boc group is susceptible to cleavage under acidic conditions, potentially generating 2-bromopyrrole.[4][5]
-
Residual Solvents: Solvents used during the reaction and purification (e.g., hexanes, ethyl acetate, dichloromethane) are often present in the final product.
Each analytical technique discussed below offers a unique lens through which to view this impurity profile.
Workflow for Purity Assessment
A multi-tiered approach is essential for comprehensive purity analysis. The process begins with rapid, qualitative checks and progresses to more rigorous, quantitative methods as required.
Caption: General workflow for the purification and purity assessment of synthesized this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific question being asked. Are you performing a quick check during a reaction, or do you need to certify the purity of a final compound to >99% for a GMP (Good Manufacturing Practice) process?
Thin-Layer Chromatography (TLC): The Rapid, Indispensable Scout
TLC is an essential first-pass technique for any synthetic chemist. Its primary strength lies in its speed and simplicity, making it ideal for monitoring reaction progress and guiding purification by column chromatography.[6][7]
-
Principle & Causality: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[8] For this compound, the polarity difference between the starting material (N-Boc-pyrrole) and the slightly more polar product allows for clear separation. Over-brominated byproducts are even less polar and will travel further up the plate (higher Rf value).
-
Trustworthiness: The self-validating nature of TLC comes from co-spotting. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane), you can unambiguously track the consumption of reactants and the formation of products.[7]
-
Limitations: TLC is primarily qualitative. While spot intensity can give a rough idea of concentration, it is not a reliable quantitative tool. Furthermore, compounds with very similar polarities may not resolve, potentially masking impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For accurate quantification of non-volatile impurities, reversed-phase HPLC (RP-HPLC) is the industry standard. It offers superior resolution and sensitivity compared to TLC.[9]
-
Principle & Causality: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile).[10] this compound, being a relatively nonpolar molecule, is well-retained on the column and elutes based on its hydrophobicity. More polar impurities (like a deprotected 2-bromopyrrole) will elute earlier, while less polar impurities (like N-Boc-2,5-dibromopyrrole) will be retained longer. The use of a UV detector is ideal, as the pyrrole ring is a strong chromophore.
-
Trustworthiness: Method validation is key. A well-developed HPLC method will demonstrate specificity (the ability to separate the main peak from all expected impurities), linearity, and accuracy. Peak purity can be assessed using a photodiode array (PDA) detector, which scans across the UV spectrum of an eluting peak to check for the presence of co-eluting impurities.
-
Limitations: HPLC requires more specialized equipment and expertise than TLC. Method development can be time-consuming. It may not be suitable for detecting highly volatile impurities like residual solvents.
Gas Chromatography-Mass Spectrometry (GC-MS): Master of Volatiles
GC-MS is a powerhouse technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[11] It is particularly well-suited for analyzing volatile and thermally stable compounds.
-
Principle & Causality: The sample is vaporized and separated in a long capillary column based on its boiling point and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented.[12] This fragmentation pattern provides a "fingerprint" for definitive identification. GC-MS is the ideal method for identifying and quantifying residual solvents and can also separate this compound from volatile impurities like unreacted N-Boc-pyrrole.
-
Trustworthiness: The mass spectrum provides an orthogonal layer of data to the retention time, making identification highly reliable. Libraries of mass spectra (like NIST) can be used to confirm the identity of common solvents and byproducts.
-
Limitations: The compound must be thermally stable and volatile enough to be analyzed. This compound is suitable, but larger, less volatile derivatives may require other methods. The high temperatures of the GC inlet can sometimes cause degradation of thermally labile compounds, although this is less of a concern for the robust Boc group under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC and GC-MS excel at separation and quantification, NMR spectroscopy provides unparalleled insight into the precise chemical structure of the compound and its impurities.[11]
-
Principle & Causality: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H in this context). The chemical environment of each proton in the molecule dictates its resonance frequency, resulting in a unique spectrum that confirms the structure. For this compound, one can clearly distinguish the signals for the Boc group and the three distinct protons on the pyrrole ring.
-
Trustworthiness: NMR is an absolute, primary method of analysis. The area under each peak is directly proportional to the number of protons it represents, allowing for quantitative analysis (qNMR) without the need for response factors, provided a certified internal standard is used.[6] This allows for the simultaneous confirmation of identity and determination of purity. For example, the presence of N-Boc-pyrrole would be immediately obvious from its characteristic symmetrical proton signals.
-
Limitations: NMR is relatively insensitive compared to MS-based methods, making it less suitable for detecting trace impurities (<0.1%).[6] The spectra can be complex, and overlapping signals can sometimes complicate interpretation.
Decision-Making Logic for Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique for this compound analysis.
Quantitative Data Summary
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹H Nuclear Magnetic Resonance (NMR) |
| Primary Use | Reaction monitoring, fraction spotting | Purity quantification, impurity profiling | Volatile impurity & solvent analysis | Structural confirmation, purity assay |
| Sensitivity | Low (~1%) | High (to <0.01% with optimization) | Very High (ppm to ppb level) | Moderate (~0.1-1%) |
| Resolution | Low to Moderate | Very High | Excellent | High (depends on field strength) |
| Quantitative? | No (semi-quantitative at best) | Yes (highly accurate and precise) | Yes (with appropriate standards) | Yes (qNMR with internal standard) |
| Information | Rf value | Retention time, peak area %, UV spectra | Retention time, mass spectrum | Chemical shift, coupling, integration |
| Speed | Fast (<30 min) | Moderate (15-45 min per run) | Moderate (20-60 min per run) | Fast (5-15 min per sample) |
| Cost / Expertise | Low / Basic | High / Intermediate | High / Intermediate | Very High / Advanced |
Detailed Experimental Protocols
Protocol 1: TLC Analysis for Reaction Monitoring
-
Objective: To quickly assess the conversion of N-Boc-pyrrole to this compound.
-
Methodology:
-
Prepare the TLC plate (silica gel 60 F₂₅₄). Gently draw a pencil line ~1 cm from the bottom.
-
Prepare the mobile phase. A good starting point is 10% Ethyl Acetate in Hexanes. The causality here is that this solvent system provides good separation between the less polar product and the starting material. For streaky spots, a few drops of triethylamine can be added to the chamber.[7]
-
On the baseline, spot the N-Boc-pyrrole starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under UV light (254 nm). The pyrrole rings will appear as dark spots.
-
Stain the plate for further visualization. A potassium permanganate (KMnO₄) stain is effective as the pyrrole ring will react, appearing as a yellow/brown spot on a purple background.
-
-
Validation: A successful reaction will show the disappearance of the starting material spot in the RM lane and the appearance of a new, lower Rf spot corresponding to the product. The co-spot lane will show two distinct spots, confirming their different identities.
Protocol 2: RP-HPLC for Chemical Purity Assessment
-
Objective: To determine the purity of the final this compound product by area percentage.
-
Instrumentation: HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a UV/PDA detector.[10]
-
Methodology:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA is critical for good peak shape by protonating any free silanols on the silica backbone and suppressing ionization of acidic impurities.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of acetonitrile.
-
-
Validation: The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram. The use of a PDA detector allows for peak purity analysis, ensuring the main peak is not masking a co-eluting impurity.
Protocol 3: GC-MS for Residual Solvent Analysis
-
Objective: To identify and quantify residual solvents from the synthesis and purification.
-
Instrumentation: GC-MS system with a non-polar capillary column (e.g., HP-5MS).[12]
-
Methodology:
-
Oven Program: Start at 40°C (hold for 5 min), then ramp at 10°C/min to 250°C (hold for 5 min). This program allows for the separation of low-boiling solvents at the beginning and the elution of the higher-boiling product at the end.[13]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Scan Range: 35-500 amu.
-
Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a high-purity solvent not used in the synthesis (e.g., methanol).
-
-
Validation: The retention times of any observed solvent peaks are compared to those of known standards. The identity is definitively confirmed by matching their mass spectra against a reference library (e.g., NIST).
Protocol 4: ¹H NMR for Structural Confirmation and Purity
-
Objective: To confirm the chemical structure and assess purity against a known standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of a high-purity internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Analysis:
-
Confirm the presence of the expected signals: a singlet for the 9 protons of the Boc group (~1.6 ppm) and three distinct signals for the pyrrole protons in the aromatic region (~6.2-7.2 ppm).
-
Integrate the product signals relative to the internal standard signal to calculate the absolute purity (w/w %).
-
-
-
Validation: The chemical shifts and coupling constants must match expected values for the structure. The purity calculated should be consistent with results from HPLC. The absence of signals for N-Boc-pyrrole or other identifiable impurities confirms their absence above the detection limit (~0.1%).
Conclusion: An Integrated Strategy for Unimpeachable Quality
No single analytical technique can provide a complete picture of the purity of synthesized this compound. A robust and trustworthy quality control strategy relies on the intelligent application of multiple, orthogonal methods. TLC serves as the rapid, workhorse technique for process control. HPLC provides the definitive, quantitative measure of chemical purity against non-volatile impurities. GC-MS is essential for ensuring the absence of residual solvents and volatile byproducts. Finally, ¹H NMR offers the ultimate confirmation of structural identity and can provide an absolute measure of purity. By combining these techniques, researchers and drug development professionals can proceed with confidence, knowing their foundational building blocks are of the highest possible quality, ensuring the success and reproducibility of their synthetic endeavors.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
-
How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Course Hero. Retrieved January 12, 2026, from [Link]
-
N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
SUPPORTING INFORMATION. (2010). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. (2025). ACS Publications. Retrieved January 12, 2026, from [Link]
-
VanVeller Lab Resources. (n.d.). Iowa State University Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Removal of Boc protecting group as workup? (2014). Reddit. Retrieved January 12, 2026, from [Link]
-
Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
GC-MS Profiling, In Vitro Antioxidant, Antimicrobial, and In Silico NADPH Oxidase Inhibition Studies of Essential Oil of Juniperus thurifera Bark. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
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The Strategic Advantage of the N-Boc Protecting Group in Pyrrole Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of reactive functional groups is paramount to successful molecular synthesis. The pyrrole ring, a ubiquitous scaffold in pharmaceuticals and natural products, presents a unique set of challenges and opportunities. Its electron-rich nature makes it highly susceptible to electrophilic attack, but this reactivity can also lead to undesired side reactions and polymerization. The judicious use of protecting groups is therefore not merely a matter of convenience but a critical element of synthetic strategy. Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly advantageous choice for pyrrole chemistry.
This guide provides an in-depth technical comparison of the N-Boc protecting group with other common alternatives in the context of pyrrole synthesis. We will delve into the mechanistic underpinnings of its influence on reactivity and selectivity, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The N-Boc Group: More Than Just a Placeholder
The N-Boc group is an electron-withdrawing group that modulates the electronic properties of the pyrrole ring. This electronic perturbation is the primary source of its advantages in synthesis.
Attenuating Reactivity and Enhancing Stability
Unprotected pyrrole is notoriously prone to polymerization and decomposition under acidic conditions and in the presence of strong electrophiles. The N-Boc group mitigates this reactivity by delocalizing the nitrogen lone pair into the carbonyl group, thereby reducing the electron density of the pyrrole ring. This deactivation prevents unwanted side reactions and allows for more controlled and selective transformations.
The stability of N-Boc-pyrrole also facilitates purification and handling, making it a more robust intermediate in multi-step syntheses.[1]
Directing Regioselectivity in Electrophilic Substitution
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate.[2][3] The introduction of an N-Boc group further reinforces this inherent preference. The steric bulk of the tert-butyl group hinders attack at the adjacent C2 and C5 positions to some extent, but the electronic effect of the carbonyl group is the dominant factor. By withdrawing electron density from the nitrogen, the Boc group lessens the deactivation at the C2 and C5 positions relative to the C3 and C4 positions, thus favoring electrophilic attack at the α-carbons.
This predictable regioselectivity is a significant advantage in the synthesis of complex molecules where precise control over substituent placement is crucial.
Comparative Analysis with Other Protecting Groups
The choice of a protecting group is always context-dependent. Here, we compare the N-Boc group with other commonly employed protecting groups for pyrrole, highlighting their respective strengths and weaknesses.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Boc | Good stability, directs to C2, mild acidic deprotection | Acid sensitive | TFA in CH₂Cl₂; HCl in dioxane |
| Tosyl (Ts) | Strong electron-withdrawing, directs to C3 in some cases, stable to acid | Harsh deprotection (strong base or reducing agents) | NaOH/MeOH; Na/NH₃ |
| SEM | Stable to a wide range of conditions, directs to C2 | Deprotection requires fluoride source or strong acid | TBAF; TFA |
| Cbz | Stable to mild acid and base | Requires hydrogenolysis for deprotection | H₂, Pd/C |
N-Boc vs. N-Tosyl (Ts)
The N-Tosyl group is a stronger electron-withdrawing group than N-Boc. This pronounced deactivation of the pyrrole ring can be advantageous in preventing side reactions. However, a key difference lies in the regioselectivity of certain reactions. For instance, in Friedel-Crafts acylation, N-Boc-pyrrole typically yields the 2-acylated product, whereas N-tosylpyrrole can favor 3-acylation under certain conditions, offering a complementary synthetic strategy.[4] The primary drawback of the tosyl group is the often harsh conditions required for its removal, which may not be compatible with sensitive functional groups elsewhere in the molecule.
N-Boc vs. N-SEM
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers excellent stability across a broad range of reaction conditions, including those that would cleave a Boc group. In a study comparing N-Boc and N-SEM protected pyrrolopyridazinones in palladium-catalyzed cross-coupling reactions, the N-SEM protected substrate gave excellent yields with no decomposition, while the N-Boc protected analogue resulted in significant decomposition.[5] However, the removal of the SEM group requires specific reagents like fluoride sources or strong acids, which may limit its applicability in some synthetic routes.
Experimental Data: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
To illustrate the practical implications of protecting group choice, let's consider the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. A study by I.A. Al-Masoudi et al. provides a direct comparison of N-Boc and N-SEM protected bromopyrroles.
| Substrate | Base | Yield of Coupled Product | Deprotected Byproduct |
| N-SEM-4-bromopyrrole | Cs₂CO₃ | 85% | 0% |
| N-Boc-4-bromopyrrole | Cs₂CO₃ | Good Yield | 5% |
| (Data sourced from Al-Masoudi, et al.)[6] |
While both protecting groups facilitate the desired coupling, the N-SEM group provides a cleaner reaction with no premature deprotection. This highlights the superior stability of the SEM group under these specific palladium-catalyzed coupling conditions. However, the facile removal of the Boc group often makes it the more practical choice for syntheses where the protecting group needs to be removed in a later step under mild conditions.
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrrole
This protocol describes the straightforward protection of the pyrrole nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Diagram of N-Boc Protection Workflow
Caption: Workflow for the N-Boc protection of pyrrole.
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in Et₂O and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-pyrrole.
Protocol 2: Friedel-Crafts Acylation of N-Boc-Pyrrole
This protocol details the regioselective acylation of N-Boc-pyrrole at the C2 position.
Diagram of Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts acylation of N-Boc-pyrrole.
Materials:
-
N-Boc-pyrrole
-
Acyl chloride (e.g., acetyl chloride)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-pyrrole (1.0 eq) and the acyl chloride (1.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add SnCl₄ (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-acyl-N-Boc-pyrrole.
Protocol 3: Deprotection of N-Boc-Pyrrole
This protocol outlines the removal of the N-Boc group under mild acidic conditions.
Diagram of N-Boc Deprotection Workflow
Caption: Workflow for the deprotection of N-Boc-pyrrole.
Materials:
-
N-Boc-pyrrole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-pyrrole derivative in CH₂Cl₂.
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue with saturated aqueous NaHCO₃.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected pyrrole.
Conclusion: The Strategic Role of N-Boc in Pyrrole Chemistry
The N-Boc protecting group offers a compelling combination of stability, reactivity modulation, and mild deprotection conditions, making it a highly valuable tool in pyrrole synthesis. Its ability to temper the high reactivity of the pyrrole ring while directing electrophilic substitution to the C2 position provides chemists with a reliable and predictable platform for the construction of complex pyrrole-containing molecules.
While other protecting groups like N-Tosyl and N-SEM have their specific applications and advantages, particularly in terms of stability under certain conditions or for achieving alternative regioselectivity, the versatility and ease of removal of the N-Boc group often make it the protecting group of choice. A thorough understanding of the comparative advantages and limitations of each protecting group, as outlined in this guide, is essential for the rational design and successful execution of synthetic routes targeting novel pharmaceuticals and other valuable chemical entities.
References
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Al-Masoudi, I. A., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2953. [Link]
- Banwell, M. G., & Lan, P. (2021). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Synlett, 32(02), 119-136.
-
Donohoe, T. J., et al. (2017). α-Unsubstituted Pyrroles by NHC-Catalyzed Three-Component Coupling: Direct Synthesis of a Versatile Atorvastatin Derivative. Chemistry – A European Journal, 23(45), 10773-10776. [Link]
-
Nair, R. N., & Bannister, T. D. (2016). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Organic Process Research & Development, 20(7), 1370-1376. [Link]
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589. [Link]
-
Hu, W., et al. (2021). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 143(30), 11625-11633. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]
-
PubChem. Atorvastatin. [Link]
-
ResearchGate. (2017). Formation of the pyrrole subunit of atorvastatin. [Link]
-
The Curious Wavefunction. (2022). Classics in Medicinal Chemistry #1: Atorvastatin. [Link]
- BenchChem. (2025).
- ResearchGate. (2015). Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles.
-
The Journal of Organic Chemistry. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
-
Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]
- Chemistry LibreTexts. (2023). 15.
-
MDPI. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
MDPI. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. [Link]
-
Organic Chemistry Frontiers. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
-
Wikipedia. Pyrrole. [Link]
-
The Journal of Organic Chemistry. (1983). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2023). The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole... [Link]
-
ResearchGate. (2006). Pyrrole Protection. [Link]
-
Organic Chemistry Frontiers. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Methodologies for 2-Bromopyrroles
Introduction: The Synthetic Value of 2-Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. 2-Bromopyrroles serve as versatile and readily accessible building blocks for this purpose, enabling the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions.
However, the pyrrole ring presents unique challenges. The presence of the N-H proton can lead to competitive deprotonation and side reactions, while the electron-rich nature of the heterocycle influences the kinetics of the catalytic cycle. The choice of cross-coupling methodology is therefore not a trivial decision but a critical parameter that dictates the success, efficiency, and scope of the synthesis. This guide provides an in-depth comparison of the most prevalent cross-coupling methods for the functionalization of 2-bromopyrroles, grounded in mechanistic principles and supported by experimental data to empower researchers in making informed strategic decisions.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organic halide and an organoboron compound, is arguably the most widely used cross-coupling reaction.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-based reagents and byproducts.[1]
Mechanistic Rationale
The catalytic cycle, initiated by a Pd(0) species, proceeds through three key steps: oxidative addition of the 2-bromopyrrole to the palladium center, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the 2-substituted pyrrole and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical, as sterically bulky, electron-rich phosphines accelerate the oxidative addition and reductive elimination steps.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Key Considerations for 2-Bromopyrroles
A significant challenge in the Suzuki coupling of N-H pyrroles is the potential for a competitive debromination side reaction.[4] Protection of the pyrrole nitrogen, often with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can suppress this pathway and improve yields, although some conditions can cleave the protecting group in situ.[4]
Comparative Performance Data
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Broad scope for aryl and heteroaryl boronic acids. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 74-82 | Effective for ortho-substituted aryl bromides.[5] |
| Pd/C (ligand-free) | K₂CO₃ | aq. Isopropanol | 80 | ~90 | Oxygen-promoted, heterogeneous conditions.[6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 | Moderate | Classic conditions, may require higher temperatures.[7] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Adapted from protocols for heteroaryl halides.[5][7]
-
To a dry Schlenk tube under an argon atmosphere, add the N-protected 2-bromopyrrole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Trustworthiness: Pros and Cons
-
Advantages: High functional group tolerance, commercial availability of a vast library of boronic acids, and low toxicity of reagents make it a first-choice method for many applications.[1]
-
Disadvantages: Potential for protodeboronation of the boronic acid and the necessity of N-protection for the pyrrole to prevent debromination can add steps and complexity to the synthesis.[4]
The Stille Coupling: Overcoming Steric Hindrance
The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[8] It is particularly valued for its insensitivity to moisture and air and its exceptional tolerance for a wide array of functional groups.[8][9] This robustness makes it a powerful alternative when other methods fail, especially with complex substrates.
Mechanistic Rationale
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9] The transmetalation step is often the rate-determining step and can be accelerated by the addition of copper(I) salts or fluoride ions.[10][11]
Caption: Generalized catalytic cycle for the Stille reaction.
Comparative Performance Data
| Catalyst / Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | LiCl | DMF | 80-110 | 52-84 | A common system, LiCl accelerates transmetalation.[10] |
| Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 60 | 55 | CuI co-catalyst is often essential for high yields.[10] |
| PdCl₂(dppf) | CuI, LiCl | DMF | 40 | 87 | Mild conditions suitable for sensitive substrates.[9] |
| Pd(OAc)₂ / P(t-Bu)₃ | CsF | Dioxane | 110 | >95 | Fluoride additives can form hypervalent tin species.[10] |
Representative Experimental Protocol: Stille Coupling
Adapted from a general protocol.[9]
-
To a flame-dried round-bottom flask, add the 2-bromopyrrole (1.0 equiv), PdCl₂(dppf)·DCM (0.1 equiv), CuI (0.1 equiv), and LiCl (5.3 equiv).
-
Place the flask under an inert argon atmosphere.
-
Add anhydrous, degassed DMF (to a concentration of ~0.1 M).
-
Add the organotin reagent (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to 40-80 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Upon completion, cool the mixture and pour it into an aqueous solution of KF or NH₄OH to quench and precipitate tin byproducts.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or hexane).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography. The removal of tin byproducts can be challenging and may require specific workup procedures.[9]
Expertise & Trustworthiness: Pros and Cons
-
Advantages: Organostannanes are stable and tolerate a vast range of functional groups, making Stille coupling highly reliable for complex molecule synthesis.[8] The reaction is generally insensitive to the presence of water or air.
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture, which poses purification and environmental challenges.[11]
The Sonogashira Coupling: Accessing Alkynylated Pyrroles
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[12] This transformation is invaluable for creating building blocks used in materials science and as precursors for more complex heterocyclic systems.
Mechanistic Rationale
This reaction uniquely employs a dual catalytic system. A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst facilitates the formation of a copper-acetylide intermediate.[12] This intermediate then undergoes transmetalation with the Pd(II)-halide complex. The reaction is typically run in the presence of an amine base, which serves both to deprotonate the alkyne and as a solvent.[12]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Comparative Performance Data
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | 89 | Mild, classic conditions.[12] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | Effective for substituted bromopyridines.[13] |
| Pd(OAc)₂ / no ligand / CuI | K₂CO₃ | PEG-400 | 80 | High | "Green" conditions using a recyclable solvent. |
| (NHC)-Pd / (NHC)-Cu | K₂CO₃ | t-AmylOH | 80 | High | Allows for coupling in air.[14] |
Representative Experimental Protocol: Sonogashira Coupling
Adapted from protocols for 2-bromopyrazines and 2-amino-3-bromopyridines.[13][15]
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyrrole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., diisopropylamine or triethylamine, 2.0-7.0 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-100 °C as needed. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with Et₂O or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expertise & Trustworthiness: Pros and Cons
-
Advantages: The reaction can often be carried out under very mild conditions, including room temperature, and tolerates a wide range of functional groups.[12]
-
Disadvantages: Higher temperatures, sometimes required for less reactive bromides, can lead to the formation of homocoupled alkyne (Glaser coupling) byproducts. The use of an amine base/solvent can complicate purification.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a transformation of immense importance in the pharmaceutical industry where aryl amines are common structural motifs.[16][17] The reaction couples an aryl halide with a primary or secondary amine.[18]
Mechanistic Rationale
The catalytic cycle is similar to other cross-coupling reactions but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine, facilitating its coordination to the palladium center prior to reductive elimination.[16] The development of highly specialized, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group has been instrumental in achieving high reactivity and broad substrate scope.[19][20]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Data
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | A standard system for diamines.[21] |
| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | Effective for volatile amines in sealed tubes.[22] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | High | Broadly applicable for various amines. |
| [Pd(cinnamyl)Cl]₂ / RuPhos | K₂CO₃ | Dioxane | 110 | High | Modern pre-catalyst and ligand system. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
Adapted from protocols for 2-bromopyridines.[21][22]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).
-
Add the 2-bromopyrrole (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.2 M).
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expertise & Trustworthiness: Pros and Cons
-
Advantages: Unparalleled ability to form C-N bonds with a vast scope of amine coupling partners, including anilines, alkylamines, and heterocycles.[18]
-
Disadvantages: Requires strongly basic conditions that may not be compatible with sensitive functional groups like esters or nitro groups.[23] The specialized ligands can be expensive.
Summary and Method Selection
The choice of a cross-coupling method for 2-bromopyrroles is dictated by the desired bond, the nature of the coupling partner, and the overall synthetic strategy.
At-a-Glance Comparison Table
| Feature | Suzuki-Miyaura | Stille | Sonogashira | Buchwald-Hartwig |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp) | C(sp²)-N |
| Coupling Partner | Boronic Acid/Ester | Organostannane | Terminal Alkyne | Amine (Primary/Secondary) |
| Key Advantage | Low toxicity, vast reagent availability | Excellent functional group tolerance | Mild conditions, unique product | Premier method for C-N bonds |
| Key Disadvantage | N-protection often needed | Toxic reagents, difficult purification | Potential for alkyne homocoupling | Strong base required, expensive ligands |
| "Green" Aspect | Boron byproducts are benign | Highly toxic tin waste | - | Atom economy can be high |
Workflow for Method Selection
Caption: Decision workflow for selecting a cross-coupling method.
Conclusion
The functionalization of 2-bromopyrroles is a well-established field with a rich portfolio of palladium-catalyzed cross-coupling reactions at the disposal of the synthetic chemist. The Suzuki-Miyaura and Stille couplings provide robust and versatile routes to C-C bonds, with the former being preferred for its lower toxicity and the latter for its exceptional functional group tolerance. The Sonogashira reaction offers a unique and efficient pathway to valuable alkynylpyrroles, while the Buchwald-Hartwig amination remains the undisputed champion for the synthesis of 2-aminopyrroles, critical components of many bioactive molecules. A thorough understanding of the mechanistic nuances, advantages, and limitations of each method, as outlined in this guide, is essential for the strategic design and successful execution of complex synthetic endeavors.
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NROChemistry. Stille Coupling. [9]
-
NROChemistry. Sonogashira Coupling. [12]
-
Karimi, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [18]
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. [15]
-
Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [5]
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. [24]
-
Unspecified Authors. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. [21]
-
BenchChem. (2025). Protocol for Stille Coupling Reactions Using Stannane Reagents. [8]
-
Myers, A. The Stille Reaction - Chem 115. Harvard University. [10]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [25]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [13]
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Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [27]
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ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [22]
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-
Figshare. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [29]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [19]
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ResearchGate. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [4]
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A Comparative Guide to Scalable Synthesis of N-Boc-2-bromopyrrole for Pharmaceutical and Research Applications
Introduction: N-Boc-2-bromopyrrole is a cornerstone building block in modern organic synthesis, particularly within pharmaceutical and materials science research. The tert-butoxycarbonyl (Boc) protecting group confers stability upon the otherwise labile 2-bromopyrrole moiety, transforming it into a versatile and manageable intermediate.[1] Its utility in complex molecule synthesis, including cross-coupling reactions and the construction of bioactive scaffolds, is well-documented.[][3] However, the transition from bench-scale synthesis to large-scale production presents significant challenges related to safety, cost, efficiency, and regioselectivity.
This guide provides an in-depth comparison of the two primary synthetic strategies for this compound, offering field-proven insights into their scalability. We will dissect each method, analyzing the causality behind experimental choices and providing objective data to guide researchers and process chemists in selecting the most appropriate route for their needs.
Section 1: The "Brominate-then-Protect" Strategy (Route A)
This is a convergent and highly practical approach that addresses the inherent instability of 2-bromopyrrole by generating it in situ and immediately trapping it with the Boc-protecting group. This strategy avoids the isolation of the unstable intermediate, a critical consideration for process safety and efficiency.
Principle & Rationale
Pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[4] This high reactivity, however, can lead to over-bromination and polymerization.[4] The "Brominate-then-Protect" strategy mitigates this by using a mild brominating agent under cryogenic conditions to selectively form 2-bromopyrrole, which is then immediately quenched with di-tert-butyl dicarbonate (Boc₂O) to yield the stable final product. The choice of brominating agent is paramount to the success and scalability of this route.
Workflow Diagram: Route A
Sources
The Synthetic Chemist's Guide to N-Boc-2-bromopyrrole: A Cost-Benefit Analysis for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic route is a critical decision, balancing reactivity, stability, and cost. N-Boc-2-bromopyrrole has emerged as a valuable reagent for the introduction of the pyrrole moiety, a common scaffold in biologically active molecules. This guide provides an in-depth technical analysis of the costs and benefits of using this compound in synthesis, with a focus on its performance in cross-coupling reactions compared to viable alternatives.
The Strategic Value of the N-Boc Protecting Group on 2-Bromopyrrole
The utility of this compound lies in the temporary protection of the pyrrole nitrogen with the tert-butoxycarbonyl (Boc) group. Unprotected 2-bromopyrrole is notoriously unstable and prone to polymerization and decomposition. The Boc group offers several advantages:
-
Enhanced Stability: The electron-withdrawing nature of the Boc group decreases the electron density of the pyrrole ring, significantly increasing its stability and shelf-life.
-
Improved Solubility: The lipophilic Boc group generally improves the solubility of the pyrrole in common organic solvents used in cross-coupling reactions.
-
Directed Reactivity: The Boc group can influence the regioselectivity of further functionalization, although its primary role in 2-bromo derivatives is stabilization.
However, the decision to employ the Boc protecting group is not without its trade-offs, primarily concerning its lability under certain reaction conditions and the added cost of both the protecting group and the subsequent deprotection step.
Cost Analysis: A Comparative Look at Pyrrole Protection Strategies
The financial investment in a starting material is a crucial factor in the overall cost-effectiveness of a synthetic route, particularly in process development and large-scale synthesis. Here, we compare the approximate costs of this compound with its unprotected precursor and alternative N-protected 2-bromopyrroles.
| Compound | Typical Price (USD/g) | Key Considerations |
| 2-Bromopyrrole | ~$50 - $100 | Highly unstable, often requiring immediate use or in-situ generation. Not suitable for storage.[1][2] |
| This compound | ~$70 - $150 | Commercially available and significantly more stable than the unprotected form.[3][4] |
| 2-Bromo-1-(triisopropylsilyl)-1H-pyrrole (N-TIPS-2-bromopyrrole) | ~$150 - $300+ | Offers greater stability under a wider range of conditions compared to N-Boc.[5] |
| 2-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrrole (N-TBDMS-2-bromopyrrole) | ~$100 - $250+ | Stability is intermediate between N-Boc and N-TIPS. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
As the table illustrates, the increased stability afforded by the N-protecting group comes at a higher initial cost. While this compound represents a moderate investment, more robust protecting groups like triisopropylsilyl (TIPS) can be considerably more expensive. The cost of in-house synthesis of this compound should also be considered, which involves the handling of the unstable 2-bromopyrrole.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Data-Driven Comparison
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This compound is a common coupling partner for the synthesis of 2-arylpyrroles. However, the stability of the Boc group under the often basic and elevated temperature conditions of the Suzuki reaction is a critical consideration.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of 2-arylpyrroles using this compound in a Suzuki-Miyaura coupling reaction.
Comparative Yields in Suzuki Coupling:
| N-Protecting Group | Arylboronic Acid | Catalyst/Base | Yield (%) | Reference/Notes |
| Boc | 3,4-Dimethoxyphenylboronic acid | Pd(PPh3)4 / Na2CO3 | ~70% | Synthesis of Lamellarin G trimethyl ether.[6][7] |
| Boc | Various arylboronic acids | Pd(dppf)Cl2 / K2CO3 | 70-92% | Synthesis of pyrrolyl indazoles.[8] |
| TIPS | Phenylboronic acid | Pd(PPh3)4 / CsF | High | Generally provides good to excellent yields with high stability.[9] |
| SEM | Phenylboronic acid | Pd(PPh3)4 / Cs2CO3 | ~90% | Stable under coupling conditions, but deprotection can be challenging. |
| None | Phenylboronic acid | Various | Low to moderate | Often results in significant dehalogenation and low yields of the desired product.[10] |
Key Insights from Experimental Data:
-
Efficacy of N-Boc Protection: The use of this compound consistently leads to good to excellent yields in Suzuki coupling reactions, demonstrating its effectiveness in preventing the side reactions, such as dehalogenation, that plague unprotected 2-bromopyrrole.[10]
-
Potential for Boc Cleavage: While generally stable, the N-Boc group can be labile under certain Suzuki coupling conditions, especially with stronger bases or prolonged reaction times at elevated temperatures.[9] This can lead to the formation of the unprotected 2-arylpyrrole as a byproduct.
-
Superior Stability of Silyl Protecting Groups: N-TIPS and other silyl protecting groups generally offer enhanced stability during the coupling reaction, making them a more robust, albeit more expensive, choice for challenging substrates or when strict control over the protecting group's integrity is required.[9]
Case Studies in Pharmaceutical Synthesis
The utility of this compound is best illustrated through its application in the total synthesis of complex, biologically active molecules.
Case Study 1: Synthesis of Tambjamine Alkaloids
Tambjamine alkaloids are a class of marine natural products with a range of biological activities, including potent antifungal properties.[8][11] The synthesis of many Tambjamine analogs relies on the Suzuki coupling of a functionalized bromopyrrole with N-Boc-2-pyrroleboronic acid, which is derived from this compound. This strategy allows for the efficient construction of the core bipyrrole scaffold.[7][10]
Caption: Key Suzuki coupling step in the synthesis of Tambjamine alkaloids.
Case Study 2: Synthesis of Lamellarin G Trimethyl Ether
The lamellarins are a family of marine alkaloids with potent cytotoxic and multidrug resistance reversal activities. The total synthesis of Lamellarin G trimethyl ether has been accomplished using an iterative halogenation/Suzuki cross-coupling strategy, where this compound derivatives are key intermediates.[3][6][7] The Boc group is crucial for the success of the Suzuki coupling steps, preventing dehalogenation and allowing for the sequential introduction of aryl groups.[6]
The Deprotection Step: An Additional Consideration
A complete cost-benefit analysis must also account for the deprotection of the N-Boc group. While often straightforward, this additional step adds to the overall time and cost of the synthesis.
Common Deprotection Methods:
-
Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is the most common method for Boc deprotection.[12]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, which can be advantageous in avoiding acidic conditions.[13]
The choice of deprotection method must be compatible with the other functional groups present in the molecule.
Challenges and Limitations in Large-Scale Synthesis
While this compound is a valuable tool, its application in industrial-scale synthesis presents some challenges:
-
Thermal Stability of the Boc Group: The thermal lability of the Boc group can be a concern during large-scale reactions where heat transfer can be less efficient, potentially leading to premature deprotection.[14]
-
Atom Economy: The introduction and subsequent removal of a protecting group inherently lowers the overall atom economy of a synthesis.
-
Cost at Scale: The cost of this compound and the reagents required for its synthesis and deprotection can become significant at an industrial scale.
Conclusion and Recommendations
This compound offers a compelling balance of stability, reactivity, and cost for the synthesis of 2-substituted pyrroles, particularly via Suzuki-Miyaura cross-coupling.
Key Benefits:
-
Significant stabilization of the reactive 2-bromopyrrole core.
-
Good to excellent yields in cross-coupling reactions.
-
Moderate cost compared to more robustly protected alternatives.
Primary Costs and Drawbacks:
-
Potential for deprotection under harsh reaction conditions.
-
Additional synthetic steps for protection and deprotection.
-
Higher initial cost than the unprotected precursor.
Recommendations for Researchers:
-
For initial exploratory studies and small-scale synthesis, this compound is an excellent choice due to its commercial availability and reliable performance in a range of cross-coupling reactions.
-
For syntheses involving sensitive substrates or requiring absolute control over the protecting group, a more robust and thermally stable protecting group like TIPS should be considered, despite the higher cost.
-
For large-scale synthesis, a thorough process optimization study is crucial to manage the potential for thermal decomposition of the Boc group and to minimize costs. In some cases, developing a route that avoids N-protection altogether, if feasible, may be the most cost-effective approach.
Ultimately, the decision to use this compound should be made on a case-by-case basis, carefully weighing the factors of cost, reactivity, and the specific demands of the synthetic target.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from Organic Syntheses.[6]
-
To a solution of freshly distilled pyrrole (1.0 eq) in dry THF at -78 °C under a nitrogen atmosphere, add a catalytic amount of AIBN.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq) portion-wise, maintaining the temperature below -50 °C.
-
After the addition is complete, stir the mixture for an additional 10 minutes and then let it stand for 2 hours at -50 °C.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain crude 2-bromopyrrole, which should be used immediately.
-
To a solution of the crude 2-bromopyrrole in dry THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DME and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the N-Boc-2-arylpyrrole.
References
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What is N-T-Boc-Pyrrole - Properties & Specifications. (n.d.). Retrieved from [Link]
- Kancharla, P., et al. (2017). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. Journal of Medicinal Chemistry, 60(23), 9593–9612.
- Kancharla, P., et al. (2022). Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. ACS Infectious Diseases, 8(3), 558–568.
- Fan, W., et al. (2022). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ChemistrySelect, 7(29), e202201389.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
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Chem-Impex. (n.d.). N-Boc-pyrrole. Retrieved from [Link]
- Kancharla, P., et al. (2019). Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines. ACS Omega, 4(7), 12563–12583.
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Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]
- Fan, W., et al. (2022). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Journal of the Chinese Chemical Society, 69(8), 1435-1443.
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
ChemUniverse. (n.d.). 5-BROMO-1-(TRIISOPROPYLSILYL)-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
- Davies, H. M., & Lian, Y. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(46), 14757–14764.
- Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 893–901.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Nolan, S. P., & Cazin, C. S. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(22), 7638–7647.
-
PubChem. (n.d.). Halofuginone. Retrieved from [Link]
- Rane, R., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry, 14(2), 253–273.
- Trapp, N., & Gademann, K. (2020). Marine Pyrrole Alkaloids. Marine Drugs, 18(11), 549.
-
Chem-Impex. (n.d.). 3-Bromo-1-(triisopropylsilyl)pyrrole. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
PubChem. (n.d.). Halofuginone. Retrieved from [Link]
- Petrovčić, M., et al. (2014). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)
-
Dana Bioscience. (n.d.). 2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)thiazole 50mg. Retrieved from [Link]
- Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(46), 14757-14764.
- Molander, G. A., & Ito, T. (2006).
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 314-326.
- Shi, S., & Garg, N. K. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(15), 5809.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Boc-2-bromopyrrole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-Boc-2-bromopyrrole (tert-butyl 2-bromo-1H-pyrrole-1-carboxylate). As a brominated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, chemists, and laboratory personnel involved in drug development and organic synthesis.
Section 1: Hazard Identification and Core Safety Principles
This compound is a halogenated organic compound.[1] This classification is the single most important factor governing its disposal. Halogenated waste streams are managed differently than non-halogenated streams, primarily because they require high-temperature incineration for complete and safe destruction and cannot be recycled as fuel additives.[2][3] Improper segregation can contaminate large volumes of non-halogenated solvent waste, leading to significant increases in disposal costs and environmental risk.[3][4]
While a comprehensive toxicological profile for this compound is not fully established, its structure as a pyrrolidine derivative and a halogenated organic suggests that it should be handled with care, assuming potential for irritation and toxicity.[5][6]
Key Safety and Chemical Data:
| Property | Value | Source |
| Chemical Name | tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | [7][] |
| Alternate Names | This compound | [9] |
| CAS Number | 117657-37-1 | [7][][9] |
| Molecular Formula | C₉H₁₂BrNO₂ | [][9] |
| Primary Hazard Class | Halogenated Organic Compound | [1][5] |
| Primary Disposal Route | Incineration | [1][2] |
Before beginning any work, always consult the material's specific Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, compatible chemical-resistant gloves, and a laboratory coat.[10] All waste handling and consolidation must be performed within a certified chemical fume hood.[4]
Section 2: The Cornerstone of Compliance: Waste Segregation
The fundamental principle for disposing of this compound and associated materials is strict segregation.
-
Halogenated vs. Non-Halogenated Waste: this compound, its solutions (e.g., in dichloromethane, chloroform), and any materials contaminated with it must be placed exclusively in a "Halogenated Organic Waste" container.[1][5] Co-mingling with non-halogenated solvents like acetone, hexanes, or ethyl acetate is a costly and non-compliant error.[3]
-
Chemical Incompatibilities: The N-Boc protecting group is notoriously acid-labile and can be cleaved by strong acids like HCl or trifluoroacetic acid.[11][12] Therefore, never mix this compound waste with acidic waste streams. This could trigger a deprotection reaction, generating gas (CO₂ and isobutylene) and leading to a dangerous pressure buildup in the waste container. Also, avoid mixing with strong bases, oxidizing agents, and other reactive chemicals.[4][6]
Section 3: Step-by-Step Disposal Protocols
Follow the appropriate procedure below based on the form of the waste.
Protocol 3.1: Disposal of Unused, Expired, or Neat this compound
-
Container Selection: If possible, leave the material in its original, clearly labeled manufacturer's container. If transferring is necessary, use a new, clean, chemically compatible container with a screw-top cap.
-
Labeling: Affix a "Hazardous Waste" tag to the container. Clearly write the full chemical name: "this compound" or "tert-butyl 2-bromo-1H-pyrrole-1-carboxylate" and its CAS number (117657-37-1).
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is segregated from incompatible materials, particularly acids.[4]
-
Pickup Request: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department by submitting a chemical waste pickup request.
Protocol 3.2: Disposal of Dilute Solutions and Reaction Mixtures
This protocol applies to solutions from reaction workups, chromatography fractions, or rotary evaporator trap contents containing this compound.
-
Identify the Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Hexane, Ethyl Acetate).
-
Select Waste Container:
-
If the solvent is halogenated, pour the waste directly into a designated "Halogenated Organic Liquid Waste" carboy.[5]
-
If this compound is dissolved in a non-halogenated solvent, this entire mixture is now considered halogenated waste. It must be disposed of in the "Halogenated Organic Liquid Waste" carboy.
-
-
Log the Waste: When adding to the carboy, log the chemical name ("this compound") and the estimated volume on the container's attached waste log sheet.
-
Secure the Container: Always keep the waste container tightly closed when not in use to prevent the release of volatile organic compounds (VOCs).[4][5] Store in the SAA.
Protocol 3.3: Disposal of Contaminated Labware and PPE
This applies to items such as pipette tips, contaminated filter paper, gloves, and empty chemical containers.
-
Container Selection: Use a designated solid waste container or a securely lined cardboard box labeled "Halogenated Solid Waste" or "Contaminated Lab Debris."
-
Collection: Place all contaminated disposable items into this container.
-
Rinsing Glassware: For reusable glassware, perform a preliminary rinse with a small amount of an appropriate organic solvent (e.g., acetone). This rinse solvent is now considered halogenated waste and must be disposed of into the "Halogenated Organic Liquid Waste" container as per Protocol 3.2.
-
Disposal: Once the solid waste container is full, seal it securely, attach a hazardous waste tag listing the primary contaminants (e.g., "this compound"), and request a pickup from EHS.
Section 4: Decision-Making Workflow for Disposal
The following diagram provides a logical workflow to determine the correct disposal path for any waste stream containing this compound.
Caption: Disposal decision workflow for this compound waste streams.
Conclusion
The responsible disposal of this compound is straightforward when guided by the principles of hazard recognition and stringent waste segregation. By correctly identifying this substance as a halogenated organic compound and preventing its mixture with non-halogenated or incompatible waste streams, researchers can ensure a safe, compliant, and cost-effective laboratory environment. Always defer to your institution's specific EHS guidelines, as local regulations may vary.
References
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- Halogenated Solvents in Laboratories.
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- This compound | CAS 117657-37-1. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 1-Boc-pyrrole-2-boronic acid. Fisher Scientific.
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- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
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A Senior Application Scientist's Guide to Handling N-Boc-2-bromopyrrole: Essential Safety Protocols and PPE
As a cornerstone reagent in modern synthetic chemistry, particularly for constructing complex heterocyclic scaffolds in drug discovery, N-Boc-2-bromopyrrole (tert-butyl 2-bromo-1H-pyrrole-1-carboxylate) demands rigorous and informed handling protocols. Its utility is matched by its potential hazards, which, if not properly managed, can pose significant risks to laboratory personnel.
This guide moves beyond a simple checklist, providing a comprehensive operational framework rooted in the principles of chemical safety and risk mitigation. We will detail the necessary personal protective equipment (PPE), explain the rationale behind each choice, and outline procedural steps for handling, contingency, and disposal, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Profile
Understanding the specific threat profile of this compound is the first step in developing a robust safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
The presence of a bromine atom on the pyrrole ring classifies it as a halogenated organic compound, a class of chemicals that requires careful handling due to potential toxicity and reactivity.[3][4] The compound is also classified as a Dangerous Good for transport, underscoring its hazardous nature.[5]
The Foundational Principle: A Hierarchy of Controls
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires implementing a "Hierarchy of Controls" to minimize chemical exposure.[6][7][8] This systemic approach prioritizes eliminating or reducing hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For this compound, this means all handling of the solid or its solutions must, at a minimum, occur within certified Engineering Controls , specifically a chemical fume hood, to prevent inhalation of vapors or dust.[9][10] This guide focuses on the subsequent layers: Administrative Controls (the procedures herein) and PPE.
Core Directive: Head-to-Toe PPE Protocol
When direct handling is unavoidable, a comprehensive PPE ensemble is mandatory. The following table specifies the minimum requirements.
| Body Area | Required PPE | Standard/Specification | Rationale and Expert Insight |
| Eyes & Face | Chemical Splash Goggles | ANSI Z87.1[11] | Protects against splashes and potential vapors that can cause serious eye irritation. A face shield must be worn over goggles during procedures with a high splash risk (e.g., transferring large volumes).[11] |
| Hands | Chemical-Resistant Gloves | EN 374 (EU) or ASTM F739 (US)[12][13] | Critical to prevent skin irritation and dermal absorption.[1][2] Due to the compound's nature, a single glove type is insufficient for all scenarios. See Glove Selection Table below. |
| Body | Flame-Resistant Lab Coat | N/A | Must be fully buttoned with sleeves rolled down to protect skin and personal clothing from splashes. |
| Lower Body | Long Pants and Closed-Toe Shoes | N/A | Standard laboratory practice to ensure no skin is exposed. Sandals or perforated shoes are never acceptable.[14] |
| Respiratory | NIOSH-Approved Respirator | Varies (e.g., with organic vapor cartridges) | Required only when engineering controls are absent or insufficient (e.g., during a large spill cleanup). Use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[14][15] |
Glove Selection: A Critical Choice
No single glove material is impervious to all chemicals. Selection must be based on the task: incidental contact (e.g., weighing) versus extended handling or immersion. Nitrile gloves are a common choice for incidental contact but may degrade with prolonged exposure to certain organic compounds.[12]
| Glove Material | Recommended Use Case for this compound | Rationale |
| Nitrile | Incidental Contact / Splash Protection: Weighing, preparing solutions, routine handling inside a fume hood. | Good general resistance to a range of chemicals and solvents. Provides excellent dexterity.[12] Immediately remove and replace gloves after any splash.[16] |
| Neoprene | Extended Contact / Moderate Hazard: Working with larger quantities, potential for sustained contact. | Offers superior resistance to acids, bases, and some organic solvents compared to nitrile.[12] |
| Butyl Rubber | High Hazard / Halogenated Solvents: Use when working with solutions in chlorinated solvents (e.g., Dichloromethane). | Provides excellent resistance to ketones and esters. Recommended for handling many brominated compounds.[17] |
| Double Gloving | Recommended for most operations. | Wearing two pairs of nitrile gloves, or a nitrile glove over a more resistant glove (e.g., Silver Shield), significantly reduces the risk of exposure from tears or rapid permeation.[11] |
Causality: The choice of glove is dictated by the principles of chemical permeation and degradation.[18] A chemical can pass through a glove material on a molecular level even without visible holes.[18] Halogenated organic compounds can cause certain materials like latex to swell or degrade, compromising their protective barrier.[12][18] Always check manufacturer-specific compatibility charts.[12][16]
Operational Plan: A Step-by-Step Safe Handling Workflow
Adherence to a standardized workflow minimizes variability and risk. This protocol should be incorporated into your lab-specific Chemical Hygiene Plan.[6][8]
Caption: Standard Operating Procedure for this compound.
Contingency and Disposal Plan
Accidents can happen despite the best precautions. A clear, pre-defined plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][19]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][19] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen and seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, dry sand). Scoop the material into a designated, sealed hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.[2] Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt cleanup.[21]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Collect all waste, including excess reagent, reaction mixtures, and contaminated consumables (gloves, paper towels, pipette tips), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the chemical constituents (e.g., "this compound," "Hexane," etc.).[7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, ensuring compliance with all local, state, and federal regulations.[2]
By integrating these expert-validated protocols into your daily operations, you build a resilient culture of safety. This not only protects researchers but also ensures the integrity and reproducibility of your scientific work.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
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Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]
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N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. [Link]
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Key Points for Chemical Safety Assessment in REACH (Draft). Japan Chemical Industry Association. [Link]
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Standard Operating Procedure: Bromine. Scribd. [Link]
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Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
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tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | C9H12BrNO2. PubChem. [Link]
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Protective Gear. Organic Chemistry at CU Boulder. [Link]
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Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]
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Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Dallas. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Proper Protective Equipment. Chemistry LibreTexts. [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
